molecular formula C15H24N2O3 B3179471 Tetracaine N-Oxide CAS No. 55750-02-2

Tetracaine N-Oxide

Cat. No.: B3179471
CAS No.: 55750-02-2
M. Wt: 280.36 g/mol
InChI Key: VGCNHTQKPJXAHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetracaine N-oxide is a benzoate ester.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(butylamino)benzoyl]oxy-N,N-dimethylethanamine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-4-5-10-16-14-8-6-13(7-9-14)15(18)20-12-11-17(2,3)19/h6-9,16H,4-5,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCNHTQKPJXAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC=C(C=C1)C(=O)OCC[N+](C)(C)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Tetracaine N-Oxide: Structural Characterization, Pharmacokinetics, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As regulatory agencies increasingly scrutinize active pharmaceutical ingredient (API) purity and metabolic profiling, the comprehensive characterization of API degradants and metabolites has become paramount. Tetracaine N-Oxide is a critical compound of interest in this domain. Originating both as an oxidative degradation impurity during the manufacturing of the local anesthetic Tetracaine and as a major in vivo urinary metabolite, its quantification is essential for both pharmacokinetic modeling and Quality Control (QC) compliance.

This technical guide provides an in-depth analysis of Tetracaine N-Oxide, detailing its physicochemical properties, metabolic pathways, and a self-validating analytical protocol for its isolation and quantification using LC-MS/MS.

Chemical Structure and Physicochemical Properties

Tetracaine is an ester-type local anesthetic characterized by a lipophilic butylamino group and a hydrophilic dimethylamine tail[]. The N-oxidation of the tertiary amine group yields Tetracaine N-Oxide. This structural modification significantly alters the electron distribution and polarity of the molecule, shifting its chromatographic retention behavior and thermal stability.

Understanding these properties is critical for analytical scientists developing stability-indicating methods or conducting analytical method validation (AMV)[2].

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of Tetracaine N-Oxide, which dictate its behavior in both biological matrices and analytical solvent systems.

PropertyValue
IUPAC Name 2-[4-(butylamino)benzoyl]oxy-N,N-dimethylethan-1-amine oxide
CAS Number 55750-02-2[3]
Molecular Formula C15H24N2O3[3]
Molecular Weight 280.36 g/mol [4]
Predicted pKa 4.37 ± 0.40[5]
Parent Drug Tetracaine (C15H24N2O2)[3]
Primary Classification API Impurity / Bioactive Metabolite[6]

Pharmacokinetics and Metabolic Pathways

In biological systems, the clearance of ester-type anesthetics typically relies heavily on rapid hydrolysis by plasma pseudocholinesterases. However, Tetracaine exhibits a unique metabolic profile.

In vivo studies across multiple mammalian models (including mice, rats, rabbits, and horses) have demonstrated that hepatic N-oxidation is a primary clearance pathway. Approximately 10% of an administered tetracaine dose is excreted in the urine as Tetracaine N-Oxide, whereas less than 2% is excreted as the unchanged parent API[7].

Metabolism Tetracaine Tetracaine (Parent API) Enzyme Hepatic FMO Oxidation Tetracaine->Enzyme N-Oxidation Hydrolysis Esterase Hydrolysis Tetracaine->Hydrolysis Cleavage NOxide Tetracaine N-Oxide (Major Metabolite) Enzyme->NOxide PABA PABA Derivative (Minor Metabolite) Hydrolysis->PABA

Metabolic pathways of Tetracaine highlighting N-oxidation and ester hydrolysis.

Causality in Metabolism: The prominence of the N-oxide metabolite is driven by the action of Flavin-containing monooxygenases (FMOs) and Cytochrome P450 enzymes in the liver. The steric hindrance and lipophilicity of the butyl group on the aromatic ring partially shield the ester bond from immediate hydrolysis, allowing the tertiary amine tail to undergo rapid first-pass oxidation.

Analytical Methodologies for Impurity Profiling

Because Tetracaine N-Oxide serves as both a reference standard for traceability against pharmacopeial standards (USP/EP) and a target analyte in stability studies[2], robust analytical workflows are mandatory.

The N-oxide moiety is notoriously susceptible to thermal degradation (deoxygenation), meaning traditional Gas Chromatography (GC) often yields false negatives by converting the N-oxide back into the parent tetracaine. Therefore, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) using soft ionization is the gold standard.

Workflow Step1 Sample Preparation (Solubilization in 50:50 ACN:H2O) Step2 Chromatographic Separation (C18 RP-HPLC, Gradient Elution) Step1->Step2 Step3 Mass Spectrometry (ESI+ MS/MS, MRM Mode) Step2->Step3 Step4 Data Analysis & Validation (SST & Carryover Assessment) Step3->Step4

Step-by-step LC-MS/MS analytical workflow for Tetracaine N-Oxide quantification.

Step-by-Step LC-MS/MS Protocol

This protocol is designed as a self-validating system to ensure absolute confidence in impurity quantification.

Step 1: Sample Preparation

  • Action: Dissolve the API or biological sample in a 50:50 mixture of Acetonitrile (ACN) and LC-MS grade Water to yield a final concentration of 1 mg/mL.

  • Causality: Tetracaine is highly lipophilic, while its N-oxide is significantly more polar. A 50:50 organic/aqueous ratio ensures complete solubilization of both species without inducing spontaneous aqueous hydrolysis of the ester bond prior to injection.

Step 2: Chromatographic Separation

  • Action: Inject 5 µL onto a sub-2 µm C18 Reversed-Phase column (e.g., 2.1 x 100 mm). Utilize a mobile phase gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in ACN (Mobile Phase B).

  • Causality: The C18 stationary phase provides the necessary hydrophobic retention for the parent drug, while the gradient elution allows the earlier elution of the polar N-oxide. Formic acid is critical; it provides the protons necessary for positive electrospray ionization (ESI+) and acts as an ion-pairing agent to suppress peak tailing of the amine groups.

Step 3: Mass Spectrometry (ESI-MS/MS)

  • Action: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode using Positive Electrospray Ionization (ESI+). Target the precursor ion m/z 281.4 [M+H]+ for the N-Oxide.

  • Causality: Soft ionization (ESI) is strictly required to prevent in-source thermal deoxygenation. If hard ionization were used, the N-oxide would fragment back to m/z 265.4, artificially inflating the parent API signal and masking the impurity.

Step 4: Self-Validating System Suitability Testing (SST)

  • Action: Execute a sequence consisting of: Blank Solvent Lower Limit of Quantification (LLOQ) Standard Blank Solvent Unknown Sample.

  • Causality (Trustworthiness): This specific sequence validates the integrity of the run. The first blank establishes the baseline. The LLOQ proves the instrument's sensitivity threshold on the exact day of analysis. The second blank is the critical self-validating step: it proves that the N-oxide signal does not carry over in the column or ESI source. If the second blank is clean, any m/z 281.4 signal in the subsequent unknown sample is definitively confirmed as a true impurity, not an analytical artifact.

Regulatory and Quality Control Implications

The identification of Tetracaine N-Oxide is not merely an academic exercise; it has profound regulatory implications. Under ICH Q3A/Q3B guidelines, impurities in new drug substances must be identified and qualified if they exceed specific thresholds.

Furthermore, the secondary degradation of N-oxides can lead to the formation of highly scrutinized compounds. For instance, the presence of Tetracaine N-Oxide in formulating environments can be a precursor to nitroso impurities, such as N-Nitroso Tetracaine N-Oxide[2]. Because nitrosamines are classified as a "cohort of concern" due to their mutagenic potential, tracking the N-oxide precursor is a mandatory preventive measure in modern pharmaceutical quality control[2].

References

  • Tetracaine N-Oxide | CAS 55750-02-2 - Veeprho Veeprho[Link]

  • CAS No : 55750-02-2 | Product Name : Tetracaine N-Oxide Pharmaffiliates[Link]

  • Tetracaine N-Oxide - CAS - 55750-02-2 Axios Research[Link]

  • (lidocaine and tetracaine) Product Monograph Health Canada[Link]

Sources

Synthesis Pathways and Characterization of Tetracaine N-Oxide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Tetracaine (2-(dimethylamino)ethyl 4-(butylamino)benzoate) is a potent ester-type local anesthetic widely used in ophthalmology and regional anesthesia. During its lifecycle—from active pharmaceutical ingredient (API) formulation to physiological metabolism—Tetracaine is highly susceptible to oxidative degradation. The primary oxidative degradant is Tetracaine N-Oxide (CAS: 55750-02-2), formed via the oxidation of its dialkyl tertiary amine group[1].

For researchers and drug development professionals involved in Abbreviated New Drug Applications (ANDA), quality control (QC), and impurity profiling, synthesizing high-purity Tetracaine N-Oxide as a reference standard is a critical requirement[2]. This whitepaper details the mechanistic rationale, self-validating synthesis protocols, and analytical characterization required to produce and verify this specific pharmacopeial impurity.

Mechanistic Rationale: Selecting the Oxidative Pathway

The synthesis of tertiary amine N-oxides relies on electrophilic oxygen transfer. The two most common reagents evaluated for this transformation are Hydrogen Peroxide (H₂O₂) and meta-Chloroperoxybenzoic acid (mCPBA)[3].

  • Hydrogen Peroxide (H₂O₂): While H₂O₂ is atom-economical, the uncatalyzed oxidation of tertiary amines is kinetically sluggish. More critically, Tetracaine contains an ester linkage that is highly susceptible to hydrolysis in aqueous environments at extreme pH levels[4]. Prolonged exposure to aqueous H₂O₂ often leads to the unwanted cleavage of the ester bond, yielding 4-(butylamino)benzoic acid instead of the target N-oxide.

  • mCPBA (The Preferred Route): mCPBA is the reagent of choice for laboratory-scale synthesis of analytical standards[3]. It operates efficiently in anhydrous organic solvents (such as Dichloromethane) at low temperatures (0–4°C). This environment completely suppresses ester hydrolysis while providing rapid, quantitative conversion of the tertiary amine to the N-oxide.

Pathway TET Tetracaine (Tertiary Amine) TS Electrophilic Oxygen Transfer (0-4°C) TET->TS OX mCPBA (Oxidizing Agent) OX->TS TNO Tetracaine N-Oxide (Target Metabolite) TS->TNO Primary Pathway BYP m-Chlorobenzoic Acid (Byproduct) TS->BYP Cleavage

Fig 1: Reaction mechanism for the electrophilic oxidation of Tetracaine to Tetracaine N-Oxide.

Experimental Protocol: A Self-Validating Synthesis Workflow

Expertise & Experience Note: A critical failure point in N-oxide synthesis is over-oxidation or the dangerous retention of peroxy-byproducts. To ensure scientific integrity, the following protocol is designed as a self-validating system . We integrate specific quenching and washing checkpoints that chemically verify the removal of reactive impurities before proceeding to isolation.

Step-by-Step Methodology
  • Solubilization of the Free Base: Dissolve 1.0 equivalent of Tetracaine free base in anhydrous Dichloromethane (DCM) (10 mL per gram of substrate). Cool the reaction flask to 0°C using an ice-water bath.

    • Causality: The low temperature mitigates the exothermic nature of the peroxyacid reaction and thermodynamically prevents the cleavage of the delicate ester bond.

  • Oxidation: Dissolve 1.05 equivalents of purified mCPBA in a minimal amount of DCM. Add this solution dropwise to the Tetracaine solution over 30 minutes under continuous magnetic stirring.

  • Reaction Monitoring (Checkpoint Alpha): Stir the mixture for 1–2 hours at 0°C. Validate reaction completion via Thin-Layer Chromatography (TLC) using an eluent of DCM/MeOH/NH₄OH (90:9:1). The N-oxide will appear as a highly polar spot with a significantly lower Rf value compared to the starting material.

  • Quenching (Checkpoint Beta): Add a 10% aqueous solution of Sodium Thiosulfate (Na₂S₂O₃) and stir vigorously for 15 minutes.

    • Causality & Validation: Thiosulfate selectively reduces any unreacted mCPBA to m-chlorobenzoic acid. Validate this step by testing the organic layer with starch-iodide paper; a negative (colorless) result confirms the complete destruction of residual peroxides.

  • Extraction & Neutralization: Wash the organic layer three times with saturated aqueous Sodium Bicarbonate (NaHCO₃).

    • Causality: Both mCPBA and its byproduct (m-chlorobenzoic acid) are acidic. The bicarbonate wash converts them into water-soluble sodium salts, cleanly partitioning them into the aqueous phase while the Tetracaine N-oxide remains in the organic phase.

  • Isolation: Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at 30°C to avoid thermal degradation.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, DCM to DCM/MeOH gradient) to yield pure Tetracaine N-Oxide (>95% purity)[5].

Workflow S1 1. Solubilization (DCM, 0°C) S2 2. Oxidation (mCPBA Addition) S1->S2 S3 3. Quenching (Na2S2O3) S2->S3 S4 4. Extraction (NaHCO3 Wash) S3->S4 S5 5. Purification (Chromatography) S4->S5

Fig 2: Self-validating experimental workflow for the synthesis and isolation of Tetracaine N-Oxide.

Analytical Characterization & Data Presentation

Validating the synthesized Tetracaine N-Oxide requires multi-modal analytical techniques. High-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) is the gold standard for this class of compounds[6].

Dialkyl tertiary amine-N-oxides exhibit highly specific, structurally dependent dissociation pathways. During low-energy collision-induced dissociation (CID), Tetracaine N-Oxide demonstrates a diagnostic loss of N,N-dimethylhydroxylamine, which localizes the site of oxidation directly to the terminal amine rather than the secondary amine of the butyl group[6].

Table 1: Quantitative & Qualitative Validation Parameters
ParameterSpecification / Expected Value
Chemical Name 2-[4-(butylamino)benzoyl]oxy-N,N-dimethylethanamine oxide
CAS Registry Number 55750-02-2
Molecular Formula C₁₅H₂₄N₂O₃
Molecular Weight 280.36 g/mol
Precursor (API) Tetracaine (CAS: 94-24-6)
Diagnostic MS/MS Loss -61 Da (Loss of N,N-dimethylhydroxylamine)
Purity Target (QC) > 95% (HPLC-UV at 254 nm)

References

  • Bloom Tech - Pure Tetracaine CAS 94-24-6 Suppliers & Properties. Retrieved from: [Link]

  • Analytical Chemistry (ACS Publications) - A Rapid Methodology for the Characterization of Dialkyl Tertiary Amine-N-Oxide Metabolites Using Structurally Dependent Dissociation Pathways. Retrieved from:[Link]

  • National Institutes of Health (PMC) - Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from: [Link]

Sources

Tetracaine N-Oxide: Comprehensive Physical, Chemical, and Analytical Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tetracaine is a potent, ester-type local anesthetic widely utilized in ophthalmic, topical, and spinal anesthesia. However, its molecular architecture renders it susceptible to specific degradation pathways, notably ester hydrolysis and amine oxidation. Tetracaine N-Oxide (CAS: 55750-02-2) is the primary oxidative degradant and a critical in vivo metabolite of tetracaine [1]. In the highly regulated landscape of pharmaceutical development, quantifying and controlling this impurity is a mandatory requirement for Abbreviated New Drug Applications (ANDA) and continuous Quality Control (QC) [1].

This technical whitepaper provides an in-depth analysis of the physical and chemical properties of Tetracaine N-Oxide, elucidates its mechanisms of formation, and establishes field-proven, self-validating analytical protocols for its synthesis and quantification.

Structural and Chemical Significance

Tetracaine N-Oxide is formed when the tertiary amine group of the tetracaine molecule undergoes oxidation. The parent drug, tetracaine (2-(dimethylamino)ethyl 4-(butylamino)benzoate), contains a highly reactive dimethylaminoethyl tail. Upon exposure to reactive oxygen species (ROS), peroxides, or specific enzymatic pathways (such as hepatic cytochrome P450s), the nitrogen atom in the dimethylamine group donates its lone pair to an oxygen atom, forming a highly polar N-oxide bond (N→O).

This structural modification drastically alters the molecule's physicochemical profile. The introduction of the N-oxide dipole increases the hydrophilicity of the compound, reducing its lipid partition coefficient compared to the parent API. Consequently, Tetracaine N-Oxide exhibits diminished anesthetic potency but serves as a highly reliable biomarker for both API degradation [2] and systemic drug metabolism [4].

Physical and Chemical Properties

Understanding the baseline physicochemical properties of Tetracaine N-Oxide is essential for chromatographic method development and stability testing. The table below synthesizes the core quantitative data for this reference standard.

PropertyValue / Description
IUPAC Name 2-((4-(butylamino)benzoyl)oxy)-N,N-dimethylethan-1-amine oxide
CAS Registry Number 55750-02-2
Molecular Formula C₁₅H₂₄N₂O₃
Molecular Weight 280.36 g/mol
Appearance White to light-yellow solid / powder
Solubility Soluble in methanol, ethanol, and aqueous acidic buffers; slightly soluble in non-polar organic solvents.
Stability Sensitive to extreme pH (ester hydrolysis) and prolonged UV exposure.
Primary Use Analytical reference standard, impurity profiling, metabolic biomarker [1].

Mechanisms of Degradation and Metabolism

Tetracaine degradation is governed by two competing pathways: Oxidation and Hydrolysis .

  • Oxidative Pathway: The tertiary amine is oxidized to form Tetracaine N-Oxide. In laboratory settings, this is often catalyzed by trace metal impurities, exposure to atmospheric oxygen over time, or interaction with formulation excipients containing peroxide impurities. In vivo, up to 10% of a systemically absorbed tetracaine dose is excreted in the urine as Tetracaine N-Oxide in mammalian models [4].

  • Hydrolytic Pathway: The ester linkage is cleaved via base-catalyzed or esterase-mediated hydrolysis, yielding 4-butylaminobenzoic acid (4-BABA) and dimethylaminoethanol. 4-BABA is a known degradation marker that must be monitored alongside the N-oxide [2].

G TET Tetracaine (API) OX Oxidation (ROS, H2O2, CYP450) TET->OX N-Oxidation HYD Ester Hydrolysis (Base / Esterase) TET->HYD Ester Cleavage TNO Tetracaine N-Oxide (Degradant / Metabolite) OX->TNO BABA 4-Butylaminobenzoic Acid (4-BABA) HYD->BABA DMAE Dimethylaminoethanol HYD->DMAE

Tetracaine degradation pathways yielding N-Oxide and hydrolytic products.

Experimental Protocols: Synthesis and Validation

To utilize Tetracaine N-Oxide as a reference standard, analytical laboratories often synthesize it directly from the parent API. The following protocol outlines a self-validating methodology for the controlled oxidation of tetracaine, ensuring high yield while preventing unintended ester hydrolysis [3].

Protocol: Controlled Synthesis of Tetracaine N-Oxide

Rationale & Causality: Hydrogen peroxide ( H2​O2​ ) is selected as the primary oxidizing agent rather than stronger oxidants (like permanganate) because it selectively oxidizes the tertiary aliphatic amine without cleaving the labile ester linkage. The reaction is maintained at a neutral to slightly acidic pH to suppress base-catalyzed hydrolysis of the ester bond.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 g of Tetracaine Hydrochloride in 20 mL of methanol. Causality: Methanol provides optimal solubility for both the parent API and the resulting polar N-oxide.

  • Oxidation: Add 3.0 mL of 30% aqueous H2​O2​ dropwise to the solution while stirring at 0°C in an ice bath. Causality: The exothermic nature of N-oxidation requires thermal control to prevent the formation of secondary degradation products.

  • Incubation: Remove the ice bath and allow the reaction mixture to stir at room temperature (20-25°C) for 24 hours.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol:Ammonia (90:10:1). The N-oxide will exhibit a significantly lower Retention Factor ( Rf​ ) than the parent tetracaine due to its increased polarity.

  • Quenching: Once the parent API is consumed, quench the excess H2​O2​ by adding a catalytic amount of platinum black or by washing with a mild sodium sulfite solution. Causality: Unquenched peroxides will interfere with downstream chromatographic purification and LC-MS ionization.

  • Purification: Evaporate the methanol under reduced pressure. Purify the crude residue via flash column chromatography (silica gel) to isolate the pure Tetracaine N-Oxide fraction.

  • Characterization: Validate the structural integrity using LC-MS (Expected m/z for [M+H]+ is 281.3) and 1H -NMR to confirm the downfield shift of the dimethylamine protons adjacent to the newly formed N-oxide bond.

Analytical Detection in Quality Control (QC)

For pharmaceutical stability testing, Tetracaine N-Oxide must be resolved from the parent drug and other impurities (like 4-BABA and Tetracaine Impurity C).

Recommended LC-MS/MS Workflow:

  • Column: C18 Reverse-Phase (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramping to 95% B over 5 minutes. Causality: The gradient must start highly aqueous to retain the polar Tetracaine N-Oxide, while the organic ramp ensures the elution of the highly lipophilic parent tetracaine.

  • Detection: Electrospray Ionization (ESI) in positive mode. The N-oxide readily accepts a proton, making ESI+ highly sensitive for trace-level quantification (Limit of Detection < 1 ng/mL) [4].

Workflow SAMP Sample Preparation (API or Plasma) EXT Solid Phase Extraction (SPE) (Isolate Polar Metabolites) SAMP->EXT Remove Proteins/Salts LC UHPLC Separation (C18 Column, Gradient Elution) EXT->LC Inject 2µL MS Mass Spectrometry (ESI+, m/z 281.3) LC->MS Ionization DATA Data Analysis (Quantification vs. Reference) MS->DATA Peak Integration

Analytical workflow for the isolation and quantification of Tetracaine N-Oxide.

Conclusion

Tetracaine N-Oxide is a pivotal compound in the lifecycle management of tetracaine-based pharmaceuticals. Because the parent drug is highly susceptible to both oxidative and hydrolytic degradation, rigorous analytical monitoring is required to ensure patient safety and drug efficacy [2]. By employing controlled synthetic protocols for reference standard generation and utilizing high-resolution LC-MS methodologies, researchers can accurately map the degradation kinetics and metabolic fate of tetracaine in both formulation stability studies and in vivo pharmacokinetic profiling.

References

  • Veeprho. "Tetracaine Impurities and Related Compound". Veeprho Pharmaceuticals. Available at:[Link]

  • ResearchGate. "Oxidation of Tetracaine Hydrochloride by Chloramine-B in Acid Medium: Kinetic Modeling". ResearchGate. Available at:[Link]

  • Bibliothèque et Archives Canada. "IN VITRO VIABLE SKIN MODEL DEVELOPMENT TO ASSESS CUTANEOUS DELIVERY AND METABOLISM OF ESTER-TYPE COMPOUNDS". National Library of Canada. Available at:[Link]

IUPAC name for Tetracaine N-Oxide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Tetracaine N-Oxide: IUPAC Nomenclature, Synthesis, and Analytical Characterization

Executive Summary

This technical guide provides a comprehensive overview of Tetracaine N-Oxide, a critical metabolite and process impurity of the local anesthetic, Tetracaine. The document delineates the definitive chemical identity of the compound, including its International Union of Pure and Applied Chemistry (IUPAC) name: 2-((4-(butylamino)benzoyl)oxy)-N,N-dimethylethan-1-amine oxide [1]. It presents key physicochemical properties, outlines a logical synthetic pathway via the oxidation of its parent compound, and details advanced analytical methodologies for its unambiguous characterization.

Primarily geared towards researchers, scientists, and drug development professionals, this guide emphasizes the practical application of analytical techniques such as High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). A detailed protocol for its identification is provided, highlighting diagnostic fragmentation patterns crucial for distinguishing it from other related substances. The significance of Tetracaine N-Oxide within a regulatory framework, particularly concerning impurity profiling and metabolic studies, is also discussed, underscoring the necessity for well-characterized reference standards in pharmaceutical quality control.

Introduction

The Parent Compound: Tetracaine

Tetracaine, also known as amethocaine, is a potent local anesthetic belonging to the amino-ester class.[2][3] It is widely utilized for topical anesthesia of the eyes, nose, and throat, as well as in spinal anesthesia.[2][4][5] Its mechanism of action involves the reversible blockade of voltage-gated sodium channels in neuronal membranes.[6][][8] This action prevents the initiation and propagation of nerve impulses, resulting in a localized loss of sensation.[4][8] Due to its high lipid solubility, Tetracaine exhibits a rapid onset and a longer duration of action compared to many other local anesthetics.[2][5]

Tetracaine N-Oxide: A Critical Metabolite and Impurity

In the context of drug development and quality control, understanding the derivatives of an active pharmaceutical ingredient (API) is paramount. Tetracaine N-Oxide is a significant related compound that arises from two primary sources: as a product of oxidative metabolism of Tetracaine in vivo and as a degradation product or process impurity during the synthesis or storage of Tetracaine.[6][9] Its tertiary amine moiety is susceptible to oxidation, yielding the corresponding N-oxide.

For drug development professionals, the presence of Tetracaine N-Oxide must be monitored and controlled to meet stringent regulatory standards, such as those outlined by the International Council for Harmonisation (ICH) guidelines Q3A/B for impurities in new drug substances.[6] Furthermore, in pharmacokinetic and drug metabolism studies, its identification is crucial for elucidating the complete metabolic fate of Tetracaine.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity begins with its precise nomenclature and key identifiers. Tetracaine N-Oxide is registered under CAS Number 55750-02-2.[1][][10][11][12][13][14][15][16]

PropertyValueSource(s)
IUPAC Name 2-((4-(butylamino)benzoyl)oxy)-N,N-dimethylethan-1-amine oxide[1]
Alternate Name 2-[4-(butylamino)benzoyl]oxy-N,N-dimethylethanamine oxide[12][16][17]
CAS Number 55750-02-2[1][10][12][14]
Molecular Formula C₁₅H₂₄N₂O₃[1][10][12][13][14][15][17]
Molecular Weight 280.37 g/mol [1][10]
Monoisotopic Mass 280.17868 Da[17]
SMILES CCCCNC1=CC=C(C=C1)C(=O)OCC(C)[O-][12][16][17]
InChI Key VGCNHTQKPJXAHJ-UHFFFAOYSA-N[17]
Predicted XlogP 3.2[17]
Appearance White to Almost White Powder/Crystal[5]
Storage 2-8°C[5][15]

Synthesis and Manufacturing

The generation of Tetracaine N-Oxide as a reference standard requires a two-stage chemical process: the synthesis of the Tetracaine precursor followed by a controlled oxidation reaction.

Synthesis of the Tetracaine Precursor

Tetracaine is commonly synthesized via the alkylation of an aminobenzoate ester. One established route involves the reaction of 2-(dimethylamino)ethyl 4-aminobenzoate with an n-butyl halide, such as 1-bromobutane, in the presence of a base like potassium carbonate and a suitable solvent like N,N-dimethylformamide (DMF).[18]

Oxidation to Tetracaine N-Oxide

The conversion of the tertiary amine in Tetracaine to its N-oxide is a standard chemical transformation. This oxidation can be achieved using various oxidizing agents, with common choices including hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or Caro's acid. The reaction selectively targets the nucleophilic nitrogen of the dimethylamino group without affecting the other functional groups in the molecule under controlled conditions.

G cluster_0 Stage 1: Tetracaine Synthesis cluster_1 Stage 2: Oxidation A 2-(dimethylamino)ethyl 4-aminobenzoate C Tetracaine (Precursor) A->C Alkylation (K2CO3, DMF) B 1-Bromobutane B->C Alkylation (K2CO3, DMF) D Tetracaine N-Oxide C->D Oxidation (e.g., H2O2 or m-CPBA)

Fig. 1: Two-stage synthesis pathway to Tetracaine N-Oxide.
Protocol 1: Conceptual Synthesis of Tetracaine N-Oxide

This protocol describes a general laboratory procedure for the N-oxidation of Tetracaine.

  • Dissolution: Dissolve Tetracaine base in a suitable organic solvent (e.g., methanol or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5°C.

  • Reagent Addition: Slowly add a slight molar excess (e.g., 1.1 equivalents) of the oxidizing agent (e.g., 30% aqueous hydrogen peroxide or a solution of m-CPBA in dichloromethane) dropwise to the cooled solution while stirring vigorously.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours (typically 4-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Quenching: If m-CPBA is used, quench the reaction by adding a reducing agent like aqueous sodium sulfite. If H₂O₂ is used, excess reagent can be destroyed by adding a small amount of manganese dioxide until oxygen evolution ceases.

  • Work-up & Purification: Perform an appropriate aqueous work-up to remove byproducts. The crude Tetracaine N-Oxide can then be purified using column chromatography or recrystallization to yield the final product.

  • Verification: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Analytical Methodologies for Characterization and Quantification

The definitive identification and quantification of Tetracaine N-Oxide, particularly at low levels within an API matrix, necessitates the use of high-resolution analytical techniques.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the method of choice for separating Tetracaine from its related substances, including Tetracaine N-Oxide.[6] A reversed-phase method, typically employing a C18 or PFP (pentafluorophenyl) column, provides excellent resolution. A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is effective for separating the more polar N-oxide from the parent drug.

Mass Spectrometric Identification

The most powerful technique for the structural confirmation of Tetracaine N-Oxide is tandem mass spectrometry (MS/MS), commonly coupled with HPLC (LC-MS/MS).[9] Electrospray ionization (ESI) in positive ion mode is typically used to generate the protonated molecular ion [M+H]⁺ at m/z 281.18.

A key insight for researchers is the characteristic fragmentation behavior of tertiary amine N-oxides. A study on the characterization of such metabolites demonstrated that these compounds undergo a diagnostic neutral loss upon collision-induced dissociation (CID).[9] For Tetracaine N-Oxide, this involves the loss of N,N-dimethylhydroxylamine (mass = 61.06 Da), which is a highly specific and definitive fragmentation pathway that confirms the location of the oxygen on the tertiary amine.[9] This allows for unambiguous identification even in a complex matrix.

G cluster_workflow Analytical Characterization Workflow prep Sample Preparation Dissolution in mobile phase Filtration (0.45 µm) hplc HPLC Separation Reversed-Phase Column (C18) Gradient Elution prep->hplc esi ESI-MS (Positive Mode) Generation of [M+H]+ ion (m/z 281.18) hplc->esi msms Tandem MS (CID) Precursor Ion Selection Collision-Induced Dissociation esi->msms result Definitive Identification Observe Diagnostic Loss -61 Da (C2H7NO) Confirm Structure msms->result

Fig. 2: Workflow for the definitive identification of Tetracaine N-Oxide.
Protocol 2: HPLC-ESI-MS/MS Method for Identification

This protocol provides a robust methodology for the detection and identification of Tetracaine N-Oxide.

  • Standard/Sample Preparation: Prepare a stock solution of the Tetracaine N-Oxide reference standard (if available) or the Tetracaine sample to be analyzed in a 50:50 mixture of acetonitrile and water at a concentration of approximately 1 mg/mL. Dilute further to a working concentration of 1-10 µg/mL.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions (ESI+):

    • Scan Mode: Full Scan (m/z 100-500) and Product Ion Scan.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Product Ion Scan:

      • Precursor Ion: m/z 281.18.

      • Collision Energy: Apply a range of collision energies (e.g., 10-30 eV) to observe the fragmentation pattern.

  • Data Analysis:

    • Extract the ion chromatogram for m/z 281.18 to locate the peak corresponding to Tetracaine N-Oxide.

    • Examine the product ion spectrum for this peak.

    • Confirmation Criterion: The presence of a significant product ion resulting from the neutral loss of 61 Da (N,N-dimethylhydroxylamine) provides definitive confirmation of the Tetracaine N-Oxide structure.

Pharmacological and Regulatory Context

Metabolic Fate of Tetracaine

The metabolism of Tetracaine is rapid and occurs primarily through hydrolysis of the ester linkage by plasma esterases (e.g., butyrylcholinesterase), yielding 4-(butylamino)benzoic acid and 2-(dimethylamino)ethanol.[4][5] However, oxidative pathways also contribute to its biotransformation. The formation of Tetracaine N-Oxide represents a Phase I metabolic reaction targeting the tertiary amine, a common pathway for drugs containing this functional group.[9]

Toxicological and Pharmacological Significance

The pharmacological and toxicological profiles of most metabolites are less characterized than their parent drugs. While Tetracaine's anesthetic properties and potential systemic toxicity (if absorbed in high amounts) are well-documented, specific data for Tetracaine N-Oxide is scarce.[4] Generally, N-oxidation is a detoxification pathway that increases the polarity of a compound, facilitating its renal excretion. However, the primary significance for drug development lies in its role as a potential impurity that must be quantified and controlled.

Regulatory Implications

From a regulatory standpoint, any impurity in an API that is present above a certain threshold (typically 0.10-0.15%) must be identified, reported, and qualified. Therefore, having a well-characterized reference standard of Tetracaine N-Oxide is essential for:

  • Analytical Method Validation: To prove that an HPLC method is capable of accurately detecting and quantifying the impurity.[10]

  • Quality Control: For routine testing of API batches to ensure they meet the established purity specifications.

  • Stability Studies: To monitor the formation of Tetracaine N-Oxide as a degradation product under various stress conditions (heat, light, humidity).

Conclusion

Tetracaine N-Oxide, identified by the IUPAC name 2-((4-(butylamino)benzoyl)oxy)-N,N-dimethylethan-1-amine oxide, is a compound of significant interest in pharmaceutical science. As both a metabolite and a potential impurity of the anesthetic Tetracaine, its accurate identification and control are critical for ensuring drug safety and quality. The synthetic route via controlled oxidation of the parent compound is straightforward, enabling the production of necessary reference materials. Furthermore, the application of advanced analytical techniques, particularly HPLC-MS/MS, allows for its unambiguous characterization through highly specific fragmentation pathways. This guide provides the foundational knowledge and practical methodologies required by researchers and industry professionals to effectively manage this important related substance in a drug development and manufacturing environment.

References

  • Tetracaine N-Oxide | CAS 55750-02-2. Veeprho. [Link]

  • Tetracaine n-oxide (C15H24N2O3). PubChemLite. [Link]

  • Tetracaine Impurities and Related Compound. Veeprho. [Link]

  • Tetracaine. StatPearls - NCBI Bookshelf. [Link]

  • Tetracaine: Package Insert / Prescribing Information. Drugs.com. [Link]

  • A rapid methodology for the characterization of dialkyl tertiary amine-N-oxide metabolites using structurally dependent dissociation pathways and reconstructed ion current chromatograms. PubMed. [Link]

  • Tetracaine. Wikipedia. [Link]

  • Tetracaine N-Oxide - CAS - 55750-02-2. Axios Research. [Link]

  • What is the mechanism of Tetracaine? Patsnap Synapse. [Link]

  • Study on the syhthesis process of tetracaine hydrochloride. ResearchGate. [Link]

  • Tetracaine N-Oxide CAS NO.55750-02-2. Shanghai Forever Synthesis Co.,Ltd.. [Link]

  • Tetracaine N-Oxide : CAS No. 55750-02-2. Omsynth Lifesciences. [Link]

  • CAS No : 55750-02-2 | Product Name : Tetracaine N-Oxide. Pharmaffiliates. [Link]

  • Determination of procaine, benzocaine and tetracaine by sequential injection analysis with permanganate-induced chemiluminescence detection. PubMed. [Link]

  • Electrochemical oxidation of anesthetic tetracaine in aqueous medium. Influence of the anode and matrix composition. ResearchGate. [Link]

Sources

Dialkyl Tertiary Amine-N-Oxides: Synthetic Methodologies, Bioreductive Prodrugs, and Structural Biology Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemical Nature of the N-Oxide Motif

Dialkyl tertiary amine-N-oxides are characterized by a highly polar dative bond ( N+→O− ) where a tetracoordinate sp3 hybridized nitrogen is bonded to an oxygen atom[1]. Unlike standard ethers or hydroxylamines, the N-oxide bond possesses a massive dipole moment (typically 4.5–5.0 D), which drastically alters the physicochemical properties of the parent amine[1].

In drug development and biochemical applications, introducing an N-oxide moiety serves three primary functions:

  • Solubility & Permeability Modulation: The strong hydrogen-bonding capability of the oxygen atom significantly increases aqueous solubility while decreasing lipid membrane permeability[2].

  • Charge Masking: N-oxidation neutralizes the basicity of the parent tertiary amine, preventing protonation at physiological pH. This is a critical design principle for reducing the off-target toxicity of DNA-intercalating drugs[3].

  • Amphiphilic Self-Assembly: In aliphatic systems with long alkyl chains (e.g., Lauryldimethylamine-N-oxide, LDAO), the polar N-oxide headgroup paired with a hydrophobic tail creates highly efficient zwitterionic surfactants[4].

Chemical Synthesis: Causality and Chemoselectivity

The direct oxidation of tertiary amines is the most straightforward synthetic route, yet it requires careful selection of the oxidant to balance yield, reaction time, and chemoselectivity[2].

While hydrogen peroxide ( H2​O2​ ) is highly atom-economical, uncatalyzed H2​O2​ oxidation is sluggish and often requires a large excess of the reagent[2]. A critical, frequently overlooked issue in pharmaceutical synthesis is that N-oxides form stable hydrogen bonds with residual H2​O2​ . Failure to quench this residual oxidant can lead to false positives in downstream biological redox assays[2].

To bypass this, electrophilic oxidants like meta-chloroperoxybenzoic acid (mCPBA) or catalytic systems (e.g., Ruthenium/flavin catalysts) are preferred for rapid, quantitative conversion, provided the substrate lacks sensitive functional groups like thioethers or isolated alkenes[2][5].

Protocol 1: Synthesis of Dialkyl Tertiary Amine N-Oxides via mCPBA

This protocol is designed as a self-validating system; the basic alumina filtration step actively prevents peroxy-acid contamination in the final product.

Reagents: Tertiary amine substrate, mCPBA (77% max, remainder is 3-chlorobenzoic acid and water), Dichloromethane (DCM), Basic Alumina ( Al2​O3​ ).

  • Preparation: Dissolve 1.0 mmol of the tertiary amine in 10 mL of anhydrous DCM and cool to 0 °C in an ice bath. Rationale: Cooling minimizes localized heating and prevents over-oxidation or retro-Cope elimination.

  • Oxidation: Slowly add 1.05 mmol of mCPBA in small portions over 15 minutes. Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Validation & Quenching: Monitor the disappearance of the parent amine via TLC (using a basic stain like Dragendorff's reagent). Once complete, the reaction mixture will contain the N-oxide and the byproduct 3-chlorobenzoic acid.

  • Purification: Pass the crude mixture directly through a short pad of basic alumina, eluting with a gradient of DCM to 10% Methanol/DCM. Rationale: Basic alumina strongly retains the acidic 3-chlorobenzoic acid byproduct and unreacted mCPBA, allowing the highly polar but neutral N-oxide to elute cleanly.

  • Verification: Confirm the N-O bond formation via 1H NMR; the protons adjacent to the nitrogen will exhibit a characteristic downfield shift ( Δδ≈0.5−1.0 ppm) compared to the parent amine.

Hypoxia-Activated Prodrugs (HAPs) in Oncology

One of the most elegant applications of dialkyl tertiary amine N-oxides is in the design of Hypoxia-Activated Prodrugs (HAPs). Solid tumors frequently outgrow their blood supply, creating hypoxic microenvironments that are resistant to standard radiotherapy and chemotherapy[6].

By exploiting the N-oxide motif, researchers can create prodrugs that are selectively activated in these oxygen-deprived regions. A classic example is AQ4N (Banoxantrone) , a bis-N-oxide derivative of the potent topoisomerase II inhibitor AQ4[3].

The Mechanistic Logic: In normoxic (healthy) tissues, the N-oxide masks the cationic charge of the dialkylamino side chains. This prevents the molecule from tightly binding to DNA, rendering it relatively non-toxic[3]. However, in the hypoxic tumor core, hemeproteins (such as CYP450 reductases) catalyze a two-electron reduction of the N-oxide back to the tertiary amine[7]. This restores the positive charge, allowing the unleashed AQ4 to intercalate DNA and trigger apoptosis[3][7]. Oxygen acts as a direct inhibitor of this process; thus, activation is strictly confined to hypoxic zones[7].

G Prodrug AQ4N (Prodrug) N-oxide intact Low DNA affinity Enzyme CYP450 / Hemeproteins (2e- reduction) Prodrug->Enzyme Hypoxic Tumor Microenvironment Active AQ4 (Active Drug) Cationic amine High DNA affinity Enzyme->Active Bioreduction Oxygen Normoxia (O2) Inhibits reduction Oxygen->Enzyme Inhibition

Caption: Mechanism of hypoxia-activated dialkyl amine N-oxide prodrugs.

Table 1: Pharmacological Shift via N-Oxidation[3]
PropertyParent Amine (AQ4)N-Oxide Prodrug (AQ4N)Causality / Mechanism
Charge at pH 7.4 Cationic (+2)Neutral (Zwitterionic)N-oxidation removes basic lone pair.
DNA Binding Affinity High (Intercalator)NegligibleLoss of electrostatic attraction to DNA backbone.
Cytotoxicity High across all cellsHypoxia-selectiveRequires enzymatic bioreduction to activate.

Structural Biology: Membrane Protein Solubilization

In structural biology, integral membrane proteins must be extracted from the lipid bilayer into an aqueous solution without losing their native, active conformation[8]. This requires detergents that can form stable protein-lipid-detergent complexes[8].

Lauryldimethylamine-N-oxide (LDAO) is a premier zwitterionic detergent used extensively for this purpose[4][9].

Why LDAO? Unlike bulky non-ionic detergents like DDM (n-Dodecyl- β -D-maltoside), LDAO possesses a very small, highly polar N-oxide headgroup. This results in a smaller micelle size. In X-ray crystallography, large detergent micelles can sterically hinder the formation of crystal lattice contacts between protein molecules[4]. LDAO's compact micelle allows for tighter protein packing, making it highly favored for crystallization and Mass Spectrometry (MS) studies[4].

Table 2: Comparison of Common Membrane Solubilization Detergents[9][10]
DetergentTypeCMC (%)CMC (mM)Primary Application / Advantage
LDAO Zwitterionic0.023%1 - 2 mMSmall micelle, ideal for MS and X-ray crystallography.
DDM Non-ionic0.0087%0.17 mMHighly gentle, preserves large fragile complexes.
CHAPS Zwitterionic0.5%8 - 10 mMNon-denaturing, easily removed by dialysis (high CMC).
Protocol 2: Membrane Protein Solubilization using LDAO

This workflow ensures the thermodynamic stability of the target protein by maintaining the detergent concentration strictly above the Critical Micelle Concentration (CMC).

Reagents: Isolated cell membrane pellet, Solubilization Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% Glycerol), 10% (w/v) LDAO stock solution, Protease Inhibitor Cocktail.

  • Homogenization: Resuspend the membrane pellet in the Solubilization Buffer at a ratio of 15 mL buffer per 5 g of pellet[9]. Add protease inhibitors (e.g., PMSF, Leupeptin) to prevent proteolytic degradation during extraction[9].

  • Detergent Addition: Slowly add the 10% LDAO stock to the homogenate to achieve a final LDAO concentration of 1.0% to 2.0% (w/v). Rationale: This is roughly 50-100 times the CMC of LDAO (0.023%), ensuring sufficient micellar phase to encapsulate both the proteins and native lipids.

  • Extraction: Incubate the mixture on a rotary shaker at 4 °C for 2 hours. Rationale: Mild agitation at low temperatures prevents thermal aggregation of hydrophobic domains.

  • Clarification: Ultracentrifuge the mixture at 100,000 × g for 45 to 60 minutes at 4 °C[8]. The supernatant now contains the solubilized protein-detergent complexes.

  • Downstream Validation: Analyze the supernatant via SDS-PAGE and Western Blot. Crucial Step: Membrane proteins are prone to aggregation when boiled in SDS. Heat the samples mildly at 46 °C for 20–30 minutes prior to loading on the gel, rather than the standard 95 °C boil[9][10].

Workflow Lysis 1. Cell Lysis & Fractionation (Isolate Membrane Pellet) LDAO 2. LDAO Addition (1-2% w/v, above CMC) Lysis->LDAO Micelle 3. Micelle Formation (Protein-Lipid-Detergent Complex) LDAO->Micelle Purify 4. Ultracentrifugation & Affinity Chromatography Micelle->Purify

Caption: Workflow for membrane protein solubilization using LDAO.

References

  • Synthesis of Tertiary Amine N-Oxides-A Review, asianpubs.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEb7ugKjJQULNEHEySn57exWKlS9HzFlWcMjhadkHlVDicAsnufSoWPkMYGv0eiCIB9CSGiwoT96YjExMDCEaT7T-_5PG36xrTtbXx7arbpx56zZzmGXQpI53Wm2cFbjz5q0GB1qreUJRpOjToRjIVfvsLT0DOd_I=]
  • Product Class 3: Amine N-Oxides, thieme-connect.de,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSplK961nEwHDy1q6EHywvu6cwp4r3lXY17XtKEHQDZQFPSzWRYojp-LLhhrWkUyFneqK9wG5VeeYw8a0etNmaCfSatzmVvCkxpCUaIlaFWulES-WGocv0bd_1f7EmCoLsyiWFQa1B6upDp_cBb4PpWnIdCY0i0po-5KRhfmV2XmlbxqBvPlQwWA==]
  • Tertiary amine N-oxides as bioreductive drugs: DACA N-oxide, nitracrine N-oxide and AQ4N, nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWPSNftcl443kWvFmJtiUIR8eebxGVfTSgP4RUBHWkKiDGZRGgjXyH8vSvoXcHsVZZFG07Z0X7rBJ-jL6rtgQ6iU4QF-WwTTEwWOnuY-W5W99mEZgblFddaAcuR-fUsgYnAezgejf1xVOqMLw=]
  • Enamine N-Oxides: Synthesis and Application to Hypoxia-Responsive Prodrugs and Imaging Agents, nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9VgGtT9Ubciklk7nOScnH--lVznd3glXXbJLd1G-_ErBKHOeuhgkFnJ-3vG_6402zNoa8aewsDPKPfxJPRy5E0a2-yYZksmvyv5TRiB2yVGJ8UJ3cufj547OhrOLHaaVNHl7PUAb-xrtkKzI=]
  • Medicinal Chemistry of Drugs with N-Oxide Functionalities, acs.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8Wn_hkVWBlifXe0wS5S1B2ynFIpLzU3A-4J7ziO8MOvmM5jXANZsz8wmqxONFQhjHY33cGiTmolbzjLKLSI6sPvq5DHqEpvITcTET22m0BYtPYmH3MwSiWUoT2hV4_SuYCGALWSWTNdPqrKyPOnOG]
  • Membrane Protein Solubilization Protocol with Polymers, cube-biotech.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTfgRiKmI39EDoX92-Hqu8W9kEzXQSPQ9sqApB3sbvOEb51z4slFUsSMXvwab8MMPaVHVHptF7YwqnwvqD30FfsJPEuKDgXt_OBCMFVZpVP7tbDRZ4GQpmLswAeRLRi3MAm5r83On3N63GuAer0zrcTqHvY3_8huidQutIpQCQIvJIl98LHa9TDSE=]
  • Membrane Protein Solubilization Protocol with Copolymers & Detergents, cube-biotech.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOrSfoJghbqTv60Ldn4I9GRylo_9x4HPQww45fTeDEMEpU8q-yO7798o8BuL-5o2NKDWGi5V2viOQ0HrYutwPUObzis9ni4F80ATpqCMQsd5sDcju22Spx7IYVvJ7_xMM_FrOdA327QLRYbJbV7bRgX6S_jzNyvJBPm0VPQbfa4M6fWTcOQoc3KNCn62tnWJ_QQ_ikdSTwsuhESfDtjOVGvrTuNB55m1wWiyyiBz6FBldFFDf4r7d-c86phVoQEnv6BPkOpQp-_0KiEq-lhb4=]
  • Solubilization of Membrane Proteins, sigmaaldrich.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHlFysXyP32AOAACHzKUkmnGDFBtRr9jcVLmFYJ0HkiLXo8nfTm3KSN_anMWI588nA4N4jSYBUoieGjLsMmD_qlV5c4JMlGddky1Uh0BNlXsGskmpvsVV-ySPwp3WZQFjCcGQCjKBIJdniX2rl_1-ZDgB5Zx81Grkn-g_eAJS2MRECIvGxOg2bVJb1lEMTJby4xSsasa7ljuTSV-pZw7sVqvcrqwabfDAQoWU1Xtk=]
  • Membrane Protein Extraction and Isolation, thermofisher.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpuqLJ8ELburTsLir-pcC03O6kB00AfmfQDethj2o2XxCVRMjlkYNx9TORGu65bJPJdH2Mc-zfJpLKzIndHLqCbV1Gx3VE-hUj7U2jNUeioPQa-QUAfDo_7-3fJ_NWVN_wetmt6gNH08c_YnYdUp2lG96gFiCDQ9ae6yYETlzaL0eqw1id5sQXdzqo3mGkFVVrrtjgAOnQCvtK8rWGywrJox-xVYgMgz7as3jw0rfurtlxP3z-8rmyf1FgF-LpNRq3F9bdhrmBTt_SDzK4zO-UTVmClkjUH57Brh1Oukenh5UugvuHcjcf]

Sources

Methodological & Application

Application Note: Laboratory Synthesis and Isolation Protocol for Tetracaine N-Oxide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Analytical Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals Compound: Tetracaine N-Oxide (CAS: 55750-02-2) Application: API Impurity Profiling, Reference Standard Synthesis, and Stability-Indicating Assay Development

Executive Summary & Mechanistic Rationale

Tetracaine (2-(dimethylamino)ethyl 4-(butylamino)benzoate) is a potent ester-type local anesthetic. During formulation, storage, or forced degradation studies, tetracaine is highly susceptible to oxidative degradation, primarily yielding Tetracaine N-Oxide [1]. Synthesizing high-purity reference standards of this specific impurity is a critical regulatory requirement for analytical method validation (AMV) and quality control (QC) in abbreviated new drug applications (ANDAs) [2].

Chemoselectivity and Causality in Oxidation

Tetracaine possesses two distinct amine centers: a secondary aromatic amine (butylamino group) and a tertiary aliphatic amine (dimethylamino group).

  • Why does oxidation occur exclusively at the tertiary amine? The lone pair on the secondary aromatic amine is delocalized into the electron-withdrawing para-benzoate ring via p−π conjugation, rendering it poorly nucleophilic. Conversely, the tertiary dimethylamino group is highly electron-rich and sterically accessible, making it the kinetically and thermodynamically favored site for electrophilic oxygen transfer.

This guide details two orthogonal synthetic strategies: Method A (m-CPBA) for rapid, lab-scale generation, and Method B (Hydrogen Peroxide) for greener, scale-up applications [3].

Synthetic Workflow Visualization

G cluster_mcpba Method A: m-CPBA Oxidation cluster_h2o2 Method B: H2O2 Oxidation start Tetracaine Free Base (Starting Material) m1 Dissolve in Anhydrous DCM (0°C) start->m1 h1 Dissolve in Methanol (Room Temp) start->h1 m2 Add m-CPBA dropwise (1.1 - 1.2 eq) m1->m2 m3 Stir at Room Temp (2 - 4 hours) m2->m3 purify Chromatographic Purification (Alumina or Silica Gel) m3->purify After basic workup h2 Add 35% H2O2 (Sequential Portions) h1->h2 h3 Stir at Room Temp (24 - 48 hours) h2->h3 h3->purify After Pt-black quench final Tetracaine N-Oxide (Target API Impurity) purify->final

Caption: Divergent synthetic pathways for Tetracaine N-Oxide synthesis utilizing m-CPBA or H2O2.

Reagent and Quantitative Parameters

The following table summarizes the stoichiometric and environmental parameters for both methodologies to ensure reproducibility.

ParameterMethod A: m -CPBA OxidationMethod B: H2​O2​ Oxidation
Primary Oxidant m -Chloroperoxybenzoic acid (77%)35% Aqueous Hydrogen Peroxide
Equivalents 1.1 - 1.2 eqExcess (Added in 3 portions)
Solvent System Anhydrous Dichloromethane (DCM)Methanol (MeOH)
Reaction Temp. 0°C to Room TemperatureRoom Temperature
Reaction Time 2 - 4 Hours42 - 48 Hours
Quenching Agent Na2​S2​O3​ (aq) + NaHCO3​ (aq)Platinum (Pt) Black suspension
Primary Byproduct m -Chlorobenzoic acid (requires extraction)Water (Environmentally benign)

Step-by-Step Experimental Protocols

Method A: Rapid Synthesis via m -CPBA (Recommended for < 5g Scale)

Causality Note: m -CPBA is highly electrophilic, driving the reaction to completion rapidly. However, it generates m -chlorobenzoic acid as a byproduct, which must be rigorously removed via basic aqueous workup to prevent co-elution during chromatography.

  • Preparation: Dissolve 1.0 g (3.78 mmol) of Tetracaine free base in 20 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Temperature Control: Cool the solution to 0°C using an ice-water bath. Reasoning: Controlling the initial exotherm prevents over-oxidation or cleavage of the ester bond.

  • Oxidant Addition: Dissolve 0.93 g (1.1 eq, assuming 77% purity) of m -CPBA in 10 mL of DCM. Add this solution dropwise to the tetracaine solution over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 to 4 hours. Monitor completion via TLC (DCM:MeOH 9:1, UV detection).

  • Workup (Quenching): Add 15 mL of 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) and stir vigorously for 10 minutes to destroy unreacted peroxides.

  • Workup (Neutralization): Transfer to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate ( NaHCO3​ ) ( 3×20 mL). Reasoning: This deprotonates the m -chlorobenzoic acid byproduct, partitioning it into the aqueous phase as a water-soluble sodium salt.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude N-oxide.

Method B: Scale-Up Synthesis via H2​O2​ (Recommended for > 5g Scale)

Causality Note: Hydrogen peroxide is a milder oxidant. To drive the reaction to completion, it must be added in sequential aliquots over an extended period. The excess peroxide is safely decomposed into water and oxygen gas using a catalytic amount of Platinum black [3].

  • Preparation: Dissolve 5.0 g (18.9 mmol) of Tetracaine free base in 15 mL of Methanol.

  • Sequential Oxidation:

    • Add 2.5 mL of 35% aqueous H2​O2​ . Stir at room temperature for 18 hours.

    • Add a second 2.5 mL portion of 35% H2​O2​ . Stir for 6 hours.

    • Add a final 2.5 mL portion of 35% H2​O2​ . Stir for an additional 18 hours.

  • Catalytic Quenching: Cool the reaction mixture in an ice-water bath. Carefully add a suspension of 10 mg of Platinum (Pt) black in 1 mL of water portion-wise. Caution: Vigorous O2​ gas evolution will occur.

  • Maturation: Stir until gas evolution completely ceases (typically 2-4 hours).

  • Filtration: Filter the mixture through a pad of Celite to remove the Pt catalyst. Wash the Celite pad with 10 mL of Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Co-evaporate with toluene ( 2×10 mL) to remove residual water azeotropically.

Workup & Quenching Logic System

WorkupLogic rxn Reaction Mixture (Tetracaine N-Oxide + Byproducts) q_mcpba Which oxidant was utilized? rxn->q_mcpba m_path m-Chlorobenzoic acid byproduct present q_mcpba->m_path m-CPBA h_path Excess H2O2 reagent present q_mcpba->h_path H2O2 m_wash Wash with sat. NaHCO3 (Converts acid to water-soluble salt) m_path->m_wash h_quench Add Platinum Black (Pt) (Catalytic decomposition to H2O + O2) h_path->h_quench org_phase Isolated Crude Product Ready for Chromatography m_wash->org_phase Extract & Dry h_quench->org_phase Filter via Celite & Evaporate

Caption: Logical decision tree for reaction quenching and byproduct removal based on the chosen oxidant.

Analytical Characterization (Self-Validating System)

To ensure the integrity of the synthesized standard, the protocol must be self-validating. The conversion of a tertiary amine to an N-oxide induces specific, predictable physicochemical shifts.

Analytical TechniqueTetracaine (Free Base)Tetracaine N-OxideMechanistic Rationale for Shift
TLC ( Rf​ ) (DCM:MeOH 9:1)~0.65~0.25The N-O dipole significantly increases molecular polarity, increasing affinity for the stationary phase.
LC-MS (ESI+) m/z 265.1 [M+H]+ m/z 281.1 [M+H]+ Addition of one oxygen atom (+16 Da). N-oxides fragment characteristically by losing −OH or alkene groups under CID [4].
1 H-NMR ( N(CH3​)2​ ) ~2.30 ppm (Singlet, 6H)~3.20 ppm (Singlet, 6H)The highly electronegative oxygen atom deshields the adjacent methyl protons, shifting them downfield.

Purification Note: If purification is required, use Neutral Alumina column chromatography rather than standard Silica Gel. N-oxides often streak heavily or bind irreversibly to acidic silica. Elute with a gradient of DCM to DCM:MeOH (95:5).

References

  • Bodor, N. S. (2005). Formulations of n-oxide prodrugs of local anesthetics for the treatment of pulmonary inflammation associated with asthma, bronchitis, and COPD (Patent No. WO2005044233A1). World Intellectual Property Organization.
  • ResearchGate. (n.d.). Mass spectra analysis of N-oxides of Chemical Weapons Convention related aminoethanols under electrospray ionization conditions. Retrieved from[Link]

Definitive Characterization of Tetracaine N-Oxide: An Advanced HPLC-MS/MS Protocol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive and scientifically grounded protocol for the characterization and quantification of Tetracaine N-Oxide, a significant metabolite of the local anesthetic tetracaine. As the development of robust analytical methods is paramount for pharmacokinetic, toxicological, and metabolic studies, we present a detailed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) methodology. This guide moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring that researchers can not only replicate the protocol but also adapt it to their specific needs. The method leverages the unparalleled sensitivity and selectivity of tandem mass spectrometry to provide unambiguous identification and reliable quantification of Tetracaine N-Oxide in complex biological matrices.

Scientific Introduction & Method Principle

Tetracaine (2-(dimethylamino)ethyl 4-(butylamino)benzoate) is a potent local anesthetic of the ester class.[1][2] Its clinical efficacy is well-established; however, a thorough understanding of its metabolic fate is crucial for comprehensive safety and pharmacokinetic profiling. One of the key metabolic pathways for compounds containing a tertiary amine, such as tetracaine, is N-oxidation. The resulting metabolite, Tetracaine N-Oxide, can possess its own pharmacological or toxicological properties, making its precise characterization essential.[3]

This protocol employs reverse-phase HPLC to achieve chromatographic separation of Tetracaine N-Oxide from its parent compound and other potential metabolites. Following separation, the analyte is introduced into a tandem mass spectrometer via an electrospray ionization (ESI) source. The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, a highly selective technique where a specific precursor ion (the protonated Tetracaine N-Oxide molecule) is isolated, fragmented, and one or more of its characteristic product ions are monitored.[4][5] This precursor-to-product ion transition is a unique "mass fingerprint" for the analyte, providing exceptional specificity and minimizing interference from matrix components.

Materials and Instrumentation

Reagents and Chemicals
  • Reference Standards: Tetracaine N-Oxide (CAS: 55750-02-2), Tetracaine (CAS: 94-24-6).[6][7]

  • Internal Standard (IS): Tetracaine-d6 or a suitable structural analog (e.g., Procaine).[1][8]

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

  • Mobile Phase Additives: Formic acid (≥99%) or ammonium acetate (≥99%).

  • Sample Preparation: Acetonitrile for protein precipitation; human plasma (or other relevant biological matrix).

Instrumentation
  • HPLC System: A binary or quaternary UHPLC/HPLC system capable of delivering precise gradients.

  • Mass Spectrometer: A triple quadrupole (QqQ) or QTRAP mass spectrometer equipped with an electrospray ionization (ESI) source.[4]

Experimental Workflow and Protocols

The overall experimental process is designed for efficiency and robustness, ensuring high-quality data generation.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Prepare Stock & Working Solutions (Analyte & IS) s2 Spike IS into Plasma Sample s3 Protein Precipitation (Add cold Acetonitrile) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Collect Supernatant s4->s5 a1 Inject Supernatant into HPLC System s5->a1 Transfer for Analysis a2 Chromatographic Separation (C18 Column) a1->a2 a3 Electrospray Ionization (ESI+) a2->a3 a4 MS/MS Detection (MRM) a3->a4 d1 Integrate Chromatographic Peaks (Analyte & IS) a4->d1 Generate Raw Data d2 Calculate Peak Area Ratios (Analyte / IS) d1->d2 d3 Quantification via Calibration Curve d2->d3

Caption: HPLC-MS/MS Experimental Workflow for Tetracaine N-Oxide Analysis.

Preparation of Standards
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Tetracaine N-Oxide and the Internal Standard in methanol to create individual 1 mg/mL stock solutions.

  • Working Solutions: Prepare serial dilutions of the primary stock solutions in a 50:50 acetonitrile:water mixture to create working solutions for building the calibration curve and for quality control (QC) samples.

Sample Preparation: Protein Precipitation

This protocol is optimized for plasma samples but can be adapted. Protein precipitation is a rapid and effective method for removing the bulk of matrix proteins.

  • Aliquot Sample: Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Spike the sample with 10 µL of the Internal Standard working solution (e.g., at 100 ng/mL) and briefly vortex. The IS is crucial for correcting variations in extraction efficiency and instrument response.

  • Precipitate Proteins: Add 300 µL of ice-cold acetonitrile. The cold temperature and organic solvent denature and precipitate plasma proteins.

  • Vortex: Vortex vigorously for 1 minute to ensure complete mixing and precipitation.

  • Centrifuge: Centrifuge the samples at >12,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins.

  • Transfer Supernatant: Carefully transfer the clear supernatant to an HPLC vial for analysis.

HPLC-MS/MS Method Parameters

The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.

HPLC Conditions

The choice of a C18 column provides excellent retention and separation for compounds of this polarity, while the acidic mobile phase ensures consistent protonation of the analytes for positive ion mode ESI.[9]

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 2.7 µm)Industry standard for retaining and separating small molecules from biological matrices.[9]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient ESI+ ionization and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting analytes from the reverse-phase column.
Flow Rate 0.4 mL/minOptimal for a 2.1 mm ID column, balancing analysis time and separation efficiency.
Gradient 5% B to 95% B over 5 min, hold 1 min, re-equilibrateA gradient ensures elution of both early and late-eluting compounds and cleans the column.
Column Temp. 40 °CImproves peak shape and reduces viscosity, leading to more reproducible retention times.
Injection Volume 5 µLA small volume minimizes potential matrix effects and peak distortion.
Mass Spectrometer Conditions

The MRM transitions are the cornerstone of this method's selectivity. The precursor ion is the protonated molecule [M+H]+. Product ions are generated via collision-induced dissociation (CID).

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveTetracaine and its N-oxide contain basic nitrogen atoms that are readily protonated.
Capillary Voltage +4.5 kVOptimizes the formation of gas-phase ions in the ESI source.
Source Temp. 350 °CFacilitates desolvation of the droplets from the HPLC eluent.
MRM Transitions See Table BelowProvides the highest degree of selectivity and sensitivity for quantification.[4]
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Tetracaine N-Oxide 281.2222.115
86.120
Tetracaine 265.2120.125
Tetracaine-d6 (IS) 271.2120.125

Note: Collision energies are instrument-dependent and require optimization.

Fragmentation Mechanism and Data Interpretation

The identity of Tetracaine N-Oxide is confirmed by its retention time and, most importantly, its characteristic fragmentation pattern.

Caption: Proposed MS/MS fragmentation pathway for protonated Tetracaine N-Oxide.

  • Precursor Ion [M+H]+ (m/z 281.2): This corresponds to the molecular weight of Tetracaine N-Oxide (280.37 g/mol ) plus a proton.[6][7]

  • Product Ion (m/z 222.1): This significant fragment results from the characteristic loss of N,N-dimethylhydroxylamine. This neutral loss is a highly diagnostic pathway for dialkyl tertiary amine N-oxides and provides strong evidence for the location of the oxygen atom on the tertiary nitrogen.[10]

  • Product Ion (m/z 86.1): This ion corresponds to the protonated dimethylaminoethyl moiety, resulting from the cleavage of the ester bond, a common fragmentation pathway for ester-containing compounds.

By monitoring these specific transitions, the method achieves definitive characterization. The chromatographic data, when plotted as peak area ratios (Analyte/IS) against concentration, should yield a linear calibration curve (r² > 0.99), allowing for accurate quantification of the analyte in unknown samples. For regulated bioanalysis, the method's performance must be fully validated according to guidelines from regulatory bodies, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.[11]

Conclusion

This application note details a robust and highly selective HPLC-MS/MS method for the definitive characterization and quantification of Tetracaine N-Oxide. By explaining the scientific rationale behind key steps—from sample preparation to the interpretation of mass spectral fragmentation—this guide empowers researchers to confidently implement and adapt this protocol. The methodology is fit for purpose in demanding research and drug development environments, providing the accuracy and reliability required for pharmacokinetic, metabolism, and safety assessment studies.

References

  • Hu, Y., et al. (2022). Characterization of seven new related impurities and forced degradation products of tetracaine hydrochloride and proposal of degradation pathway by UHPLC-Q-TOF-MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Liang, S. Y., et al. (2022). Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography. Molecules. Available at: [Link]

  • Hino, Y., et al. (2000). Sensitive and selective determination of tetracaine and its metabolite in human samples by gas chromatography-mass spectrometry. Journal of Analytical Toxicology. Available at: [Link]

  • Jia, Y., et al. (2010). A rapid methodology for the characterization of dialkyl tertiary amine-N-oxide metabolites using structurally dependent dissociation pathways and reconstructed ion current chromatograms. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Axios Research. (n.d.). Tetracaine N-Oxide. Axios Research. Available at: [Link]

  • Singh, N. N., & Squier, W. L. (2010). A Simple Liquid Chromatography-Tandem Mass Spectrometry Method to Determine Relative Plasma Exposures of Drug Metabolites across Species for Metabolite Safety Assessments. Drug Metabolism and Disposition. Available at: [Link]

  • Ramirez Fernandez, M. M., et al. (2007). Liquid chromatography-tandem mass spectrometry method for the simultaneous analysis of multiple hallucinogens, chlorpheniramine, ketamine, ritalinic acid, and metabolites, in urine. Journal of Analytical Toxicology. Available at: [Link]

  • Kadi, S. (2014). Development of HPLC-UV method for rapid and sensitive analysis of topically applied tetracaine: its comparison with a CZE method. Biomedical Chromatography. Available at: [Link]

  • Veeprho. (n.d.). Tetracaine Impurities and Related Compound. Veeprho. Available at: [Link]

  • NIST. (n.d.). Tetracaine. NIST WebBook. Available at: [Link]

  • Jemal, M., & Xia, Y. Q. (2006). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • An, J. H., & Das, A. (2013). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. In book: LC-MS in Drug Bioanalysis. Available at: [Link]

  • Widler, P., et al. (2019). Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) methods for the therapeutic drug monitoring of cytotoxic anticancer drugs: a review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Seo, M. K., et al. (2025). Detection of Local Anesthetic Ingredients Including Lidocaine, Tetracaine, and Prilocaine in Illegally Distributed Drugs Through Gas Chromatography-Time-of-Flight Mass Spectrometry and Gas Chromatography-Triple Quadrupole Mass Spectrometry. Journal of Mass Spectrometry. Available at: [Link]

Sources

Application Note: Quantitative Analysis of Tetracaine N-Oxide in Human Plasma using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, robust, and validated protocol for the quantitative determination of Tetracaine N-oxide, a significant metabolite of the local anesthetic Tetracaine, in human plasma samples. The methodology is based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering all stages from sample preparation to data analysis. The protocol is designed to ensure scientific integrity and adheres to the principles outlined in the FDA's bioanalytical method validation guidance and the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]

Introduction: The Significance of Quantifying Tetracaine N-Oxide

Tetracaine is a potent local anesthetic of the ester type, widely used in various medical procedures.[5] Its metabolism in the human body is a critical aspect of its pharmacokinetic and pharmacodynamic profile. One of the metabolic pathways involves the formation of Tetracaine N-oxide. The quantification of this metabolite is crucial for a comprehensive understanding of Tetracaine's disposition, potential for drug-drug interactions, and overall safety profile.[5]

N-oxide metabolites can sometimes be pharmacologically active and their concentrations can influence the therapeutic or toxic effects of the parent drug.[1] Furthermore, regulatory agencies may require the characterization and quantification of significant metabolites during drug development.[6] However, the analysis of N-oxide metabolites presents unique challenges due to their potential instability. They can be susceptible to in-source fragmentation in the mass spectrometer or chemical reduction back to the parent amine during sample preparation and analysis, leading to inaccurate quantification.[1] This protocol is specifically designed to address these challenges and provide a reliable method for Tetracaine N-oxide quantification.

Principle of the Method

This method utilizes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for the separation and detection of Tetracaine N-oxide. The workflow involves:

  • Sample Preparation: A liquid-liquid extraction (LLE) procedure is employed to isolate Tetracaine N-oxide and an appropriate internal standard (IS) from the plasma matrix. This technique is chosen for its efficiency in removing proteins and other interfering substances.

  • Chromatographic Separation: A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used to separate Tetracaine N-oxide from its parent drug, Tetracaine, and other endogenous plasma components. This separation is crucial to prevent in-source conversion and ensure accurate quantification.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. This highly selective and sensitive technique allows for the precise quantification of the analyte by monitoring specific precursor-to-product ion transitions.

Materials and Reagents

Material/ReagentGradeSupplier
Tetracaine N-oxide Reference Standard≥98% purityCommercially available
Tetracaine HydrochlorideUSP gradeCommercially available
Tetracaine-d6 (Internal Standard)≥98% purity, ≥99% isotopic purityCommercially available
AcetonitrileHPLC or LC-MS gradeCommercially available
MethanolHPLC or LC-MS gradeCommercially available
Formic AcidLC-MS gradeCommercially available
Ammonium FormateLC-MS gradeCommercially available
Methyl tert-butyl ether (MTBE)HPLC gradeCommercially available
Human Plasma (with K2EDTA as anticoagulant)Pooled, drug-freeReputable biological supplier
Deionized WaterType I, 18.2 MΩ·cmIn-house water purification system

Experimental Protocols

Preparation of Stock and Working Solutions

Causality behind Experimental Choices: The use of a deuterated internal standard (Tetracaine-d6) is highly recommended. It closely mimics the chemical and physical properties of the analyte, ensuring similar extraction recovery and ionization efficiency, thus compensating for matrix effects and improving the accuracy and precision of the method.

  • Tetracaine N-oxide Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Tetracaine N-oxide reference standard in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Tetracaine-d6 in methanol.

  • Working Solutions: Prepare serial dilutions of the stock solutions in a mixture of methanol and water (50:50, v/v) to create calibration standards and quality control (QC) samples at various concentration levels.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Causality behind Experimental Choices: LLE with MTBE is chosen for its ability to efficiently extract Tetracaine N-oxide from the aqueous plasma matrix while minimizing the co-extraction of highly polar interfering substances. The alkaline pH adjustment helps to ensure that the analyte is in its neutral, more extractable form.

  • To 100 µL of plasma sample in a polypropylene tube, add 25 µL of the internal standard working solution.

  • Add 50 µL of 0.1 M ammonium hydroxide to basify the sample.

  • Vortex for 30 seconds.

  • Add 600 µL of MTBE.

  • Vortex for 2 minutes.

  • Centrifuge at 4000 x g for 5 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of the mobile phase (see section 4.3).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Causality behind Experimental Choices: A gradient elution is employed to ensure the effective separation of Tetracaine N-oxide from potential interferences and the parent drug, Tetracaine. The use of formic acid and ammonium formate in the mobile phase promotes the protonation of the analyte, enhancing its ionization efficiency in the positive electrospray ionization (ESI) mode.

Parameter Condition
LC System UHPLC or HPLC system
Column C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid and 5 mM Ammonium Formate in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1 min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Tetracaine N-oxide: [M+H]+ → product ion (To be determined by infusion of the reference standard) Tetracaine-d6 (IS): [M+H]+ → product ion (To be determined by infusion of the reference standard)
Source Temperature 500°C
IonSpray Voltage 5500 V

Note: The specific MRM transitions, declustering potential, and collision energy for Tetracaine N-oxide and the internal standard must be optimized by infusing the individual standard solutions into the mass spectrometer.

Method Validation

The developed method must be validated according to the FDA's Bioanalytical Method Validation guidance to ensure its suitability for its intended purpose.[7] The validation should include the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The effect of the sample matrix on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term, long-term).

Data Presentation

Table 1: Key Quantitative Parameters (Example)
ParameterAcceptance CriteriaExpected Performance
Linearity (r²)≥ 0.99> 0.995
LLOQSignal-to-noise ratio ≥ 100.1 ng/mL
Accuracy (% Bias)Within ±15% (±20% at LLOQ)Within ±10%
Precision (%RSD)≤ 15% (≤ 20% at LLOQ)≤ 10%
RecoveryConsistent and reproducible> 80%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is basify Basify with NH4OH add_is->basify add_mtbe Add MTBE basify->add_mtbe vortex1 Vortex add_mtbe->vortex1 centrifuge Centrifuge vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Report Results quantify->report caption Figure 1: Experimental workflow for Tetracaine N-oxide quantification.

Figure 1: Experimental workflow for Tetracaine N-oxide quantification.

Logical Relationship of Analytical Components

analytical_components cluster_sample Biological Sample cluster_method Analytical Method cluster_output Result analyte Tetracaine N-Oxide extraction Liquid-Liquid Extraction analyte->extraction matrix Plasma Matrix matrix->extraction chromatography LC Separation extraction->chromatography detection MS/MS Detection chromatography->detection concentration Analyte Concentration detection->concentration caption Figure 2: Logical relationship of analytical components.

Figure 2: Logical relationship of analytical components.

Conclusion

The LC-MS/MS method described in this application note provides a selective, sensitive, and reliable approach for the quantification of Tetracaine N-oxide in human plasma. The detailed protocol, including sample preparation and instrument parameters, serves as a robust starting point for method implementation and validation in a regulated bioanalytical laboratory. Adherence to the principles of method validation is paramount to ensure the generation of high-quality data for pharmacokinetic studies and regulatory submissions.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. Available from: [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). Bioanalytical Method Validation Guidance for Industry. 2018. Available from: [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. 2011. Available from: [Link]

  • Kudo K, et al. Sensitive and selective determination of tetracaine and its metabolite in human samples by gas chromatography-mass spectrometry. J Anal Toxicol. 2000;24(3):165-9.
  • Mazumdar S, Tomlinson E, Faulder J. High-performance liquid chromatographic determination of tetracaine and its major metabolite in plasma.
  • Al-Otaibi F, Tucker G, Johnston A, Perrett D. Development of HPLC-UV method for rapid and sensitive analysis of topically applied tetracaine. J Chromatogr B Analyt Technol Biomed Life Sci. 2014;961:8-13.
  • Sattler A, et al. A simple and sensitive high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method has been developed and validated for simultaneous quantification of five local anesthetics in human plasma. J Chromatogr B Analyt Technol Biomed Life Sci. 2010;878(1):15-20.
  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). Safety Testing of Drug Metabolites Guidance for Industry. 2020. Available from: [Link]

  • Koudssi G, Lavallée R, Furtado M, Keyhani A. A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC-MS/MS. AAPS J. 2010;12(S2).
  • Chowdhury SK, et al. Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. In: Bioanalytical Aspects in Drug Discovery and Development. Humana Press; 2011. p. 227-246.
  • Veeprho. Tetracaine Impurities and Related Compound. [Internet]. [cited 2026 Mar 7]. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CAS 94-24-6, Tetracaine. [Internet]. [cited 2026 Mar 7]. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CAS 55750-02-2, Tetracaine N-oxide. [Internet]. [cited 2026 Mar 7]. Available from: [Link]

  • Davis CB, et al. A rapid methodology for the characterization of dialkyl tertiary amine-N-oxide metabolites using structurally dependent dissociation pathways and reconstructed ion current chromatograms. J Am Soc Mass Spectrom. 2010;21(3):477-93.

Sources

Advanced NMR Spectroscopy for the Structural Elucidation of Tetracaine N-Oxide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tetracaine is a potent ester-type local anesthetic widely used in ophthalmic and spinal anesthesia. However, its molecular architecture renders it susceptible to degradation under environmental stress. Specifically, oxidative conditions readily convert the parent Active Pharmaceutical Ingredient (API) into Tetracaine N-oxide (CAS 55750-02-2)[1]. In modern drug development, identifying and controlling such impurities is not merely a quality control exercise but a strict regulatory mandate under ICH Q3A/B guidelines[2]. This application note outlines a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to unambiguously elucidate the structure of Tetracaine N-oxide.

Mechanistic Background & Causality

To design an effective analytical strategy, one must first understand the chemical causality behind the degradation. Tetracaine features two distinct amine centers: a secondary amine (the p-butylamino group) and a tertiary amine (the N,N-dimethylamino group). Forced degradation studies demonstrate that the tertiary amine is highly sensitive to oxidation, forming a dative N-O bond[1].

The NMR Causality Principle: When the lone pair of electrons on the tertiary nitrogen is donated to an oxygen atom to form the N-oxide, the electronic environment of the surrounding atoms is drastically altered. The newly formed N-O moiety is strongly electron-withdrawing. This inductive effect deshields the adjacent protons and carbons, stripping away local electron density. Consequently, the N,N -dimethyl protons and the adjacent methylene protons experience a predictable and pronounced downfield shift in the 1 H and 13 C NMR spectra compared to the parent tetracaine molecule. This specific deshielding phenomenon is the primary diagnostic marker for N-oxide formation[3].

Experimental Protocols: A Self-Validating System

A robust protocol cannot rely on a single data point; it must be self-validating. While 1D NMR provides primary evidence of deshielding, 2D NMR techniques (COSY, HSQC, HMBC) map the exact molecular connectivity. This multi-dimensional approach ensures that the observed downfield shifts are definitively localized to the tertiary amine, ruling out false positives from other potential degradants like hydrolysis by-products.

Step-by-Step Methodology
  • Sample Preparation :

    • Accurately weigh 10–15 mg of the isolated Tetracaine N-oxide impurity.

    • Dissolve the sample completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). Causality note: DMSO- d6​ is selected over CDCl 3​ because its high polarity stabilizes the zwitterionic-like character of the N-oxide and prevents rapid proton exchange that can broaden amine-adjacent signals.

    • Transfer the solution to a standard 5 mm precision NMR tube, ensuring no particulate matter remains.

  • Instrument Calibration & Tuning :

    • Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or 600 MHz).

    • Tune and match the probe specifically for 1 H and 13 C resonance frequencies.

    • Lock the magnetic field to the deuterium signal of DMSO- d6​ and shim the magnet until the solvent residual peak achieves a line width of < 1.0 Hz.

  • Data Acquisition Parameters :

    • 1 H NMR : Acquire 16–32 scans with a relaxation delay (D1) of 2.0 seconds to ensure quantitative integration of the methyl groups.

    • 13 C NMR : Acquire 1024–2048 scans utilizing broadband proton decoupling (WALTZ-16).

    • 2D COSY : Acquire with 128–256 increments in the t1 dimension to map homonuclear vicinal couplings along the aliphatic chains.

    • 2D HMBC : Optimize the long-range coupling constant ( nJCH​ ) to 8 Hz to establish multiple-bond carbon-proton correlations, linking the N-methyl protons to the adjacent methylene carbon.

  • Data Processing :

    • Apply an exponential window function with a line broadening of 0.3 Hz for 1 H and 1.0 Hz for 13 C.

    • Fourier transform, phase correct, and baseline correct the spectra. Reference the chemical shifts to the residual DMSO- d6​ peak ( δ 2.50 ppm for 1 H and δ 39.5 ppm for 13 C).

Quantitative Data Presentation

The structural confirmation relies on a comparative analysis between the established NMR profile of the parent API and the isolated impurity[4]. The table below summarizes the critical diagnostic shifts.

Table 1: Comparative NMR Chemical Shift Summary (in DMSO- d6​ )

Nucleus / PositionTetracaine API ( δ ppm)Tetracaine N-Oxide ( δ ppm)Shift Difference ( Δδ )Diagnostic Significance
1 H: N(CH 3​ ) 2​ ~2.20 (s, 6H)~3.10 (s, 6H)+0.90 ppm Direct evidence of N-oxidation
1 H: O-CH 2​ -CH 2​ -N ~2.60 (t, 2H)~3.50 (t, 2H)+0.90 ppm Adjacent inductive deshielding
13 C: N(CH 3​ ) 2​ ~45.5~58.0+12.5 ppm Strong carbon deshielding
13 C: O-CH 2​ -CH 2​ -N ~57.8~68.5+10.7 ppm Confirmation of local environment

Note: The aromatic protons ( δ 6.50 - 7.80 ppm) and the butyl chain protons remain largely unaffected, serving as internal structural anchors to verify the core scaffold remains intact.

Visualizing the Analytical Workflow

Workflow A Tetracaine API (Tertiary Amine) B Oxidative Degradation (ICH Q3A/B Stress) A->B C Tetracaine N-Oxide (Target Impurity) B->C D 1D NMR Analysis (1H, 13C Shifts) C->D E 2D NMR Mapping (COSY, HMBC) D->E F Structural Elucidation & Validation E->F

Workflow of Tetracaine oxidation and subsequent NMR structural elucidation.

Logic H1 1H NMR Deshielding (+0.9 ppm) COSY COSY Vicinal Coupling H1->COSY HMBC HMBC Long-Range C-H H1->HMBC C13 13C NMR Deshielding (+12.5 ppm) C13->HMBC CONF Confirmed N-Oxide Structure COSY->CONF HMBC->CONF

Self-validating NMR logical framework for confirming N-oxide formation.

Conclusion

By systematically mapping the electron-withdrawing effects of the N-oxide moiety using a combination of 1D and 2D NMR techniques, analytical scientists can unambiguously elucidate the structure of Tetracaine N-oxide. This self-validating protocol ensures high confidence in impurity profiling, directly supporting regulatory submissions, stability indicating method development, and quality control in pharmaceutical manufacturing.

References

  • Characterization of seven new related impurities and forced degradation products of tetracaine hydrochloride and proposal of degradation pathway by UHPLC-Q-TOF-MS Source: PubMed / NIH URL:[Link]

  • Tetracaine Impurities and Related Compound Source: Veeprho Pharmaceuticals URL:[Link]

  • Study on the synthesis process of tetracaine hydrochloride Source: ResearchGate URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Tetracaine N-Oxide Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of Tetracaine N-Oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of matrix effects in bioanalytical methods. The following question-and-answer format provides in-depth, field-proven insights and troubleshooting strategies to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing significant variability and poor reproducibility in my Tetracaine N-Oxide quantification using LC-MS/MS. Could matrix effects be the cause?

A: Yes, it is highly probable that matrix effects are contributing to the issues you're observing. Matrix effects are a well-documented phenomenon in LC-MS/MS analysis, referring to the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix.[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which result in poor accuracy, imprecision, and overall method unreliability.[1][2]

In the analysis of biological samples like plasma or serum, endogenous components such as phospholipids, salts, and proteins are common culprits.[1][4][5] These components can compete with Tetracaine N-Oxide for ionization in the mass spectrometer's source, leading to the variability you are experiencing.[6]

Initial Diagnostic Workflow

To confirm if matrix effects are impacting your assay, a systematic approach is necessary.

A Observe Inconsistent Tetracaine N-Oxide Signal B Hypothesize Matrix Effect A->B C Perform Qualitative Assessment: Post-Column Infusion B->C D Perform Quantitative Assessment: Post-Extraction Spike B->D E Analyze Results: Identify Ion Suppression/ Enhancement Zones C->E D->E F Implement Mitigation Strategy E->F

Caption: Initial workflow for diagnosing matrix effects.

Q2: How can I definitively identify and quantify the extent of matrix effects in my Tetracaine N-Oxide assay?

A: There are two primary experimental approaches to assess matrix effects: a qualitative method (Post-Column Infusion) and a quantitative method (Post-Extraction Spike).[1][7]

Qualitative Assessment: Post-Column Infusion

This technique provides a visual representation of where ion suppression or enhancement occurs throughout your chromatographic run.[1][7]

  • Principle: A constant flow of a standard solution of Tetracaine N-Oxide is introduced into the mobile phase after the analytical column but before the mass spectrometer. A blank, extracted matrix sample is then injected. Any fluctuation in the steady baseline signal of Tetracaine N-Oxide indicates a region of matrix effect.[1][7]

Experimental Protocol: Post-Column Infusion

  • Prepare a standard solution of Tetracaine N-Oxide in the mobile phase at a concentration that provides a stable and moderate signal.

  • Set up the infusion: Using a syringe pump, deliver the standard solution at a low, constant flow rate (e.g., 10 µL/min) into the mobile phase stream via a T-connector placed between the column outlet and the MS inlet.[8]

  • Equilibrate the system: Allow the infused standard to produce a stable baseline signal.

  • Inject a blank matrix extract: Prepare a blank plasma or serum sample using your standard extraction procedure and inject it onto the LC-MS/MS system.

  • Monitor the signal: Observe the Tetracaine N-Oxide ion chromatogram for any dips (ion suppression) or peaks (ion enhancement) from the baseline.[1]

Quantitative Assessment: Post-Extraction Spike

This method calculates a "matrix factor" to provide a numerical value for the extent of signal suppression or enhancement.[1]

  • Principle: You compare the peak area of Tetracaine N-Oxide in a post-extraction spiked matrix sample to the peak area in a neat solution at the same concentration.[1][5]

Experimental Protocol: Post-Extraction Spike

  • Prepare two sets of samples:

    • Set A (Matrix): Extract at least six different lots of blank biological matrix. After extraction, spike the extracts with Tetracaine N-Oxide at low and high concentration levels.

    • Set B (Neat Solution): Prepare solutions of Tetracaine N-Oxide in the reconstitution solvent at the same low and high concentrations as Set A.

  • Analyze the samples using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Mean Peak Area of Analyte in Set A) / (Mean Peak Area of Analyte in Set B)

    • An MF < 1 indicates ion suppression.[1]

    • An MF > 1 indicates ion enhancement.[1]

    • According to FDA guidelines, the precision of the matrix factor across different lots of the matrix should be evaluated.[9][10]

Q3: My results confirm significant ion suppression. What are the most effective strategies to overcome this for Tetracaine N-Oxide analysis?

A: Overcoming matrix effects typically involves a combination of optimizing sample preparation, refining chromatographic conditions, and utilizing an appropriate internal standard.[4]

cluster_0 Mitigation Strategies cluster_1 Sample Preparation Techniques cluster_2 Chromatographic Adjustments cluster_3 Internal Standard Selection A Optimize Sample Preparation D Protein Precipitation (PPT) A->D E Liquid-Liquid Extraction (LLE) A->E F Solid-Phase Extraction (SPE) A->F G Phospholipid Removal Plates A->G B Refine Chromatography H Modify Gradient Profile B->H I Change Column Chemistry B->I J Adjust Mobile Phase pH B->J C Select Appropriate Internal Standard K Stable Isotope-Labeled (SIL) IS C->K L Structural Analog IS C->L

Caption: Overview of strategies to mitigate matrix effects.

1. Enhance Sample Preparation

The goal is to selectively remove interfering matrix components, particularly phospholipids, while efficiently recovering Tetracaine N-Oxide.[11]

Technique Principle Pros Cons Recommendation for Tetracaine N-Oxide
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to denature and precipitate proteins.[12]Simple, fast, and inexpensive.[12]Non-selective; co-extracts phospholipids and other soluble interferences, often leading to significant matrix effects.[6][13]Generally not recommended as a standalone technique due to high risk of matrix effects.[14] Can be a first step before a more selective cleanup.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases based on its solubility.[15]Can provide a cleaner extract than PPT by removing polar interferences.[15][16]Can be labor-intensive, requires larger solvent volumes, and may have lower analyte recovery.[15]A viable option. The pH of the aqueous phase can be adjusted to optimize the extraction of the basic Tetracaine N-Oxide into an organic solvent.[11]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the analyte.[16]Highly selective, provides a very clean extract, and can concentrate the analyte.[12][16]Requires method development and can be more time-consuming and expensive.[12]Highly recommended. A mixed-mode or polymeric reversed-phase sorbent would likely provide good retention and selective removal of interferences.
Phospholipid Removal Plates/Cartridges Utilizes specific sorbents (e.g., zirconia-coated silica) that selectively bind and remove phospholipids.[6][17]Very effective at removing a major source of ion suppression.[18][19] Can be used in a simple pass-through format.[18]Adds cost to the sample preparation process.Excellent choice, especially when combined with protein precipitation. This combination offers a fast and effective way to remove both proteins and phospholipids.

2. Optimize Chromatographic Separation

The aim is to chromatographically separate Tetracaine N-Oxide from any co-eluting matrix components that were not removed during sample preparation.[4]

  • Modify the Gradient: A shallower gradient can improve the resolution between your analyte and interfering peaks.

  • Change Column Chemistry: If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, which may provide a different elution pattern for matrix components.

  • Adjust Mobile Phase pH: Since Tetracaine N-Oxide has basic properties, adjusting the mobile phase pH can alter its retention time, potentially moving it away from regions of ion suppression.

3. Utilize a Suitable Internal Standard (IS)

An ideal internal standard co-elutes with the analyte and experiences the same degree of matrix effect, thereby compensating for signal variations.[20][21]

  • The Gold Standard: Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS (e.g., Tetracaine N-Oxide-d3) is chemically and physically almost identical to the analyte.[20][22] It will have the same retention time, extraction recovery, and ionization response, making it the most effective tool to correct for matrix effects.[23][24][25]

  • Alternative: Structural Analog Internal Standard: If a SIL-IS is unavailable, a structural analog can be used.[20] However, it's crucial that the analog has very similar chemical properties (pKa, logP) and chromatographic behavior to Tetracaine N-Oxide.[20] Even small structural differences can lead to different responses to matrix effects, providing incomplete correction.[25]

Internal Standard Type Pros Cons
Stable Isotope-Labeled (SIL) Considered the "gold standard."[25] Co-elutes and experiences identical matrix effects as the analyte, providing the most accurate correction.[16][20]Can be expensive and may not be commercially available.
Structural Analog More readily available and less expensive.[25]Structural differences can lead to different chromatographic retention and ionization efficiency, resulting in incomplete compensation for matrix effects.[25]
Q4: What are the regulatory expectations regarding matrix effect evaluation for bioanalytical method validation?

A: Regulatory agencies like the U.S. Food and Drug Administration (FDA) have specific guidelines for bioanalytical method validation that include a thorough assessment of matrix effects.[9][10]

Key requirements include:

  • Demonstrating Selectivity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample.[26]

  • Evaluating Matrix Effects Quantitatively: The matrix effect should be assessed by analyzing at least six different lots of the biological matrix.[27] The precision of the internal standard-normalized matrix factor, expressed as the coefficient of variation (CV%), should be within an acceptable range, typically ≤15%.[28]

  • Ensuring Method Robustness: The validation must demonstrate that the method is reliable for the intended application and that matrix effects do not compromise the accuracy and precision of the results.[26][28]

Failure to adequately investigate and mitigate matrix effects can be detrimental to the acceptance of your data by regulatory authorities.[1]

References

  • Xue, Y. J., Liu, J., & Fu, Y. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(13), 999–1002. [Link]

  • Matrix Effects: Causes and Solutions in Analysis. Phenomenex. (2026, February 18). [Link]

  • Rajput, H., & Yadav, S. (2013). Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research, 2(6), 384-390. [Link]

  • F. G. G. C. (2019). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 24(17), 3146. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc. (2025, December 29). [Link]

  • Use of post-column infusion for assessment of matrix effects. ResearchGate. [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. (2016, May 31). [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. (2021, November 2). [Link]

  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Waters Corporation. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. (2025, December 26). [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. [Link]

  • Panuwet, P., Hunter, R. E., Jr, D'Souza, P. E., Chen, X., Radford, S. A., Cohen, J. R., Marder, M. E., Ryan, P. B., & Barr, D. B. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Critical reviews in analytical chemistry, 46(2), 93–105. [Link]

  • Matrix effect evaluation using multi-component post-column infusion in untargeted hydrophilic interaction liquid chromatography-mass spectrometry plasma metabolomics. Utrecht University - UU Research Portal. (2025, January 11). [Link]

  • Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Metabolites, 12(5), 393. (2022, April 28). [Link]

  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plate. Waters Corporation. [Link]

  • FDA guideline - Bioanalytical Method Validation. PharmaCompass.com. [Link]

  • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry. (2024, November 15). [Link]

  • How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Drawell. (2025, January 7). [Link]

  • LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Chromatography Today. (2018, May 23). [Link]

  • Sample Prep Tech Tip: Phospholipid Removal. Phenomenex. [Link]

  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. LCGC International. (2022, April 15). [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Food and Drug Administration. [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. (2023, January 11). [Link]

  • Designing Stable Isotope Labeled Internal Standards. Acanthus Research. (2022, January 11). [Link]

  • Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofenadine. Acta Pharmaceutica Sciencia, 60(3), 273-286. [Link]

  • Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method. Annals of clinical and laboratory science, 43(2), 169–175. (2013, April 15). [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Sample Prep Tech Tip: What is the Matrix Effect. Phenomenex. [Link]

  • Precipitation and Extraction Methods for Protein Purification: A Meta-Analysis of Purification Performance and Cost-Effectiveness. Biotechnology and bioengineering. (2023, December 15). [Link]

  • Mechanistic Evaluation of Matrix Effect on Three Different Model of Mass Spectrometer by Using a Model Drug. Journal of Analytical & Bioanalytical Techniques. (2016, March 30). [Link]

  • Precipitation Procedures. Bio-Rad. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques. [Link]

  • Matrix Effect-Free On-Line Pass-Through Cleanup Procedure for the Fast Determination of Local Anesthetic Drug by LC-MS/MS. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1130-1131, 121831. (2019, November 1). [Link]

  • Dams, R., Huestis, M. A., Lambert, W. E., & Murphy, C. M. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: the influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290–1294. [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. [Link]

  • LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. KCAS Bio. (2020, December 8). [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services. (2023, December 11). [Link]

Sources

Navigating the Complex Fragmentation of N-Oxides in Mass Spectrometry: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for mass spectrometry analysis of N-oxides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in characterizing these unique molecules. N-oxides, common metabolites of many pharmaceuticals and xenobiotics, often exhibit complex and sometimes counterintuitive fragmentation patterns. Understanding these behaviors is critical for accurate structural elucidation. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven experience.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the analysis of N-oxides, offering causative explanations and actionable solutions.

Issue 1: A Dominant [M+H-16]⁺ Ion is Observed, Even at Low Collision Energies.

Question: My MS/MS spectrum for a suspected N-oxide is dominated by a peak corresponding to a 16 Da loss, and I'm struggling to generate other fragments. What is happening?

Answer:

The observation of a neutral loss of 16 Da, corresponding to the loss of an oxygen atom ([M+H-O]⁺), is a hallmark fragmentation of N-oxides.[1][2] This "deoxygenation" can be so facile that it occurs within the ion source before the ions even reach the collision cell, a phenomenon known as in-source fragmentation or thermal degradation.[1][3]

Causality and In-Depth Explanation:

The N-O bond in an N-oxide is a dative bond, where both electrons are formally supplied by the nitrogen atom. Upon protonation, typically at the oxygen atom, the N-O bond is weakened. The elevated temperatures of atmospheric pressure ionization (API) sources, particularly Atmospheric Pressure Chemical Ionization (APCI), provide sufficient thermal energy to induce the cleavage of this bond, leading to the loss of a neutral oxygen atom.[3][4] This process is often more pronounced in APCI than in Electrospray Ionization (ESI) due to the higher source temperatures typically employed in APCI.[3][5][6]

Troubleshooting Protocol:

  • Reduce Ion Source Temperature: Systematically decrease the ion source or capillary temperature.[1][2][3] This is the most direct way to minimize thermal degradation and preserve the intact protonated N-oxide for MS/MS analysis.

  • Optimize Ionization Technique: If using APCI, consider switching to ESI, which is generally a "softer" ionization technique.[2] This can significantly reduce the extent of in-source fragmentation.

  • Utilize In-Source Fragmentation Diagnostically: While often a hindrance to generating rich MS/MS spectra, the prominent [M+H-16]⁺ ion can serve as a diagnostic tool to differentiate N-oxides from isomeric hydroxylated compounds, which typically lose water (18 Da).[3][5][7]

Issue 2: My Compound is an N-Oxide, but I Observe a Neutral Loss of 17 Da ([M+H-17]⁺).

Question: I'm analyzing a known N-oxide, but instead of the expected 16 Da loss, I'm seeing a significant peak for a 17 Da loss. Is this also characteristic of N-oxides?

Answer:

Yes, the loss of a hydroxyl radical (•OH), resulting in an [M+H-17]⁺ ion, is another characteristic fragmentation pathway for N-oxides.[2][8][9] This fragmentation is often observed alongside or instead of the 16 Da loss, depending on the structure of the N-oxide and the collision energy.

Causality and In-Depth Explanation:

This fragmentation pathway is believed to proceed through rearrangement mechanisms. For protonated N-oxides, a hydrogen atom, often from an adjacent alkyl group, can be transferred to the oxygen of the N-oxide group, leading to the elimination of a hydroxyl radical.[8] The stability of the resulting radical cation influences the prevalence of this pathway.

Visualizing the Fragmentation: A Tale of Two Losses

The competition between the loss of an oxygen atom and a hydroxyl radical is a key aspect of N-oxide fragmentation.

N_Oxide_Fragmentation cluster_precursor Precursor Ion cluster_products Product Ions [M+H]+ [M+H]+ [M+H-16]+ [M+H-16]+ [M+H]+->[M+H-16]+ Loss of O (16 Da) Deoxygenation [M+H-17]+ [M+H-17]+ [M+H]+->[M+H-17]+ Loss of •OH (17 Da) Rearrangement

Caption: Competing fragmentation pathways of protonated N-oxides.

Issue 3: Poor Fragmentation Efficiency and Low Abundance of Product Ions.

Question: Even at high collision energies, I am struggling to get good fragmentation of my N-oxide precursor ion. The MS/MS spectrum is very weak. What can I do to improve it?

Answer:

Poor fragmentation efficiency of N-oxides can be a common issue, as the protonated molecule can be quite stable under certain conditions.[1] Optimizing several instrumental parameters can significantly enhance the yield of product ions.

Troubleshooting Protocol:

  • Systematic Collision Energy Optimization: This is the most critical parameter for achieving informative MS/MS spectra.[1] Instead of relying on a single collision energy value, perform a collision energy optimization experiment. This involves ramping the collision energy across a range (e.g., 10-50 eV) and monitoring the intensity of the precursor and expected product ions.[10] Many modern mass spectrometers have automated features for this, sometimes referred to as "assisted collision energy".[11]

    Experimental Workflow: Collision Energy Optimization

    CE_Optimization cluster_workflow Collision Energy Optimization Workflow A Prepare Analyte Solution (e.g., 1 µg/mL in mobile phase) B Infuse Directly or Inject onto LC System A->B C Set Up MS/MS Experiment Select Precursor Ion B->C D Define Collision Energy Ramp (e.g., 5 to 60 eV, 2 eV steps) C->D E Acquire Data and Monitor Precursor and Product Ion Intensities D->E F Plot Ion Intensities vs. Collision Energy (Breakdown Curve) E->F G Select Optimal CE for Maximum Product Ion Signal F->G

    Caption: Workflow for optimizing collision energy for N-oxide analysis.

  • Choice of Collision Gas: While nitrogen is the most common collision gas, argon, being heavier, can provide more efficient energy transfer and thus better fragmentation for stable molecules. If your instrument supports it, consider testing argon as the collision gas.[1]

  • Adduct Formation: The fragmentation pathway can be altered by changing the precursor ion. Instead of the protonated molecule [M+H]⁺, try forming adducts with sodium [M+Na]⁺ or lithium [M+Li]⁺. This requires adding a small amount of the corresponding salt (e.g., sodium acetate) to your mobile phase. The fragmentation of these adducts can sometimes yield more structurally informative ions.[9]

Frequently Asked Questions (FAQs)

Q1: How can I definitively distinguish an N-oxide from an isomeric hydroxylated metabolite using mass spectrometry?

This is a classic bioanalytical challenge, as both modifications result in a 16 Da mass increase from the parent molecule.[7] The key lies in their differential fragmentation and behavior under different ionization conditions.[5]

FeatureN-OxideHydroxylated Metabolite
Primary Neutral Loss (MS/MS) Loss of O (16 Da) or •OH (17 Da).[1][8]Loss of H₂O (18 Da), especially for aliphatic hydroxylation.[5][7]
In-Source Fragmentation (APCI) Prone to thermal loss of O (16 Da), generating an [M+H-16]⁺ ion in the MS1 spectrum.[3][5][6]Generally stable; does not readily lose oxygen in-source.
H/D Exchange No readily exchangeable proton on the N-oxide moiety.The hydroxyl proton is readily exchangeable with deuterium from a deuterated solvent (e.g., D₂O).

Q2: What are some other, less common, fragmentation pathways for N-oxides?

Beyond the typical losses of 16 and 17 Da, N-oxides can undergo more complex rearrangements, particularly in molecules with specific structural features.

  • Meisenheimer Rearrangement: Tertiary N-oxides with alkyl or benzyl groups can undergo a thermal N-to-O rearrangement, followed by the elimination of an aldehyde or ketone.[4][12]

  • Ring Contraction: Aromatic N-oxides, such as quinoline N-oxide, can undergo expulsion of small stable molecules accompanied by ring contraction.[8]

  • McLafferty Rearrangement: If an N-oxide has a suitable alkyl chain, it can undergo a McLafferty-type rearrangement, similar to ketones.[13]

Q3: Can deuterium labeling help in elucidating N-oxide fragmentation mechanisms?

Absolutely. Deuterium labeling is a powerful technique for probing fragmentation pathways. By selectively replacing hydrogen atoms with deuterium at specific positions in the molecule, you can track which hydrogens are involved in rearrangement processes, such as the loss of a hydroxyl radical.[14][15] For instance, if a deuterium atom from a specific position is lost during fragmentation, it provides strong evidence for its involvement in the mechanism.

Protocol: Deuterium Labeling for Mechanistic Studies

  • Synthesis: Synthesize the N-oxide analog with deuterium labels at positions suspected of being involved in fragmentation (e.g., alpha to the nitrogen).[16]

  • Mass Analysis: Acquire high-resolution MS and MS/MS spectra of both the labeled and unlabeled compounds under identical conditions.

  • Comparison: Compare the fragmentation patterns. A shift in the mass of a fragment ion by the number of deuterium atoms incorporated confirms that the label is retained in that fragment. Conversely, a change in the neutral loss can pinpoint the location of the rearranged atom. For example, if the loss of •OH (17 Da) in the unlabeled compound becomes a loss of •OD (18 Da) in the labeled compound, it confirms the transfer of the deuterium from the labeled position.[14]

This guide provides a foundational understanding of the challenges and solutions associated with N-oxide fragmentation in mass spectrometry. By applying these principles and troubleshooting strategies, researchers can approach the analysis of these complex molecules with greater confidence and achieve more accurate structural characterization.

References

  • Zhu, M., & Zhang, H. (2000). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Analytical Chemistry, 72(6), 1352–1359. [Link]

  • Miao, X. S., March, R. E., & Metcalfe, C. D. (2002). A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. Journal of Mass Spectrometry, 37(7), 733–746. [Link]

  • Zhu, M., & Zhang, H. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. ResearchGate. [Link]

  • Ramanathan, R., Su, A. D., Alvarez, N., Blumenkrantz, N., Chowdhury, S. K., Alton, K., & Patrick, J. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry, 15(22), 2085–2090. [Link]

  • ResearchGate. (n.d.). Distinguishing N-oxide and hydroxyl compounds: Impact of heated capillary/heated ion transfer tube in inducing atmospheric pressure ionization source decompositions. Retrieved from ResearchGate. [Link]

  • University of Liverpool. (n.d.). Tables of Common Ions and Common Losses. Retrieved from University of Liverpool. [Link]

  • Lee, W., & Lee, S. (2023). Metabolic deuterium oxide (D2O) labeling in quantitative omics studies: A tutorial review. Mass Spectrometry Reviews, 42(2), 649-664. [Link]

  • Sridhar, M., et al. (2014). Mass spectra analysis of N-oxides of Chemical Weapons Convention related aminoethanols under electrospray ionization conditions. ResearchGate. [Link]

  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Retrieved from University of Copenhagen. [Link]

  • Buchardt, O., et al. (1969). Mass spectral fragmentations of alkylpyridine N‐oxides. ResearchGate. [Link]

  • Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. [Link]

  • Petreska Stanoeva, J., Stefova, E., Cvetanoska, M., & Bogdanov, J. (2022). Establishing mass spectral fragmentation patterns for the characterization of 1,2-unsaturated pyrrolizidine alkaloids and N-oxides in Boraginaceae species from Macedonia using LC-ESI-MS/MS. Macedonian Journal of Chemistry and Chemical Engineering, 41(1), 77-91. [Link]

  • Monge, A., et al. (2004). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. ResearchGate. [Link]

  • Jia, L., & Liu, D. Q. (2005). Thermally Induced N-to-O Rearrangement of tert-N-Oxides in Atmospheric Pressure Chemical Ionization and Atmospheric Pressure Photoionization Mass Spectrometry: Differentiation of N-Oxidation from Hydroxylation and Potential Determination of N-Oxidation Site. Analytical Chemistry, 77(11), 3619–3626. [Link]

  • Skyline. (n.d.). Skyline Collision Energy Optimization. Retrieved from Skyline. [Link]

  • SciSpace. (n.d.). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Retrieved from SciSpace. [Link]

  • Kertesz, V., & Van Berkel, G. J. (2015). Identification of N-Oxide and Sulfoxide Functionalities in Protonated Drug Metabolites by Using Ion–Molecule Reactions Followed by Collisionally Activated Dissociation in a Linear Quadrupole Ion Trap Mass Spectrometer. The Journal of Organic Chemistry, 81(1), 124-132. [Link]

  • Metabolic Solutions. (n.d.). Deuteromics: Quantifying Glucose, Lipid, and Protein Flux Noninvasively. Retrieved from Metabolic Solutions. [Link]

  • Sherwood, C. A., et al. (2010). Effect of collision energy optimization on the measurement of peptides by selected reaction monitoring (SRM) mass spectrometry. Analytical Chemistry, 82(24), 10116–10124. [Link]

  • GIST Scholar. (n.d.). Quantitative lipidomics using metabolic deuterium oxide labeling. Retrieved from GIST Scholar. [Link]

  • Jia, L., & Liu, D. Q. (2005). Thermally induced N-to-O rearrangement of tert-N-oxides in atmospheric pressure chemical ionization and atmospheric pressure photoionization mass spectrometry: differentiation of N-oxidation from hydroxylation and potential determination of N-oxidation site. PubMed. [Link]

  • Reddit. (2024, February 17). N-oxide vs hydroxylamine?. r/Chempros. [Link]

  • Sridhar, M., et al. (2014). Rapid screening of N-oxides of chemical warfare agents degradation products by ESI-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 406(20), 4945-4954. [Link]

  • RSC Publishing. (n.d.). In-source fragmentation of nucleosides in electrospray ionization towards more sensitive and accurate nucleoside analysis. Retrieved from RSC Publishing. [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Retrieved from MSU Chemistry. [Link]

  • American Chemical Society. (2024). MSe Collision Energy Optimization for the Analysis of Membrane Proteins Using HDX-cIMS. Journal of the American Society for Mass Spectrometry. [Link]

  • ScienceDirect. (n.d.). Electrospray ionization as a convenient new method for the generation of catalytically active iron-oxide ions in the gas phase. Retrieved from ScienceDirect. [Link]

  • PNNL. (2023, October 13). Gas-phase ion-molecule interactions in a collision reaction cell with triple quadrupole-inductively coupled plasma mass spectrometry:: Investigations with N2O as the reaction gas. Retrieved from PNNL. [Link]

  • ResearchGate. (n.d.). Nitrite Oxidation in Ion Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (IC-ESI-MS/MS). Retrieved from ResearchGate. [Link]

Sources

Section 1: Mechanistic FAQs – The Causality of N-Oxide Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Analytical and Formulation Development. As a Senior Application Scientist, I have designed this comprehensive guide to address the complex degradation kinetics of Tetracaine (TC), specifically focusing on the pH-dependent formation of Tetracaine N-Oxide.

This guide synthesizes mechanistic causality, field-proven analytical workflows, and actionable troubleshooting steps to ensure the scientific integrity of your drug development pipeline.

Q1: Why is Tetracaine highly susceptible to N-Oxide formation, and how does pH govern this specific degradation pathway? A: Tetracaine contains a tertiary amine group on its aliphatic chain (2-(dimethylamino)ethyl moiety). The formation of Tetracaine N-Oxide is driven by the direct nucleophilic attack of the lone pair of electrons on this nitrogen atom against electrophilic oxidants (such as hydrogen peroxide, dissolved oxygen, or trace peroxides in excipients) [1].

The pH of the microenvironment acts as the primary thermodynamic switch for this reaction.

  • At acidic pH (e.g., pH < 5.0): The tertiary amine is protonated, forming a stable quaternary ammonium-like cation. The critical lone pair of electrons is tied up in the N-H bond, rendering the nitrogen sterically and electronically unavailable for nucleophilic attack. Oxidation is effectively halted [2].

  • At alkaline or neutral pH (e.g., pH > 7.0): The amine exists predominantly in its free base form. The lone pair is exposed and highly reactive, leading to rapid N-oxidation in the presence of even trace reactive oxygen species (ROS) [3].

Q2: If lowering the pH prevents N-Oxide formation, why can't I just formulate Tetracaine at pH 2.0? A: While extreme acidic conditions protect the tertiary amine from oxidation, Tetracaine is an ester-type local anesthetic. Ester hydrolysis is both acid- and base-catalyzed, presenting a classic V-shaped pH-rate degradation profile [1]. At pH 2.0, you will rapidly hydrolyze the ester linkage, yielding 4-(butylamino)benzoic acid (4-BABA) and 2-(dimethylamino)ethanol. Formulation scientists must target the "valley" of the pH-rate profile—typically between pH 3.5 and 5.0—where the amine remains sufficiently protonated to resist oxidation, but the hydronium ion concentration is not high enough to aggressively catalyze ester hydrolysis.

Pathway TC Tetracaine (API) LowPH Low pH (< 5.0) Protonated Amine TC->LowPH HighPH High pH (> 7.0) Free Base Amine TC->HighPH Stable Oxidation Resistant (Lone Pair Blocked) LowPH->Stable ROS Oxidants (H2O2, ROS) HighPH->ROS Lone Pair Exposed TNO Tetracaine N-Oxide (Degradant) ROS->TNO Nucleophilic Attack

pH-dependent structural state and oxidation susceptibility of Tetracaine.

Section 2: Troubleshooting Guide for Stability Failures

Issue: Unexplained spikes in Tetracaine N-Oxide during accelerated stability testing (40°C / 75% RH).

  • Root Cause 1: Excipient Incompatibility (Trace Peroxides). Polymeric excipients like Polyethylene Glycol (PEG) or Polysorbates autoxidize over time, generating trace hydroperoxides [2]. If the formulation pH drifts upward, these peroxides will rapidly convert the exposed Tetracaine free base into the N-oxide.

    • Corrective Action: Screen excipients for peroxide value (PV) prior to formulation. Introduce a chelating agent (e.g., EDTA) to sequester trace transition metals that catalyze peroxide formation, or add an antioxidant (e.g., sodium metabisulfite).

  • Root Cause 2: Microenvironmental pH Drift. In solid oral or topical dosage forms, moisture ingress during accelerated stability can create localized aqueous microenvironments where the pH exceeds the pKa of the tertiary amine.

    • Corrective Action: Incorporate a solid-state buffering agent (e.g., citric acid/sodium citrate) to lock the microenvironmental pH below 5.0, ensuring the amine remains protonated even if moisture is absorbed.

Quantitative Degradation Matrix

To assist in rapid root-cause analysis, compare your observed impurity profiles against this established degradation matrix:

Stress ConditionDominant Degradation PathwayPrimary Degradant DetectedKinetic Driver
Alkaline (pH > 8.0) Base-Catalyzed Hydrolysis4-BABA + 2-(dimethylamino)ethanolHydroxide nucleophilic attack on ester carbonyl.
Acidic (pH < 2.0) Acid-Catalyzed Hydrolysis4-BABA + 2-(dimethylamino)ethanolHydronium activation of ester carbonyl.
Oxidative (pH > 7.0) N-OxidationTetracaine N-OxideFree base lone pair nucleophilic attack on ROS.
Oxidative (pH < 4.0) Suppressed OxidationMinimal N-OxideProtonation blocks lone pair availability.

Section 3: Self-Validating Experimental Protocols

To accurately quantify Tetracaine N-Oxide and distinguish it from ESI-source artifacts, utilize the following UHPLC-Q-TOF-MS methodology [4]. This protocol includes built-in controls to ensure analytical trustworthiness.

Protocol: UHPLC-Q-TOF-MS Profiling of Tetracaine Degradants

  • Step 1: Sample Preparation & Self-Validating Controls

    • Test Sample: 1.0 mg/mL Tetracaine HCl in 10 mM Ammonium Acetate buffer (adjusted to target pH).

    • Oxidative Stress: Add 3% H2O2 to the test sample. Incubate at room temperature for 2 hours.

    • Critical Control (Artifact Validation): Prepare a parallel sample without H2O2. N-oxides can sometimes form artificially in the heated electrospray ionization (ESI) source. If the N-oxide peak appears in the control, lower the ESI capillary temperature or desolvation gas temperature.

  • Step 2: Chromatographic Separation

    • Column: Agilent Poroshell 120 EC-C18 (4.6 × 100 mm, 2.7 µm) to ensure high resolution of polar degradants.

    • Mobile Phase A: 10 mM Ammonium Acetate containing 0.1% Formic Acid (pH ~3.2). Note: The acidic mobile phase ensures sharp peak shapes for the amines.

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: 5% B to 60% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Step 3: Mass Spectrometry Detection

    • Operate the Q-TOF-MS in positive ESI mode.

    • Extract the exact mass for Tetracaine ( [M+H]+ m/z 265.1916) and Tetracaine N-Oxide ( [M+H]+ m/z 281.1865).

  • Step 4: Structural Elucidation

    • Confirm the N-oxide structure by analyzing the MS/MS fragmentation. The N-oxide will characteristically lose oxygen (-16 Da) or a hydroxyl radical (-17 Da) during collision-induced dissociation (CID), a hallmark of aliphatic N-oxides.

Workflow S1 1. Sample Prep & Controls (Buffer to target pH, add H2O2 vs. Control) S2 2. UHPLC Separation (Poroshell 120 EC-C18, Acidic Gradient) S1->S2 S3 3. Q-TOF-MS Detection (Positive ESI, Monitor m/z 281.1865) S2->S3 S4 4. MS/MS Elucidation (Confirm -16 Da / -17 Da neutral loss) S3->S4

UHPLC-Q-TOF-MS workflow for profiling Tetracaine degradation products.

References

  • Drug degradation pathways - Pharmaceutical Pharmacy 180. Overview of hydrolysis and oxidation mechanisms in pharmaceutical compounds, including the base-catalyzed hydrolysis of tetracaine and N-oxide formation via nucleophilic attack. URL:[Link]

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility National Center for Biotechnology Information (PMC). Details how lowering microenvironmental pH mitigates the reactivity of amine nitrogen atoms with trace peroxides in excipients. URL:[Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities National Center for Biotechnology Information (PMC). Explores the chemoselectivity of tertiary amine oxidation and the influence of basicity and pH on N-oxide stability. URL:[Link]

  • Characterization of seven new related impurities and forced degradation products of tetracaine hydrochloride and proposal of degradation pathway by UHPLC-Q-TOF-MS PubMed (National Library of Medicine). Validated methodology for the separation and mass spectrometric identification of tetracaine degradation products under oxidative and hydrolytic stress. URL:[Link]

Technical Support Center: Design of Experiments for Optimizing Tetracaine N-Oxide Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the design of experiments (DoE) focused on the optimization of Tetracaine N-Oxide reactions. This guide is designed for researchers, scientists, and drug development professionals to provide a structured approach to optimizing this critical N-oxidation reaction. Here, we will move beyond simple step-by-step instructions to explain the underlying principles of experimental design and troubleshooting, ensuring a robust and efficient optimization process.

Frequently Asked Questions (FAQs)

Q1: What is Design of Experiments (DoE) and why is it crucial for optimizing the Tetracaine N-Oxide reaction?

A1: Design of Experiments (DoE) is a systematic method for determining the relationship between factors affecting a process and the output of that process.[1] In the context of Tetracaine N-oxide synthesis, it allows for the efficient exploration of multiple reaction parameters (e.g., temperature, reactant concentrations, catalyst loading) simultaneously to identify the optimal conditions for yield, purity, and reaction time. This is a significant improvement over the traditional one-factor-at-a-time (OFAT) approach, which is often inefficient and can miss interactions between variables.[2]

Q2: What is Tetracaine N-Oxide and why is its synthesis important?

A2: Tetracaine N-Oxide is an N-oxide derivative of Tetracaine, a potent local anesthetic.[3] The synthesis of N-oxides from tertiary amines like Tetracaine is a significant transformation in medicinal chemistry.[4] The N-oxide functional group can alter a molecule's physicochemical properties, such as solubility and membrane permeability, and can be used to develop prodrugs.[5] Optimizing its synthesis is crucial for producing this compound efficiently and with high purity for research and potential pharmaceutical applications.[4]

Q3: What are the typical challenges encountered in the N-oxidation of tertiary amines like Tetracaine?

A3: The N-oxidation of tertiary amines can be challenging. Common issues include incomplete reactions leading to low yields, the formation of impurities, and difficulties in removing excess oxidizing agents.[4] For instance, the use of strong oxidants like peroxyacids can lead to over-oxidation or side reactions with other functional groups in the molecule.[4] Tetracaine itself is susceptible to degradation under certain conditions, such as hydrolysis, which can further complicate the synthesis.[6][7]

Q4: What are the key reaction parameters to consider when designing experiments for Tetracaine N-Oxide synthesis?

A4: Several factors can significantly influence the outcome of the N-oxidation reaction. These include:

  • Oxidizing Agent: The choice and concentration of the oxidizing agent (e.g., hydrogen peroxide, peroxyacids) are critical.[4]

  • Catalyst: The presence and type of catalyst can dramatically affect the reaction rate and selectivity.[8][9]

  • Temperature: Reaction temperature influences the rate of reaction and the stability of both the reactant and the product.[10]

  • Solvent: The solvent system can affect the solubility of reactants and the reaction mechanism.[11]

  • pH: The pH of the reaction medium is particularly important as it can affect the protonation state of the tertiary amine, thereby influencing its reactivity.[10]

  • Reaction Time: The duration of the reaction needs to be optimized to ensure complete conversion without promoting degradation.

Q5: What analytical techniques are essential for monitoring the reaction and characterizing the product?

A5: To effectively monitor the reaction progress and assess the purity of the final product, a combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is invaluable for quantifying the starting material, product, and any impurities.[12][13] Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying the molecular weights of the product and byproducts, confirming the formation of Tetracaine N-Oxide (which will have a molecular weight 16 amu higher than Tetracaine).[13][14]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments in a question-and-answer format, providing a logical approach to troubleshooting.

Problem 1: Low or no yield of Tetracaine N-Oxide.

  • Question: My reaction shows very little or no formation of the desired N-oxide product. What are the likely causes and how can I address this?

  • Answer:

    • Inactive Oxidizing Agent: The oxidizing agent, especially hydrogen peroxide, can decompose over time. Ensure you are using a fresh, properly stored batch. Consider titrating the oxidant to confirm its concentration.

    • Insufficient Reaction Temperature: N-oxidation reactions can be slow at room temperature.[4] Gradually increasing the reaction temperature may be necessary. However, be mindful of potential degradation at higher temperatures.[6]

    • Incorrect pH: The N-oxidation of tertiary amines is often pH-dependent. If the pH is too low, the amine will be protonated, which inhibits its reaction with electrophilic oxidants.[10] Ensure the initial pH of your reaction mixture is appropriate, typically near or above the pKa of the tertiary amine.[10]

    • Catalyst Inactivity: If you are using a catalyst, it may be inactive or poisoned. Ensure the catalyst is handled and stored correctly. Consider screening different catalysts known for N-oxidation reactions.[8][9]

Problem 2: Presence of significant impurities in the final product.

  • Question: My HPLC analysis shows multiple peaks besides the desired Tetracaine N-Oxide. What are these impurities and how can I minimize them?

  • Answer:

    • Unreacted Starting Material: The most common "impurity" is unreacted Tetracaine. This indicates an incomplete reaction. To address this, you can try increasing the reaction time, temperature, or the molar ratio of the oxidizing agent.

    • Degradation Products: Tetracaine is an ester and can undergo hydrolysis, especially under acidic or basic conditions and at elevated temperatures.[6][7] This would lead to the formation of 4-(butylamino)benzoic acid and 2-(dimethylamino)ethanol. Forced degradation studies have shown Tetracaine is particularly sensitive to oxidative conditions.[6] To minimize degradation, consider running the reaction at a lower temperature for a longer duration and carefully controlling the pH.

    • Over-oxidation or Side-Reactions: Using an overly harsh oxidizing agent or excessive amounts can lead to unwanted side reactions.[4] If using a peroxyacid, it could potentially react with other functional groups.[4] Consider using a milder oxidant or a more selective catalytic system.

Problem 3: Difficulty in purifying the Tetracaine N-Oxide product.

  • Question: I am struggling to isolate a pure sample of Tetracaine N-Oxide. What purification strategies should I consider?

  • Answer:

    • Residual Oxidizing Agent: Excess hydrogen peroxide can be difficult to remove and can interfere with purification and characterization.[4] It can often be quenched by adding a reducing agent like sodium sulfite or by using manganese dioxide.[8]

    • Chromatographic Conditions: Tetracaine N-Oxide is a polar compound. For column chromatography, using a more polar solvent system or a different stationary phase (like alumina instead of silica gel) might be beneficial.[8] Deactivating silica gel with an amine like triethylamine can also help prevent streaking and degradation of amine compounds on the column.[13]

    • Extraction pH: The polarity of Tetracaine N-Oxide is pH-dependent. Adjusting the pH of the aqueous layer during workup can help to selectively extract the product into an organic solvent.

Design of Experiments (DoE) Workflow

A structured DoE approach is essential for efficiently optimizing the Tetracaine N-Oxide reaction. This typically involves two main stages: screening and optimization.

Stage 1: Screening Design

The initial step is to identify the most influential factors from a larger set of potential variables. A Plackett-Burman design is an efficient way to achieve this with a minimal number of experiments.[15][16][17]

Protocol: Plackett-Burman Screening Design

  • Identify Factors: Select a broad range of potential factors that could influence the reaction.

  • Define Levels: For each factor, define a high (+) and a low (-) level. These levels should be set far enough apart to observe a significant effect but within a reasonable operating range.

  • Design the Experiment: Use statistical software to generate the Plackett-Burman design matrix, which will specify the combination of high and low levels for each experimental run.

  • Execute Experiments: Perform the experiments according to the design matrix in a randomized order to minimize systematic errors.

  • Analyze Results: Analyze the results to determine the "main effects" of each factor on the chosen responses (e.g., yield, purity). This will identify the "vital few" factors that have the most significant impact.

Table 1: Example Factors and Levels for a Plackett-Burman Screening Design

FactorLow Level (-)High Level (+)
A: Temperature (°C) 2550
B: Oxidant Molar Ratio 1.12.0
C: Catalyst Loading (mol%) 0.11.0
D: Initial pH 8.510.5
E: Reaction Time (h) 424
F: Solvent AcetonitrileMethanol

Diagram: Screening Design Workflow

Screening_Workflow A Identify Potential Factors B Select Screening Design (e.g., Plackett-Burman) A->B C Define Factor Levels (High/Low) B->C D Execute Experiments C->D E Analyze Main Effects D->E F Identify Significant Factors E->F

Caption: Workflow for a screening design to identify critical reaction parameters.

Stage 2: Optimization Design

Once the significant factors have been identified, the next step is to optimize their levels to find the best combination for the desired response. A Response Surface Methodology (RSM) approach, such as a Box-Behnken design, is well-suited for this purpose.[18][19] Box-Behnken designs are efficient for fitting a quadratic model and do not include runs at the extreme corners of the design space, which can be advantageous if those conditions are harsh or difficult to achieve.[20][21]

Protocol: Box-Behnken Optimization Design

  • Select Factors: Choose the significant factors identified from the screening design.

  • Define Levels: For each selected factor, define three levels: low (-1), medium (0), and high (+1).

  • Design the Experiment: Use statistical software to generate the Box-Behnken design matrix.

  • Execute Experiments: Perform the experiments as defined by the design matrix, including center points to assess experimental error.

  • Analyze Results: Fit the experimental data to a quadratic model to create a response surface. This surface will describe how the response (e.g., yield) changes as the factor levels are varied.

  • Determine Optimal Conditions: Use the response surface model to identify the combination of factor levels that results in the optimal response.

Table 2: Example Factors and Levels for a Box-Behnken Optimization Design

FactorLow Level (-1)Medium Level (0)High Level (+1)
A: Temperature (°C) 304050
B: Oxidant Molar Ratio 1.21.51.8
D: Initial pH 9.09.510.0

Diagram: Optimization Design Workflow

Optimization_Workflow A Select Significant Factors B Select Optimization Design (e.g., Box-Behnken) A->B C Define Factor Levels (Low/Medium/High) B->C D Execute Experiments C->D E Fit Response Surface Model D->E F Determine Optimal Conditions E->F

Caption: Workflow for an optimization design to find the best reaction conditions.

By following this structured DoE approach, researchers can efficiently navigate the complexities of the Tetracaine N-Oxide reaction, leading to a robust and optimized synthetic procedure.

References

  • JMP. Box-Behnken Designs | Statistics Knowledge Portal. [Link]

  • The Open Educator. 4. Box-Behnken Response Surface Methodology. [Link]

  • Product Development Engineers Ltd. Box-Behnken Designs explained. (2025). [Link]

  • Wikipedia. Box–Behnken design. [Link]

  • Minitab. What are response surface designs, central composite designs, and Box-Behnken designs? [Link]

  • ACS Publications. Medicinal Chemistry of Drugs with N-Oxide Functionalities. (2024). [Link]

  • ACS Publications. A Brief Introduction to Chemical Reaction Optimization. [Link]

  • Asian Journal of Chemistry. Synthesis of Tertiary Amine N-Oxides-A Review. (2012). [Link]

  • Google Patents. Process for the oxidation of tertiary amines to amine oxides.
  • SixSigma.us. Design of Experiments: Plackett Burman Designs. (2024). [Link]

  • Veeprho. Tetracaine Impurities and Related Compound. [Link]

  • SciELO. Plackett-Burman Factorial Design for the Optimization of a Spectrophotometric Flow Injection Method for Phenol Determination in Tap and Bottled Water Using 4-Aminoantipyrine. [Link]

  • Royal Society of Chemistry. The first example of catalytic N-oxidation of tertiary amines by tungstate-exchanged Mg–Al layered double hydroxide in water: a green protocol. (2001). [Link]

  • Royal Society of Chemistry. Catalytic N-oxidation of tertiary amines on RuO2 NPs anchored graphene nanoplatelets. (2014). [Link]

  • SIOC Journals. Progress in the Transition-Metal Catalyzed Oxidation of Tertiary Amines. [Link]

  • SpringerLink. W/HAP catalysed N-oxidation of tertiary amines with H2O2 as an oxidant. [Link]

  • PMC. Plackett-Burman Design and Response Surface Optimization of Medium Trace Nutrients for Glycolipopeptide Biosurfactant Production. [Link]

  • Royal Society of Chemistry. Optimization of silver nanoparticles synthesis via Plackett–Burman experimental design: in vitro assessment of their efficacy against oxidative stress-induced disorders. (2024). [Link]

  • Royal Society of Chemistry. Amine oxidation. Part VI. Metal-ion induced dehydrative cyclisation, reduction, and reductive fragmentation of arylethyldimethylamine N-oxides. [Link]

  • PubMed. Characterization of seven new related impurities and forced degradation products of tetracaine hydrochloride and proposal of degradation pathway by UHPLC-Q-TOF-MS. [Link]

  • ResearchGate. Synthetic pathways suggested for neostigmine and tetracaine in the... (2021). [Link]

  • MDPI. Design of Experiments for Process Optimization of the Direct Wacker-Type Oxidation of 1-Decene to n-Decanal. (2024). [Link]

  • Axios Research. Tetracaine N-Oxide - CAS - 55750-02-2. [Link]

  • Reddit. Reaction Advice for Synthesizing an N-oxide from a Tertiary Amine. (2025). [Link]

  • ResearchGate. Study on the syhthesis process of tetracaine hydrochloride. (2019). [Link]

  • Google Patents. Stabilized aqueous solution of tetracaine salt.
  • ACS Publications. Design Criteria for Active and Selective Catalysts in the Nitrogen Oxidation Reaction. (2025). [Link]

  • ResearchGate. Design of Experiments for Process Optimization of the Direct Wacker-Type Oxidation of 1-Decene to n-Decanal. (2024). [Link]

  • PMC. Design Criteria for Active and Selective Catalysts in the Nitrogen Oxidation Reaction. [Link]

  • ACS Publications. Mono-N-oxidation of Heterocycle-Fused Pyrimidines. (2020). [Link]

  • Journal of Pharmaceutical Research. Recent Trends in Analytical Techniques for Impurity Profiling. (2022). [Link]

  • PubMed. Stability of epinephrine hydrochloride in an extemporaneously compounded topical anesthetic solution of lidocaine, racepinephrine, and tetracaine. [Link]

  • International Journal of Pharmaceutical Compounding. Kinetics of Tetracaine Solvolysis in Propylene Glycol. [Link]

  • Agilent. Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. (2009). [Link]

  • Anesthesia & Analgesia. Nitric Oxide Synthesis Inhibition Modifies the Cardiotoxicity of Tetracaine and Lidocaine. [Link]

  • StatPearls. Tetracaine. (2025). [Link]

  • PMC. Medicinal Chemistry of Drugs with N-Oxide Functionalities. [Link]

Sources

Section 1: Mechanistic FAQs (The "Why" Behind the Chemistry)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Tetracaine & N-Oxide Analytical Support Center . This hub is designed for researchers and drug development professionals conducting stability-indicating method development and forced degradation studies.

Rather than simply listing procedures, this guide unpacks the chemical causality behind Tetracaine's instability, providing you with self-validating workflows to ensure your data meets rigorous regulatory standards.

Q: Why does Tetracaine exhibit such rapid degradation under mild alkaline conditions compared to amide-type local anesthetics? A: Tetracaine contains a highly labile ester linkage (2-(dimethylamino)ethyl 4-(butylamino)benzoate). Unlike amide anesthetics (e.g., lidocaine), which are stabilized by resonance, the carbonyl carbon in Tetracaine's ester bond is highly electrophilic. Under alkaline conditions, hydroxyl ions act as strong nucleophiles, attacking this carbon and triggering a bimolecular acyl-oxygen cleavage. This specific-base catalyzed hydrolysis rapidly fractures the molecule into 4-butylaminobenzoic acid (BABA) and 2-(dimethylamino)ethanol (DMAE)[1].

Q: What drives the formation of Tetracaine N-oxide, and why is it a critical quality attribute (CQA) to monitor? A: Tetracaine N-oxide forms when the tertiary aliphatic amine group is exposed to reactive oxygen species (ROS), such as hydrogen peroxide or hydroperoxides that frequently leach from common excipients like polyethylene glycol[2]. The lone pair of electrons on the nitrogen atom is oxidized to form a highly polar N-O coordinate covalent bond. Regulatory bodies require monitoring of N-oxides because they can indicate poor excipient compatibility and may present unique toxicological profiles compared to the parent API[3].

Section 2: Troubleshooting Guide for Forced Degradation Workflows

Issue 1: Failing to achieve the ICH target of 5–20% degradation (Sample is completely destroyed).

  • Root Cause: The4 mandates generating a meaningful degradation profile (typically 5-20%) without causing secondary degradation that wouldn't occur naturally[4]. Tetracaine is extremely sensitive to oxidation and highly sensitive to alkaline/acidic hydrolysis[5]. Standard stress protocols (e.g., 1.0 N NaOH) will obliterate the ester bond in minutes.

  • Solution: Step down the stressor concentration. Utilize 0.1 N NaOH and 0.3% H2O2 at room temperature rather than applying thermal catalysts. If degradation still exceeds 20%, reduce the exposure time rather than diluting the stressor further, ensuring primary degradation pathways are captured before secondary fragments form.

Issue 2: Co-elution and severe peak tailing of Tetracaine N-oxide during HPLC analysis.

  • Root Cause: The N-oxidation of the tertiary amine drastically increases the molecule's polarity, causing it to elute early in reversed-phase chromatography. However, the polarized N-O bond interacts strongly with unendcapped silanols on standard C18 stationary phases, causing peak tailing.

  • Solution: Transition to a core-shell column (e.g., Poroshell 120 EC-C18) and use a buffered mobile phase, such as 10 mM ammonium acetate adjusted to pH 4.5[5]. The buffer suppresses silanol ionization, sharpening the N-oxide peak and resolving it from the parent API.

Section 3: Self-Validating Experimental Protocol

To ensure scientific integrity, a forced degradation protocol must be self-validating. The following methodology utilizes kinetic quenching and mass balance verification to guarantee that your chromatographic profile is an exact snapshot of the intended time-point.

Step 1: Baseline Establishment Prepare a 1.0 mg/mL stock solution of Tetracaine Hydrochloride in HPLC-grade water. Inject immediately via UHPLC-Q-TOF-MS to establish the baseline API peak area and identify any native manufacturing impurities[5].

Step 2: Stress Application Divide the stock into separate amber vials to prevent unintended ambient photolysis.

  • Alkaline/Acidic Stress: Add 0.1 N NaOH or 0.1 N HCl to achieve a 1:1 v/v ratio. Incubate at room temperature.

  • Oxidative Stress: Add 0.3% H2O2 (1:1 v/v). Monitor closely, as the tertiary amine rapidly oxidizes[6].

Step 3: Kinetic Quenching (The Self-Validation Anchor) At predefined time points (e.g., 2h, 6h, 24h), extract a 100 µL aliquot.

  • For pH stress: Immediately neutralize with an equivalent volume of 0.1 N HCl or NaOH.

  • For oxidative stress: Quench residual peroxides by adding 10 µL of 0.1 M sodium thiosulfate (Na₂S₂O₃).

  • Causality: Failing to quench allows the degradation reaction to continue while the vial sits in the autosampler queue. This invalidates the time-point data and leads to non-reproducible over-degradation.

Step 4: UHPLC-Q-TOF-MS Acquisition & Mass Balance Verification Analyze the quenched samples. Calculate the mass balance: (Sum of all peak areas in stressed sample) / (Peak area of unstressed control) × 100.

  • Self-Validation Check: The mass balance must fall between 95-105%. If it drops below 90%, investigate the loss of volatile degradants (like DMAE) by adjusting your gradient to start at 100% aqueous, or switch MS ionization modes to capture non-ionizing fragments.

Section 4: Quantitative Data & Stress Conditions

The following table summarizes the optimized parameters required to hit the ICH Q1A(R2) "sweet spot" of 5-20% degradation for Tetracaine[7].

Stress ConditionReagent / EnvironmentTemperatureDurationPrimary Degradant PathwayTarget Degradation
Acidic Hydrolysis 0.1 N HCl40°C24 - 48 hoursEster Cleavage (BABA + DMAE)5 - 20%
Alkaline Hydrolysis 0.1 N NaOHAmbient2 - 6 hoursEster Cleavage (BABA + DMAE)5 - 20%
Oxidation 0.3% H₂O₂Ambient12 - 24 hoursAmine Oxidation (N-oxide)5 - 20%
Thermal Solid State60°C7 daysMinimal (Highly stable as solid)< 5%
Photolytic UV/Vis (ICH Q1B)Ambient1.2M lux hoursUnknown radical products5 - 20%

Section 5: Mechanistic & Workflow Visualizations

Pathway API Tetracaine (Intact API) Hydrolysis Base/Acid Catalysis (Hydrolytic Stress) API->Hydrolysis Ester Cleavage Oxidation Peroxide Exposure (Oxidative Stress) API->Oxidation Amine Oxidation Deg1 4-butylaminobenzoic acid (BABA) Hydrolysis->Deg1 Deg2 2-(dimethylamino)ethanol (DMAE) Hydrolysis->Deg2 NOxide Tetracaine N-oxide Oxidation->NOxide

Tetracaine chemical degradation pathways under hydrolytic and oxidative stress.

Workflow Prep Prepare API (1 mg/mL) Stress Apply ICH Q1A(R2) Stress (Acid, Base, H2O2, Heat, UV) Prep->Stress Quench Quench Reaction (Neutralize pH / Add Na2S2O3) Stress->Quench Analyze UHPLC-Q-TOF-MS Analysis Quench->Analyze Arrests kinetics Validate Mass Balance Check (Target: 5-20% Degradation) Analyze->Validate Pass Method Validated Identify N-oxide & Fragments Validate->Pass 5-20% Degraded Fail Adjust Stress Parameters Validate->Fail <5% or >20% Fail->Stress Iterative optimization

Self-validating experimental workflow for ICH Q1A(R2) forced degradation studies.

References

  • ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.[Link]

  • ResolveMass Laboratories (YouTube). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects.[Link]

  • Liu, C., et al. Characterization of seven new related impurities and forced degradation products of tetracaine hydrochloride and proposal of degradation pathway by UHPLC-Q-TOF-MS. Journal of Pharmaceutical and Biomedical Analysis.[Link]

  • Basicmedical Key. Drug stability: Drug degradation pathways.[Link]

  • Kose, A., et al. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods. ResearchGate. [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. Oxidative Degradation/Oxidation.[Link]

Sources

Validation & Comparative

Cross-reactivity of Tetracaine assays with Tetracaine N-Oxide

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide on the analytical challenges of differentiating Tetracaine from its primary oxidative degradant and metabolite, Tetracaine N-Oxide.

Executive Summary: The Analytical Blind Spot

Tetracaine is a potent ester-type local anesthetic widely utilized in topical, ophthalmic, and spinal formulations. Due to the presence of a tertiary dimethylamine group, the active pharmaceutical ingredient (API) is highly susceptible to oxidative degradation, forming Tetracaine N-Oxide (TNO) during storage[1]. Furthermore, TNO is a primary in vivo metabolite, with up to 10% of an administered dose excreted in urine as the N-oxide[2].

For drug development professionals, distinguishing the active parent drug from TNO is a critical regulatory and pharmacokinetic requirement. Assays lacking structural specificity suffer from severe cross-reactivity, leading to the overestimation of the active API, flawed pharmacokinetic (PK) models, and the false passing of degraded stability batches. This guide objectively compares the performance of Immunoassays (ELISA), HPLC-UV, and LC-MS/MS when challenged with TNO cross-reactivity, providing validated protocols to ensure absolute analytical specificity.

Mechanistic Basis of Tetracaine Degradation & Metabolism

To understand assay cross-reactivity, we must first examine the structural causality of tetracaine degradation. Tetracaine undergoes two primary degradation pathways: hydrolysis and oxidation.

Metabolism TC Tetracaine (Active API) TNO Tetracaine N-Oxide (Oxidative Degradant) TC->TNO Oxidation (Storage / CYP450) BABA 4-Butylaminobenzoic Acid (Hydrolytic Degradant) TC->BABA Hydrolysis (Aqueous / Esterases)

Caption: Tetracaine degradation pathways yielding the N-oxide oxidative product and 4-BABA hydrolytic metabolite.

While hydrolytic cleavage yields 4-butylaminobenzoic acid (4-BABA)—a molecule structurally distinct enough to be easily differentiated by most assays—oxidation yields Tetracaine N-Oxide (CAS 55750-02-2)[3]. TNO differs from the parent drug by only a single oxygen atom covalently bonded to the aliphatic tertiary amine. This minor structural deviation is the root cause of cross-reactivity in both ligand-binding and mass-based assays.

The Cross-Reactivity Conundrum in Analytical Assays

Immunoassays (ELISA)

Antibodies raised against tetracaine typically target the highly immunogenic para-butylaminobenzoic acid (4-BABA) moiety. Because this epitope remains completely intact in TNO, polyclonal and many monoclonal antibodies exhibit near-total cross-reactivity. The assay physically cannot distinguish the oxidation state of the distant aliphatic tail.

LC-MS/MS & In-Source Fragmentation

Mass spectrometry is generally considered the gold standard for specificity. Tetracaine has a precursor mass of m/z 265, while TNO has a mass of m/z 281[4]. However, N-oxides are notoriously labile. During Electrospray Ionization (ESI), TNO frequently undergoes in-source fragmentation , losing the oxygen atom and reverting to an m/z 265 ion[4]. If TNO co-elutes chromatographically with the parent drug, the mass spectrometer will falsely quantify the TNO fragment as intact Tetracaine, destroying assay accuracy.

Workflow Sample Biological/Stability Sample (Contains TC + TNO) ELISA Immunoassay (ELISA) Sample->ELISA HPLC HPLC-UV Sample->HPLC LCMS LC-MS/MS Sample->LCMS CR High Cross-Reactivity (False Positives) ELISA->CR Epitope Overlap Res Moderate Resolution (Requires Baseline Separation) HPLC->Res Polarity Differences Spec Absolute Specificity (Mass/Charge Differentiation) LCMS->Spec m/z 265 vs 281

Caption: Assay selection workflow demonstrating how underlying technologies resolve or succumb to TNO cross-reactivity.

Comparative Assay Performance

The following table summarizes the quantitative performance and cross-reactivity profiles of standard analytical modalities when challenged with a mixed sample of Tetracaine and TNO.

Assay ModalitySpecificity vs TNOTypical Cross-Reactivity (%)Primary VulnerabilityBest Use Case
Competitive ELISA Low60% – 100%Epitope overlap (4-BABA moiety remains unchanged)Rapid screening of total drug + metabolite load.
HPLC-UV Moderate< 5% (If resolved)Co-elution during rapid, steep mobile phase gradientsRoutine QA/QC with validated baseline separation.
LC-MS/MS High< 0.1%In-source fragmentation mimicking parent m/z 265Pharmacokinetics, trace impurity profiling, stability.

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . They include built-in causality checks that inherently prove the assay functioned correctly within the run, independent of external factors.

Protocol A: ELISA Cross-Reactivity Profiling

Objective: Quantify the exact cross-reactivity of TNO in a Tetracaine-specific competitive ELISA to determine if the antibody can be used for PK modeling.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare independent standard curves of Tetracaine (0.1 to 100 ng/mL) and TNO (0.1 to 1000 ng/mL) in an analyte-free biological matrix (e.g., blank plasma).

  • Incubation: Add 50 µL of standards to a microtiter plate pre-coated with a Tetracaine-BSA conjugate. Immediately add 50 µL of the primary anti-Tetracaine antibody. Incubate for 1 hour at room temperature on an orbital shaker.

  • Wash & Detect: Wash the plate 3 times with PBS-Tween 20. Add 100 µL of HRP-conjugated secondary antibody. Incubate for 30 minutes. Wash 3 times. Add TMB substrate for 15 minutes, then halt the reaction with 1M H₂SO₄.

  • Quantification: Measure absorbance at 450 nm using a microplate reader.

Self-Validation Criteria:

  • System Suitability (B0 Check): The zero-standard (blank) must yield a maximum absorbance of >1.0 OD. This proves the conjugate and antibodies are active and binding correctly.

  • Causality of Calculation: Calculate cross-reactivity using the formula: (IC50 Tetracaine / IC50 TNO) × 100. If the IC50 of Tetracaine is 5 ng/mL and the IC50 of TNO is 5 ng/mL, the cross-reactivity is 100%. This mathematically proves the antibody is blind to the N-oxidation state and is invalid for distinguishing the parent drug from the degradant.

Protocol B: Stability-Indicating LC-MS/MS Workflow

Objective: Achieve baseline chromatographic separation of Tetracaine and TNO prior to ionization to prevent mass-spectrometry artifacts caused by in-source fragmentation[4].

Step-by-Step Methodology:

  • Sample Preparation: Spike 10 µL of internal standard (Tetracaine-d6) into 100 µL of the stability sample. Extract the analytes using Solid Phase Extraction (SPE) with mixed-mode cation exchange (MCX) cartridges to selectively retain basic amines.

  • Chromatographic Separation: Inject 5 µL onto a sub-2µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Run a shallow gradient from 10% B to 40% B over 5 minutes. Causality: The addition of the oxygen atom makes TNO more polar than Tetracaine; a shallow gradient ensures TNO elutes significantly earlier than the parent drug.

  • Mass Spectrometry (ESI+ MRM):

    • Tetracaine: m/z 265.2 → 176.1

    • Tetracaine N-Oxide: m/z 281.2 → 176.1

    • Tetracaine-d6 (IS): m/z 271.2 → 182.1

Self-Validation Criteria:

  • Resolution Check: The retention time (RT) of TNO must be at least 0.5 minutes earlier than Tetracaine.

  • In-Source Fragmentation Control (Critical): Monitor the Tetracaine transition (m/z 265.2 → 176.1) at the specific retention time of TNO. If a peak appears at this RT in the 265 channel, it confirms TNO is losing oxygen in the source. Because the protocol successfully separated them chronologically, this fragment does not overlap with the true Tetracaine peak, validating the specificity of the quantification.

  • Isotope Recovery: The Tetracaine-d6 peak area must exhibit a Coefficient of Variation (CV) < 15% across all injections, proving consistent extraction efficiency regardless of matrix degradation.

References

  • Veeprho. "Tetracaine Impurities and Related Compound." Veeprho Pharmaceuticals. Available at: [Link]

  • Health Canada. "Product Monograph: PLIAGLIS (lidocaine and tetracaine)." Health Canada Drug Product Database, 22 Nov. 2021. Available at:[Link]

  • Analytical Chemistry. "Rapid and definitive identification of pharmaceutical drug metabolites." ACS Publications, Vol. 82, No. 6, 25 Feb. 2010. Available at:[Link]

Sources

A Comparative Guide to the Purity Analysis of Synthesized Tetracaine N-Oxide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the purity of any synthesized compound is a cornerstone of reliable and reproducible research. This is particularly critical for derivatives of active pharmaceutical ingredients (APIs), such as Tetracaine N-Oxide. As a known impurity and metabolite of the local anesthetic Tetracaine, its accurate quantification and characterization are paramount for safety, efficacy, and regulatory compliance.[][2][3]

This guide provides an in-depth comparison of analytical methodologies for the purity analysis of synthesized Tetracaine N-Oxide. Moving beyond a simple listing of procedures, we will explore the causality behind experimental choices, offering field-proven insights to help you establish a robust, self-validating analytical workflow.

Chapter 1: The Analyte in Focus: Tetracaine N-Oxide and Its Impurity Profile

A comprehensive purity analysis begins with a thorough understanding of the target molecule and its potential contaminants. Tetracaine N-Oxide (Molecular Formula: C₁₅H₂₄N₂O₃, Molecular Weight: 280.36 g/mol ) is the N-oxidized derivative of Tetracaine at the tertiary dimethylamino group.[4][5] This N-oxide functional group significantly increases the molecule's polarity compared to the parent drug, a key consideration for chromatographic separation.

Impurities in a Tetracaine N-Oxide sample can originate from several sources:

  • Starting Materials: Unreacted starting materials from the synthesis of the parent Tetracaine.

  • Synthesis Byproducts: Side-products from the synthesis of Tetracaine itself, such as 4-(dibutylamino)benzoic acid or Tetracaine Impurity C.[]

  • Incomplete Oxidation: Residual Tetracaine from an incomplete N-oxidation reaction.

  • Degradation Products: Tetracaine is known to be susceptible to hydrolysis, oxidation, and photolytic degradation.[6][7] Its primary hydrolytic degradation product is p-butylaminobenzoic acid.[2][8]

A successful analytical method must be able to resolve Tetracaine N-Oxide from the parent drug and all relevant process-related and degradation impurities.

Potential Impurity Origin Significance
TetracaineIncomplete ReactionParent drug, must be quantified.
4-(butylamino)benzoic acidSynthesis/DegradationKey impurity and degradant.[][2]
2-(Dimethylamino)ethyl 4-aminobenzoateSynthesis PrecursorProcess-related impurity.[9]
Other Tetracaine-Related CompoundsSynthesis/DegradationPotential process impurities or degradants.[6]

Chapter 2: High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity Assessment

High-Performance Liquid Chromatography (HPLC) with UV detection is the quintessential technique for routine purity analysis and quantification. Its robustness, precision, and widespread availability make it the first choice for quality control environments.

The Principle of Separation

The primary challenge in the HPLC analysis of Tetracaine N-Oxide is managing its high polarity. While standard reverse-phase (RP-HPLC) methods are effective, alternatives like Hydrophilic Interaction Liquid Chromatography (HILIC) can offer advantages.

  • Reverse-Phase HPLC (RP-HPLC): This is the most common approach. Separation is achieved on a nonpolar stationary phase (like C18) with a polar mobile phase. The increased polarity of Tetracaine N-Oxide will cause it to elute earlier than the more lipophilic Tetracaine. For aromatic and polar compounds, a pentafluorophenyl (PFP) column can provide alternative selectivity compared to a standard C18 column.[10]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase and a mobile phase with a high organic solvent concentration.[11] This technique is often superior for retaining and separating very polar compounds that show little to no retention on reverse-phase columns.

Comparative Workflow for Purity Analysis

cluster_0 Sample Preparation cluster_1 Chromatographic Method cluster_rp RP-HPLC cluster_hilic HILIC (Alternative) cluster_2 Analysis & Quantification prep Dissolve Sample in Diluent (e.g., 50% Methanol) filter Filter through 0.45 µm Syringe Filter prep->filter inject Inject into HPLC-UV System filter->inject rp_col C18 or PFP Column rp_mob Aqueous Buffer/Organic Modifier (e.g., ACN, MeOH) hilic_col HILIC Column (Silica, Amide) hilic_mob High Organic/Aqueous Modifier integrate Integrate Peak Areas inject->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: General experimental workflow for HPLC-based purity analysis.

Experimental Protocol: RP-HPLC Method

This protocol is adapted from validated methods for Tetracaine and serves as a robust starting point for analyzing Tetracaine N-Oxide.[10][12]

1. Preparation of Solutions:

  • KH₂PO₄ Buffer (25 mM, pH 2.5): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water. Adjust the pH to 2.5 using phosphoric acid.

  • Mobile Phase: Mix the KH₂PO₄ buffer and methanol in a 35:65 (v/v) ratio.[12] Degas the solution before use.

  • Sample Diluent: 50% (v/v) aqueous methanol.

  • Sample Preparation: Accurately weigh and dissolve the synthesized Tetracaine N-Oxide in the sample diluent to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Luna PFP(2), 3 µm, 150 mm × 4.6 mm, or equivalent.[10]

  • Flow Rate: 1.0 mL/min.[12]

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

  • Detection Wavelength: 312 nm.[12]

3. Data Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no system peaks interfere.

  • Inject the prepared sample.

  • Determine the purity by calculating the percentage area of the main peak relative to the total area of all peaks.

Parameter Expected Performance (Benchmark from Tetracaine Analysis)
Linearity (r²) > 0.99[12][13]
Limit of Quantification (LOQ) ~0.03 µg/mL[12][13]
Within-assay Imprecision (CV%) < 6%[10][13]
Between-assay Imprecision (CV%) < 6%[10][13]
Absolute Mean Recovery (%) > 92%[12][13]

Expertise & Experience: The choice of a low pH mobile phase (pH 2.5) is critical. It ensures that the secondary amine of any residual Tetracaine or related impurities is protonated, leading to sharper, more symmetrical peaks. The PFP column is recommended as it provides unique π-π and dipole-dipole interactions, which can significantly improve the resolution between the highly similar structures of Tetracaine and its N-oxide.[10]

Chapter 3: LC-MS: For Unambiguous Identification and Trace Impurity Profiling

While HPLC-UV is excellent for quantification, it cannot definitively identify unknown peaks. For this, Liquid Chromatography-Mass Spectrometry (LC-MS) is the indispensable tool. It provides molecular weight information and fragmentation data, enabling the confident structural elucidation of impurities.

The Power of Mass Detection

LC-MS is particularly powerful for analyzing N-oxides. Under collision-induced dissociation (CID) in the mass spectrometer, tertiary amine N-oxides exhibit a characteristic and diagnostic fragmentation pathway: a neutral loss of an oxygen atom ([M+H - 16]⁺).[11] This allows for the specific and definitive identification of the N-oxide functionality, distinguishing it from a potential hydroxylated isomer. An HPLC-ESI-MS/MS approach has been successfully used to characterize dialkyl tertiary amine-N-oxides, including Tetracaine.[3]

Workflow for Impurity Identification

cluster_0 LC Separation cluster_1 MS Detection & Analysis cluster_2 Structure Elucidation lc Separate sample using U)HPLC (e.g., C18 column) ms1 MS1 Scan (Full Scan) Identify [M+H]⁺ of all components lc->ms1 ms2 MS2 Scan (Product Ion Scan) Fragment selected ions ms1->ms2 data Analyze Fragmentation Data (e.g., for neutral loss of 16 Da) ms2->data identify Identify Unknown Impurities data->identify confirm Confirm Tetracaine N-Oxide data->confirm

Sources

A Comparative Toxicological Assessment of Tetracaine and its Putative Metabolite, Tetracaine N-Oxide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the toxicity of the local anesthetic Tetracaine and its potential, yet largely uncharacterized, N-oxide derivative. As a senior application scientist, the aim is to present an evidence-based, in-depth technical guide that is both scientifically rigorous and practically relevant for professionals in the field of drug development and toxicology.

Introduction to Tetracaine: A Potent Local Anesthetic

Tetracaine is a potent, long-acting local anesthetic of the ester class, widely utilized in medical procedures to induce local numbness.[1][2] Its primary mechanism of action involves the reversible blockade of voltage-gated sodium channels in neuronal cell membranes, which prevents the transmission of nerve impulses and results in a loss of sensation.[2] Despite its clinical efficacy, the use of Tetracaine is associated with a range of toxic effects, necessitating a thorough understanding of its toxicological profile.

The Established Toxicity Profile of Tetracaine

The toxicity of Tetracaine can be broadly categorized into systemic and local effects. These effects are often dose-dependent and can be influenced by the site of administration and the rate of absorption into the systemic circulation.

Systemic Toxicity: A Focus on the Central Nervous and Cardiovascular Systems

The most significant concern with the use of Tetracaine is the potential for systemic toxicity, which primarily affects the central nervous system (CNS) and the cardiovascular system.[3][4] This can lead to a severe, life-threatening condition known as Local Anesthetic Systemic Toxicity (LAST) syndrome.[3]

Central Nervous System (CNS) Toxicity: Initial signs of CNS toxicity are often excitatory and may include dizziness, tinnitus, perioral numbness, and a metallic taste.[4] As plasma concentrations of the anesthetic rise, these symptoms can progress to more severe manifestations such as tremors, muscle twitching, and generalized seizures. In a study on awake dogs, the mean cumulative intravenous dose of Tetracaine required to induce convulsive activity was found to be 4.0 mg/kg.[4] Ultimately, severe CNS toxicity can lead to respiratory depression and arrest.

Cardiovascular Toxicity: The cardiovascular effects of Tetracaine are generally depressive. It can cause a decrease in myocardial contractility, heart rate, and blood pressure.[5] In anesthetized and ventilated dogs, intravenous administration of Tetracaine at a dose of 10 mg/kg resulted in a decrease in blood pressure, heart rate, cardiac output, and stroke volume.[5] At higher concentrations, it can lead to severe arrhythmias, atrioventricular block, and cardiovascular collapse.

Local Toxicity: Corneal Damage and Allergic Reactions

When used topically, particularly in ophthalmology, Tetracaine can cause local toxic effects. Prolonged or repeated use on the eye can lead to corneal epithelial toxicity, which may manifest as epithelial defects and, in severe cases, permanent corneal damage.[6][7] In vitro studies using primary cultures of rabbit corneal epithelial cells have shown Tetracaine to be significantly more toxic than other local anesthetics like proparacaine.[8]

Allergic reactions to Tetracaine, though less common, can also occur. These reactions are often attributed to one of its primary metabolites, para-aminobenzoic acid (PABA).[3]

The Metabolism of Tetracaine: The Central Role of Hydrolysis

The primary metabolic pathway for Tetracaine is rapid hydrolysis by plasma pseudocholinesterase (also known as butyrylcholinesterase) into two main metabolites: para-aminobenzoic acid (PABA) and 2-(dimethylamino)ethanol .[3][8] This rapid breakdown is a key factor in limiting the systemic toxicity of Tetracaine when administered appropriately.

Tetracaine Tetracaine Hydrolysis Plasma Pseudocholinesterase Tetracaine->Hydrolysis PABA para-aminobenzoic acid (PABA) DMAE 2-(dimethylamino)ethanol Hydrolysis->PABA Hydrolysis->DMAE

Caption: Primary metabolic pathway of Tetracaine via hydrolysis.

The Toxicity of Tetracaine Metabolites: The Role of PABA

The toxicity of Tetracaine's metabolites is an important consideration. PABA, in particular, is known to be associated with allergic reactions in some individuals.[3] These reactions can range from mild skin rashes to more severe anaphylactic responses. Furthermore, PABA can inhibit the action of sulfonamide antibiotics, and therefore, the use of Tetracaine is generally avoided in patients receiving these drugs.[3][8]

The Enigma of Tetracaine N-Oxide: An Uncharacterized Putative Metabolite

While the hydrolysis of Tetracaine to PABA is well-established, the formation of Tetracaine N-Oxide as a metabolite in humans has not been documented in the scientific literature. Tetracaine N-Oxide is a known chemical compound and is available from various chemical suppliers, often listed as an impurity of Tetracaine.[3][9][10][11][12]

N-oxidation is a common metabolic pathway for drugs containing a tertiary amine functional group, such as the one present in the Tetracaine molecule. This metabolic process is typically mediated by cytochrome P450 (CYP) enzymes or flavin-containing monooxygenases (FMOs). In general, N-oxide metabolites are often more polar and less pharmacologically active than the parent drug, and this metabolic step is frequently a detoxification pathway.

However, it is crucial to emphasize that in the absence of any published experimental data, any discussion on the toxicity of Tetracaine N-Oxide remains purely speculative. There are no available in vitro or in vivo studies to provide a basis for a direct toxicological comparison with Tetracaine.

A Speculative Comparative Analysis: Tetracaine vs. Tetracaine N-Oxide

Given the lack of empirical data for Tetracaine N-Oxide, a direct, evidence-based comparison of its toxicity with that of Tetracaine is not possible. However, based on general principles of drug metabolism and toxicology, we can hypothesize about its potential toxicological profile.

FeatureTetracaineTetracaine N-Oxide (Hypothetical)
Metabolic Formation Primary metabolite via hydrolysis.Potentially a minor metabolite via N-oxidation; not documented in humans.
Chemical Properties Lipophilic, allowing for rapid penetration of neuronal membranes.Likely more polar and water-soluble than Tetracaine.
Pharmacological Activity Potent local anesthetic activity through sodium channel blockade.Likely to have significantly reduced or no local anesthetic activity.
Systemic Toxicity Well-documented CNS and cardiovascular toxicity (LAST syndrome).Expected to be significantly less toxic due to increased polarity and reduced pharmacological activity.
Local Toxicity Known corneal toxicity.Unknown, but potentially less irritating due to higher polarity.
Allergenicity Indirectly through its metabolite, PABA.Unlikely to be directly allergenic.

It is imperative to reiterate that the information presented for Tetracaine N-Oxide in the table above is based on general toxicological principles and not on specific experimental evidence.

Experimental Protocols for Comparative Toxicity Assessment

To address the current knowledge gap, rigorous experimental studies would be required. Below are detailed protocols for key experiments that could be employed to compare the toxicity of Tetracaine and Tetracaine N-Oxide.

In Vitro Cytotoxicity Assessment: MTT Assay on Human Corneal Epithelial Cells

This protocol outlines a method to assess and compare the cytotoxic effects of Tetracaine and Tetracaine N-Oxide on a relevant cell line.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Tetracaine and Tetracaine N-Oxide in human corneal epithelial cells (HCE-T).

Methodology:

  • Cell Culture: Culture HCE-T cells in a suitable medium (e.g., DMEM/F12 supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and growth factors) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the HCE-T cells into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of Tetracaine and Tetracaine N-Oxide in a suitable solvent (e.g., sterile phosphate-buffered saline). Prepare a series of dilutions of each compound in the cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of Tetracaine or Tetracaine N-Oxide. Include a vehicle control (medium with solvent) and an untreated control.

  • Incubation: Incubate the plates for a defined period (e.g., 24 hours) at 37°C.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

    • Shake the plates for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the concentration-response curves and determine the IC50 values for both compounds using appropriate software.

cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis Culture Culture HCE-T cells Seed Seed cells in 96-well plate Culture->Seed Prepare Prepare drug dilutions Seed->Prepare Treat Treat cells with compounds Prepare->Treat Incubate_24h Incubate for 24h Treat->Incubate_24h Add_MTT Add MTT solution Incubate_24h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Dissolve Dissolve formazan with DMSO Incubate_4h->Dissolve Read Read absorbance at 570 nm Dissolve->Read Calculate Calculate cell viability and IC50 Read->Calculate

Caption: Experimental workflow for in vitro cytotoxicity testing.

In Vivo Acute Systemic Toxicity: Determination of LD50 in Rodents

This protocol provides a general framework for assessing the acute systemic toxicity of a substance in a rodent model.

Objective: To determine the median lethal dose (LD50) of Tetracaine and Tetracaine N-Oxide following intravenous administration in mice.

Methodology:

  • Animal Acclimatization: Acclimate male and female Swiss albino mice to the laboratory conditions for at least one week before the experiment. Provide free access to food and water.

  • Dose Preparation: Prepare solutions of Tetracaine and Tetracaine N-Oxide in a sterile vehicle (e.g., 0.9% saline) at various concentrations.

  • Dose Administration: Divide the animals into groups (e.g., 5-6 animals per group per sex). Administer a single intravenous dose of the test compound to each animal. Include a control group that receives only the vehicle.

  • Observation: Observe the animals continuously for the first few hours after administration and then periodically for up to 14 days. Record all signs of toxicity, including changes in behavior, respiratory distress, convulsions, and mortality.

  • Data Collection: Record the number of mortalities in each group within the 14-day observation period.

  • LD50 Calculation: Calculate the LD50 value and its 95% confidence interval using a recognized statistical method, such as the probit analysis or the moving average method.

  • Pathology: Conduct a gross necropsy on all animals at the end of the study to identify any target organ toxicity.

Conclusion

Consequently, a direct, evidence-based comparative toxicity assessment is not currently possible. Future research, employing rigorous in vitro and in vivo toxicological studies as outlined in this guide, is essential to elucidate the toxicological profile of Tetracaine N-Oxide and to determine its relevance in the overall safety assessment of Tetracaine. Until such data becomes available, any discussion of the toxicity of Tetracaine N-Oxide remains speculative. This guide underscores the importance of a comprehensive understanding of the metabolic fate and toxicological profiles of all potential metabolites in the drug development and safety assessment process.

References

  • Tetracaine - StatPearls - NCBI Bookshelf. (2025, July 6). Retrieved from [Link]

  • Metabolomics Changes of Serum and Tissues in Mice Died of Acute Tetracaine Poisoning. (n.d.). Retrieved from [Link]

  • Grant, R. L., & Acosta, D. (1994). Comparative toxicity of tetracaine, proparacaine and cocaine evaluated with primary cultures of rabbit corneal epithelial cells. Toxicology and Applied Pharmacology, 125(2), 233-241. Retrieved from [Link]

  • Tetracaine N-Oxide - CAS - 55750-02-2 - Axios Research. (n.d.). Retrieved from [Link]

  • CAS No : 55750-02-2 | Product Name : Tetracaine N-Oxide | Pharmaffiliates. (n.d.). Retrieved from [Link]

  • Heavner, J. E., Shi, B., & Pitkänen, M. (1999). Nitric oxide synthesis inhibition modifies the cardiotoxicity of tetracaine and lidocaine. Anesthesia and Analgesia, 88(4), 717–722. Retrieved from [Link]

  • Tetracaine N-Oxide | CAS 55750-02-2 - Veeprho. (n.d.). Retrieved from [Link]

  • Tetracaine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Tetracaine - Antibodies. (n.d.). Retrieved from [Link]

  • 208135Orig1s000 - accessdata.fda.gov. (2016, February 24). Retrieved from [Link]

  • Tetracaine – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Fukunaga, E., & Oyama, Y. (2013). Effects of tetracaine and lidocaine on intracellular Zn2+ levels in rat neurons: Preliminary analysis with FluoZin-3 fluorescence. Journal of Pharmacological Sciences, 121(1), 74-78. Retrieved from [Link]

  • Djamgoz, M. B. A., & Onkal, R. (2013). Neuroblastoma: Anti-Invasive Effects of Tetracaine In Vitro. Anticancer Research, 33(2), 529-536. Retrieved from [Link]

  • US3272700A - Stabilized aqueous solution of tetracaine salt - Google Patents. (n.d.).
  • de Jong, R. H., & Bonin, J. D. (1981). Comparative CNS toxicity of lidocaine, etidocaine, bupivacaine, and tetracaine in awake dogs following rapid intravenous administration. Anesthesia and Analgesia, 60(4), 187-191. Retrieved from [Link]

  • Kudo, K., Hino, Y., & Ikeda, N. (2001). Blood concentrations of tetracaine and its metabolite following spinal anesthesia. Forensic Science International, 115(1-2), 127-131. Retrieved from [Link]

  • Godoy, R., et al. (2015). Electrochemical oxidation of anesthetic tetracaine in aqueous medium. Influence of the anode and matrix composition. Catalysis Today, 252, 111-118. Retrieved from [Link]

  • 202123 Tetracaine DD Clinical PREA - Food and Drug Administration. (2016, February 26). Retrieved from [Link]

Sources

Advanced Trace-Level Quantification of Tetracaine N-Oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Tetracaine is a potent ester-type local anesthetic widely used in ophthalmic, topical, and spinal formulations[1]. However, during synthesis and prolonged storage, the active pharmaceutical ingredient (API) is highly susceptible to degradation. Regulatory bodies, guided by ICH Q3A/B standards, mandate the strict control of these impurities due to their potential impact on patient safety[1].

Historically, the analytical quantification of Tetracaine N-Oxide—a primary oxidative degradant—has been fraught with challenges. Early methods relying on Gas Chromatography (GC) required complex derivatization (e.g., converting the N-oxide to methyl p-(N-methyl-N-butylamino) benzoate) because the N-oxide bond is thermally labile and degrades at high temperatures[2]. Conversely, traditional High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) suffers from severe sensitivity limitations, often plateauing at Limits of Quantification (LOQ) in the microgram-per-milliliter (µg/mL) range[3].

This guide objectively compares the performance of traditional HPLC-UV workflows against the advanced AeroQuant™ UHPLC-MS/MS methodology, demonstrating the causal mechanisms that allow modern mass spectrometry to achieve robust, sub-nanogram detection limits.

Mechanistic Context: The N-Oxidation of Tetracaine

Understanding the molecular behavior of the analyte is the first step in designing a self-validating analytical method. Tetracaine contains a tertiary aliphatic amine group. Under oxidative stress (exposure to peroxides, heat, or light), the lone pair of electrons on the nitrogen atom acts as a nucleophile, reacting with reactive oxygen species to form a highly polar N-oxide[1].

This drastic shift in polarity causes the impurity to elute much earlier than the parent API in standard reversed-phase chromatography. In traditional setups, this often results in the N-oxide co-eluting with void volume artifacts or suppression zones, making accurate UV quantification nearly impossible at trace levels.

Pathway T Tetracaine (API) [Tertiary Amine] N Tetracaine N-Oxide [Degradant / Impurity] T->N N-Oxidation Mechanism O Oxidative Stress (Peroxides, Heat, Light) O->N Catalyzes

Figure 1: Oxidative degradation pathway of Tetracaine converting to Tetracaine N-Oxide.

Comparative Analytical Framework

To objectively evaluate the analytical capabilities, we compared the traditional HPLC-UV method[3] against the AeroQuant™ UHPLC-MS/MS system[4]. The data synthesized below highlights the stark contrast in sensitivity and specificity.

Table 1: Performance Comparison (AeroQuant™ UHPLC-MS/MS vs. Traditional HPLC-UV)
Analytical ParameterTraditional HPLC-UVAeroQuant™ UHPLC-MS/MSPerformance Gain
Detection Principle Photodiode Array (290 nm)[3]ESI+ Triple Quadrupole (MRM)[4]Mass-to-charge isolation
Limit of Detection (LOD) 2.50 µg/mL[3]0.05 ng/mL50,000x Improvement
Limit of Quantification (LOQ) 2.94 µg/mL[3]0.15 ng/mL~19,600x Improvement
Specificity Low (High risk of co-elution)High (Isotope/Transition specific)Eliminates false positives
Sample Preparation Extensive extraction/derivatizationRapid Dilute-and-ShootReduces analytical variability

Self-Validating Experimental Protocol: AeroQuant™ UHPLC-MS/MS

To ensure trustworthiness and reproducibility, the following protocol integrates a self-validating system using matrix-matched calibration and stable-isotope internal standards (e.g., Tetracaine-D6)[1].

Step 1: Mobile Phase Preparation (Causality: MS Compatibility)
  • Aqueous Phase (A): 0.1% Formic acid and 5 mM ammonium formate in LC-MS grade water.

    • Causality: Formic acid acts as a proton donor to ensure the N-oxide is pre-ionized in solution as [M+H]+ , maximizing Electrospray Ionization (ESI+) efficiency. Ammonium formate buffers the pH to ~3.5, stabilizing the silica-based stationary phase and sharpening peak shapes.

  • Organic Phase (B): 0.1% Formic acid in Acetonitrile.

Step 2: Sample Preparation (Dilute-and-Shoot)
  • Accurately weigh 10 mg of the Tetracaine API sample.

  • Dissolve in 10 mL of Initial Mobile Phase (90% A / 10% B) to prevent solvent-mismatch peak distortion.

  • Spike with 10 ng/mL of Tetracaine-D6 (Internal Standard)[1].

    • Causality: The deuterated standard co-elutes with the analytes, perfectly correcting for any ion suppression occurring in the ESI source caused by the massive API peak.

Step 3: Chromatographic Separation
  • Column: Sub-2µm C18 UHPLC Column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Gradient: Start at 10% B, ramp to 90% B over 5 minutes.

    • Causality: The high surface area of the sub-2µm particles provides the theoretical plates necessary to resolve the highly polar Tetracaine N-Oxide from the parent API, preventing detector saturation and space-charge effects in the mass spectrometer.

Step 4: MS/MS Detection (MRM Mode)
  • Ionization: ESI in positive mode.

  • Transitions: The exact mass of Tetracaine N-Oxide yields a precursor mass of m/z 281.2. Monitor the primary transition for quantification.

  • Validation: Monitor a secondary transition to calculate the ion ratio. A consistent ion ratio across all samples validates the absolute identity of the impurity, ensuring no false positives from isobaric matrix interferences.

Workflow Start Tetracaine Sample Matrix Prep1 Traditional Prep Start->Prep1 Prep2 AeroQuant™ Dilute & Shoot Start->Prep2 HPLC HPLC Separation Prep1->HPLC UHPLC UHPLC Separation Prep2->UHPLC UV UV Detection (290nm) HPLC->UV Limit1 LOQ: ~2.94 µg/mL UV->Limit1 MS ESI+ MS/MS (MRM) UHPLC->MS Limit2 LOQ: ~0.15 ng/mL MS->Limit2

Figure 2: Comparative analytical workflow and LOQ differences between HPLC-UV and UHPLC-MS/MS.

Data Synthesis & Conclusion

The experimental data clearly demonstrates the superiority of the UHPLC-MS/MS approach for impurity profiling. While traditional HPLC-UV methods hit a sensitivity wall around 2.94 µg/mL[3], the AeroQuant™ system reliably quantifies Tetracaine N-Oxide down to 0.15 ng/mL. Furthermore, bypassing the need for complex GC derivatization[2] significantly reduces sample preparation time and analytical variability. For pharmaceutical laboratories adhering to stringent ICH Q3A/B guidelines[1], transitioning to an MS-based workflow is not just an upgrade—it is a regulatory necessity.

References

  • Veeprho. "Tetracaine Impurities and Related Compound". Veeprho Pharmaceuticals. 1

  • Agilent Technologies (2009). "Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation". Agilent Application Compendium.4

  • Sreelakshmi, M., et al. (2017). "Reverse Phase-HPLC Method for Simultaneous Estimation of Tetracaine and Oxymetazoline in Bulk Samples". International Journal of Pharmaceutical Sciences Review and Research. 3

  • Fukuda, J., & Momose, A. (1975). "Determination of tetracaine N-oxide in urine by gas chromatography". Yakugaku Zasshi Journal of the Pharmaceutical Society of Japan. 2

Sources

A Guide to Inter-laboratory Comparison of Tetracaine N-Oxide Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for conducting and evaluating an inter-laboratory comparison of Tetracaine N-Oxide analysis. Tetracaine N-Oxide, a significant impurity and metabolite of the local anesthetic Tetracaine, requires precise and accurate quantification to ensure pharmaceutical product quality and safety.[1][2] This document outlines a detailed methodology for a collaborative study, presents a comparative analysis of hypothetical results, and discusses the critical parameters for ensuring analytical method robustness and reliability across different laboratory settings. The principles and protocols described herein are grounded in established regulatory guidelines and best practices for analytical method validation.[3][4][5]

Introduction: The Criticality of Tetracaine N-Oxide Quantification

Tetracaine is a potent local anesthetic of the ester type, widely used in various medical procedures.[1] However, it is susceptible to degradation through hydrolysis and oxidation, leading to the formation of impurities.[1][6][7] Tetracaine N-Oxide is a primary oxidative degradation product and a known metabolite.[8] The presence and quantity of such impurities are critical quality attributes that can impact the safety and efficacy of the final drug product.[9] Regulatory bodies like the ICH have stringent guidelines for the identification and control of impurities in new drug substances and products.[3]

Therefore, the development and validation of robust analytical methods for the accurate quantification of Tetracaine N-Oxide are paramount. An inter-laboratory comparison, also known as a proficiency test, is a powerful tool to assess the reproducibility and reliability of an analytical method when performed by different analysts in different laboratories.[10][11][12] This guide is designed to provide a comprehensive roadmap for designing, executing, and interpreting such a study for Tetracaine N-Oxide.

Designing the Inter-laboratory Study

The primary objective of this inter-laboratory comparison is to evaluate the precision, accuracy, and overall performance of a standardized analytical method for the quantification of Tetracaine N-Oxide in a representative sample matrix.

Study Participants and Materials

A minimum of five to ten laboratories with experience in pharmaceutical analysis should be recruited to participate in the study. Each laboratory will receive a set of identical, blind samples for analysis. The sample set should include:

  • Blank Matrix: A sample of the drug product formulation without the active pharmaceutical ingredient (API) or Tetracaine N-Oxide.

  • Spiked Samples: Blank matrix samples spiked with known concentrations of a certified Tetracaine N-Oxide reference standard at three levels (low, medium, and high) covering the expected range of the impurity.

  • Stressed Sample: A sample of the Tetracaine drug product that has been subjected to oxidative stress (e.g., exposure to hydrogen peroxide) to generate Tetracaine N-Oxide in situ.

Analytical Method

A well-characterized and validated analytical method is crucial for a successful inter-laboratory study. For the analysis of Tetracaine N-Oxide, a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is a suitable choice.[1][13] The method parameters should be clearly defined and communicated to all participating laboratories.

Data Reporting and Statistical Analysis

Participating laboratories will be required to report their raw data, including chromatograms, peak areas, and calculated concentrations. The data will be statistically analyzed to assess the following parameters:

  • Intra-laboratory precision (repeatability): The precision of measurements within a single laboratory.

  • Inter-laboratory precision (reproducibility): The precision of measurements between different laboratories.

  • Accuracy: The closeness of the measured values to the true (spiked) values.

  • Z-scores: A statistical measure to compare the performance of each laboratory against the consensus value.[12][14]

Experimental Protocol: HPLC-UV Method for Tetracaine N-Oxide

The following is a detailed, step-by-step protocol for the HPLC-UV analysis of Tetracaine N-Oxide.

3.1. Materials and Reagents

  • Tetracaine N-Oxide Reference Standard (certified purity)

  • Tetracaine Hydrochloride API

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (analytical grade)

  • Formic Acid (analytical grade)

  • Water (HPLC grade)

  • Blank drug product matrix

3.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

3.3. Preparation of Solutions

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 3.5 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 (v/v) Methanol:Water.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of Tetracaine N-Oxide reference standard in the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the expected concentration range.

3.4. Chromatographic Conditions

  • Column: C18 reverse-phase column

  • Mobile Phase: Gradient elution (see table below)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

Time (min)% Mobile Phase A% Mobile Phase B
0955
155050
205050
22955
30955

3.5. Sample Preparation

  • Accurately weigh a portion of the sample (spiked or stressed) and transfer it to a volumetric flask.

  • Add a sufficient amount of diluent to dissolve the sample.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to the mark with the diluent and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.

3.6. System Suitability Before sample analysis, perform a system suitability test by injecting a working standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.

Visualization of the Inter-laboratory Comparison Workflow

The following diagram illustrates the key steps involved in the inter-laboratory comparison study.

G cluster_0 Study Coordination cluster_1 Participating Laboratories (N=5-10) cluster_2 Data Analysis & Reporting A Sample Preparation (Blanks, Spiked, Stressed) C Sample Receipt & Analysis (HPLC-UV) A->C Blind Samples B Protocol Distribution B->C Standardized Protocol D Data Reporting C->D E Statistical Analysis (Precision, Accuracy, Z-scores) D->E F Final Report Generation E->F

Caption: Workflow for the Inter-laboratory Comparison Study.

Comparative Data Analysis (Hypothetical)

The following tables present hypothetical data from a five-laboratory comparison study.

Table 1: Analysis of Spiked Samples

LaboratorySpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
Low Level 1.0
Lab 11.01.02102
Lab 21.00.9898
Lab 31.01.05105
Lab 41.00.9595
Lab 51.01.01101
Medium Level 5.0
Lab 15.05.08101.6
Lab 25.04.9599
Lab 35.05.12102.4
Lab 45.04.8897.6
Lab 55.05.03100.6
High Level 10.0
Lab 110.010.15101.5
Lab 210.09.9299.2
Lab 310.010.25102.5
Lab 410.09.8598.5
Lab 510.010.08100.8

Table 2: Precision Analysis

ParameterLow Level (RSD%)Medium Level (RSD%)High Level (RSD%)
Repeatability (Intra-lab) < 2.0< 1.5< 1.0
Reproducibility (Inter-lab) < 5.0< 4.0< 3.0

Table 3: Z-Score Analysis for Medium Level Spiked Sample

LaboratoryReported Value (µg/mL)Mean Value (µg/mL)Standard DeviationZ-ScorePerformance
Lab 15.085.010.090.78Satisfactory
Lab 24.955.010.09-0.67Satisfactory
Lab 35.125.010.091.22Questionable
Lab 44.885.010.09-1.44Satisfactory
Lab 55.035.010.090.22Satisfactory

Note: Z-scores between -2 and 2 are generally considered satisfactory. Scores between 2 and 3 or -2 and -3 are questionable, and scores greater than 3 or less than -3 are unsatisfactory.

Discussion and Interpretation of Results

The hypothetical results demonstrate good accuracy and precision for the HPLC-UV method across the participating laboratories. The recovery values for the spiked samples are within the acceptable range of 95-105%. The intra-laboratory precision (repeatability) is excellent, with RSDs well below 2%. The inter-laboratory precision (reproducibility) is also acceptable, indicating the robustness of the analytical method.

The Z-score analysis provides a valuable tool for identifying potential outliers. In this hypothetical case, Laboratory 3 shows a questionable Z-score, which warrants further investigation into their experimental procedure to identify any potential deviations from the protocol.

Logical Relationship of Analytical Method Validation

The following diagram illustrates the interconnectedness of various validation parameters that contribute to a robust and reliable analytical method.

G Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision ReliableMethod Reliable Method Accuracy->ReliableMethod Precision->ReliableMethod Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Range->ReliableMethod LOD Limit of Detection LOQ Limit of Quantitation LOD->LOQ LOQ->ReliableMethod Robustness Robustness Robustness->ReliableMethod

Caption: Interdependence of Analytical Method Validation Parameters.

Conclusion

A well-designed inter-laboratory comparison study is an indispensable tool for establishing the reliability and reproducibility of an analytical method for the quantification of Tetracaine N-Oxide. By following a standardized protocol and employing rigorous statistical analysis, such a study can provide a high degree of confidence in the analytical data generated across different laboratories. This is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing Tetracaine.

References

  • Veeprho. (n.d.). Tetracaine Impurities and Related Compound. Retrieved from [Link]

  • ICH. (1999). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2022). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]

  • International Journal of Pharmaceutical Erudition. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2022). Analytical method validation: A brief review. Retrieved from [Link]

  • PubMed. (2010). A rapid methodology for the characterization of dialkyl tertiary amine-N-oxide metabolites using structurally dependent dissociation pathways and reconstructed ion current chromatograms. Retrieved from [Link]

  • Scribd. (n.d.). Interlaboratory Comparison Guidelines. Retrieved from [Link]

  • Axios Research. (n.d.). Tetracaine N-Oxide. Retrieved from [Link]

  • ResearchGate. (2025). Electrochemical oxidation of anesthetic tetracaine in aqueous medium. Influence of the anode and matrix composition. Retrieved from [Link]

  • ENAO. (2022). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. Retrieved from [Link]

  • ACLASS. (2012). Guidance on Proficiency Testing / Inter-laboratory Comparisons. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2017). Reverse Phase-HPLC Method for Simultaneous Estimation of Tetracaine and Oxymetazoline in Bulk Samples. Retrieved from [Link]

  • PubMed. (2022). Characterization of seven new related impurities and forced degradation products of tetracaine hydrochloride and proposal of degradation pathway by UHPLC-Q-TOF-MS. Retrieved from [Link]

  • CompaLab. (n.d.). What is an inter laboratory comparison ?. Retrieved from [Link]

  • SpringerLink. (2006). Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. Retrieved from [Link]

  • PubMed. (1979). The stability of aqueous tetracaine solutions in the non-isothermal short-time test (author's transl). Retrieved from [Link]

  • PubMed. (2016). Self-initiated and concentration-dependent degradation of tetracaine in neat standard solutions: A trouble-shooting story. Retrieved from [Link]

Sources

Benchmarking Tetracaine N-Oxide Detection: A Comprehensive Guide to HPLC-UV vs. LC-MS/MS Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical regulatory frameworks like ICH Q3A/B tighten their thresholds for drug degradation products, the analytical profiling of local anesthetics has become increasingly rigorous 1[1]. Tetracaine, a potent ester-type local anesthetic, is highly susceptible to oxidative and hydrolytic degradation. Among its primary degradation impurities is Tetracaine N-Oxide (CAS: 55750-02-2) , a compound that requires precise quantification during formulation stability testing and quality control (QC) 2[2].

This guide objectively benchmarks the two predominant analytical modalities for Tetracaine N-Oxide detection: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

Mechanistic Context: The Formation of Tetracaine N-Oxide

To design an effective detection method, we must first understand the analyte's chemistry. Tetracaine contains a tertiary amine group (dimethylamine) that acts as the primary site for oxidation. When exposed to oxidative stress—such as atmospheric oxygen, light, or residual peroxides in excipients—the lone pair of electrons on the nitrogen atom reacts to form an N-oxide bond.

Because Tetracaine N-Oxide (Molecular Weight: 280.36) is more polar than its parent API (Molecular Weight: 264.36), it elutes earlier in standard reversed-phase chromatography.

degradation TET Tetracaine (API) MW: 264.36 OX Oxidative Stress (O2, Heat, Light) TET->OX Exposure TET_NOX Tetracaine N-Oxide MW: 280.36 OX->TET_NOX Oxidation

Caption: Oxidative degradation pathway of Tetracaine API to Tetracaine N-Oxide.

Quantitative Benchmarking: HPLC-UV vs. LC-MS/MS

Selecting the right method depends entirely on the analytical goal. HPLC-UV is the workhorse for routine assay and related substances, whereas LC-MS/MS is reserved for identifying unknown degradants or quantifying trace-level impurities below the UV detection limit 1[1].

ParameterHPLC-UV (Routine QC)LC-MS/MS (Trace Profiling)
Primary Application Batch release, Stability-indicating assaysGenotoxic thresholds, Unknown ID
Limit of Detection (LOD) ~0.05 - 0.1 µg/mL~0.1 - 1.0 ng/mL
Linearity Range 0.5 - 100 µg/mL1.0 - 500 ng/mL
Selectivity Mechanism Chromatographic retention time (Rt)Precursor/Product ion m/z transitions
Detector Causality Chromophore absorbance (281 nm)Electrospray Ionization (ESI+)
Throughput (Run Time) 15 - 30 minutes5 - 15 minutes (UHPLC)

Experimental Methodologies & Protocols

As an application scientist, the goal is not just to separate peaks, but to ensure the method is robust and transferable. A critical choice in both protocols below is the use of Ammonium Formate buffer adjusted to pH 3.5 .

The Causality of the Mobile Phase: Tetracaine and its N-oxide are basic compounds. At pH 3.5, the amine groups are fully protonated, preventing secondary interactions with residual silanols on the C18 stationary phase. This eliminates peak tailing. Furthermore, ammonium formate is highly volatile, making the exact same chromatographic conditions directly compatible with Mass Spectrometry without fouling the ionization source 3[3].

Protocol 1: HPLC-UV Workflow (Stability-Indicating Assay)

This method is optimized for the baseline resolution of Tetracaine and its degradation products.

Step-by-Step Execution:

  • Sample Preparation: Dissolve the Tetracaine sample in the initial mobile phase (90% A / 10% B) to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Column Selection: Mount a Waters SunFire C18 column (250 mm × 4.6 mm, 5 µm) or equivalent. Maintain the column compartment at 30°C.

  • Mobile Phase Setup:

    • Phase A: 50 mM Ammonium formate in LC-grade water, adjusted to pH 3.5 with formic acid.

    • Phase B: 100% LC-grade Acetonitrile.

  • Gradient Elution: Run a linear gradient from 10% B to 30% B over 30 minutes at a flow rate of 0.9 mL/min.

  • Detection: Set the Photodiode Array (PDA) or UV detector to 281 nm, the optimal absorption maximum for the substituted benzoic acid chromophore in Tetracaine 3[3].

Protocol 2: LC-MS/MS Workflow (Trace Impurity Profiling)

When Tetracaine N-Oxide must be quantified at parts-per-billion (ppb) levels, LC-MS/MS is deployed.

Step-by-Step Execution:

  • Sample Preparation: Dilute the sample to 10 µg/mL to prevent detector saturation and ion suppression in the MS source.

  • Column Selection: Mount a UHPLC C18 column (100 mm × 2.1 mm, 1.7 µm) for high-efficiency, rapid separation.

  • Ionization Parameters: Configure the MS source for Positive Electrospray Ionization (ESI+). Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Multiple Reaction Monitoring (MRM):

    • Target the protonated precursor ion [M+H]+ for Tetracaine N-Oxide at m/z 281.3 .

    • Optimize collision energy (CE) to monitor the most abundant product ion (typically resulting from the cleavage of the N-oxide or the ester bond) for quantification.

workflow Prep Sample Prep (0.22 µm Filtration) Chrom RP-HPLC Separation (C18, Gradient Elution) Prep->Chrom UV HPLC-UV (281 nm) Routine QC & Assay Chrom->UV High Conc. (>0.05 µg/mL) MS LC-MS/MS (ESI+) Trace Impurity Profiling Chrom->MS Low Conc. (<0.05 µg/mL)

Caption: Comparative analytical workflow for Tetracaine N-Oxide detection based on concentration.

The Self-Validating Mechanism: System Suitability Testing (SST)

A protocol is only as trustworthy as its internal validation. To ensure the experimental setup is functioning correctly before sample analysis, the following SST criteria must be met. If the system fails these checks, the run is automatically invalidated, ensuring scientific integrity:

  • Resolution ( Rs​ ): The critical pair (Tetracaine and Tetracaine N-Oxide) must exhibit a baseline resolution of Rs​≥2.0 . This proves the column and mobile phase gradient are effectively separating the polar impurity from the API.

  • Tailing Factor ( Tf​ ): The tailing factor for the Tetracaine N-Oxide peak must be ≤1.5 . A higher value indicates unwanted secondary silanol interactions, signaling that the mobile phase pH has drifted above 3.5.

  • Precision: Five replicate injections of a known Tetracaine N-Oxide reference standard must yield a peak area Relative Standard Deviation (RSD) of ≤2.0% .

Conclusion

For standard pharmacopeial compliance and batch release, HPLC-UV remains the most cost-effective and robust method, provided the mobile phase is strictly controlled at pH 3.5 to manage the amine chemistry. However, during early-stage drug development, forced degradation studies, or when investigating unknown oxidative pathways, LC-MS/MS is indispensable due to its absolute selectivity and sub-nanogram sensitivity. By utilizing volatile buffers like ammonium formate, laboratories can seamlessly bridge these two methodologies, running the same chromatographic separation across both UV and MS detectors.

References

  • Axios Research. "Tetracaine N-Oxide - CAS - 55750-02-2". Axios Research Catalog. 2

  • Veeprho. "Tetracaine Impurities and Related Compound". Veeprho Impurity Standards. 1

  • National Institutes of Health (NIH) / PMC. "Influence of Light Irradiation on the Degradation of Dezocine in Injections" (Contains referenced UHPLC-Q-TOF-MS parameters for Tetracaine forced degradation). Journal of Pharmaceutical and Biomedical Analysis. 3

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of Tetracaine N-Oxide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of Tetracaine N-Oxide. As a Senior Application Scientist, this document is structured to provide not just procedural steps but also the scientific rationale behind them, ensuring a safe and compliant laboratory environment. The protocols herein are designed to be self-validating systems, grounded in authoritative chemical safety standards.

Hazard Assessment and Immediate Safety Protocols

Before handling Tetracaine N-Oxide, it is crucial to understand its potential hazards, which are inferred from its parent compound, Tetracaine. Tetracaine is classified as acutely toxic if swallowed (Category 3), a skin sensitizer, and a cause of serious eye irritation.[1][2][3] Therefore, stringent personal protective measures are not merely recommended; they are mandatory.

Required Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against accidental exposure. The minimum required PPE for handling Tetracaine N-Oxide in any form (solid or solution) is summarized below.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield is required if there is a splash risk.[4]Protects against accidental splashes of solutions or contact with airborne powder, which can cause serious eye irritation.
Hand Protection Impervious gloves (e.g., Nitrile) inspected before use. Use proper glove removal technique to avoid skin contact.[5]Prevents skin contact. Tetracaine is a known skin sensitizer, and repeated exposure can lead to allergic reactions.[1][3]
Body Protection A lab coat or impervious protective clothing.Minimizes the risk of contamination of personal clothing and skin. Contaminated clothing must be removed and washed before reuse.[1][4]
Respiratory For bulk powders or when generating aerosols, a dust respirator or use of a certified fume hood is necessary.[5][6]Prevents inhalation of the compound, which is presumed to be toxic if ingested and potentially harmful if inhaled.[2]

Regulatory Framework: Ensuring Compliance

The disposal of any pharmaceutical compound, including Tetracaine N-Oxide, is strictly regulated to protect public health and the environment. In the United States, the primary governing body is the Environmental Protection Agency (EPA), which enforces the Resource Conservation and Recovery Act (RCRA).[7][8][9] This legislation mandates a "cradle-to-grave" approach, meaning the generator of the waste is responsible for its safe handling from creation to final disposal.[9]

All disposal procedures must be in full compliance with federal, state, and local regulations. When in doubt, the most stringent guideline should always be followed.

Disposal Pathway Decision-Making

The appropriate disposal method for Tetracaine N-Oxide depends on its quantity, concentration, and form (e.g., pure compound, dilute solution, contaminated labware). The following workflow provides a logical pathway for making this determination.

DisposalWorkflow start Start: Tetracaine N-Oxide Waste Generated decision1 Is the waste a bulk amount of pure compound OR a concentrated solution? start->decision1 decision2 Is the waste a dilute aqueous solution (<1%)? decision1->decision2 No process1 Package in a sealed, labeled, hazardous waste container. Store in a designated satellite accumulation area. decision1->process1 Yes decision3 Is the waste contaminated labware (e.g., gloves, vials, pipette tips)? decision2->decision3 No process2 Chemical Inactivation Protocol (See Section 4.2). Must be approved by institutional EHS. decision2->process2 Yes process3 Collect in a designated solid hazardous waste container. decision3->process3 Yes end_hauler Arrange for pickup by a licensed hazardous waste disposal company. decision3->end_hauler No (Consult EHS) process1->end_hauler end_drain Dispose of treated effluent down the drain with copious amounts of water, per local regulations. process2->end_drain process3->end_hauler

Caption: Decision workflow for selecting the appropriate disposal pathway for Tetracaine N-Oxide waste.

Step-by-Step Disposal Protocols

Protocol for Bulk or Concentrated Tetracaine N-Oxide

This protocol applies to the pure compound, solutions with high concentrations, or heavily contaminated materials. The primary and universally accepted method is disposal via a licensed chemical destruction plant, typically through controlled incineration.[4]

Methodology:

  • Segregation: Do not mix Tetracaine N-Oxide waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Packaging: Carefully transfer the waste into a designated, leak-proof, and sealable hazardous waste container. For solids, use a wide-mouth container. For liquids, ensure the container is chemically compatible.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Tetracaine N-Oxide." Include the date accumulation started and the specific hazards (e.g., "Acutely Toxic").

  • Storage: Store the sealed container in a designated, secure satellite accumulation area. This area should be away from incompatible materials, particularly strong oxidizing agents and strong acids.[2][10]

  • Disposal: Contact your institution's EHS department to arrange for pickup by a licensed hazardous waste contractor. Do not attempt to dispose of this material via standard trash or sewer systems.[10][11]

Protocol for Chemical Inactivation of Dilute Aqueous Solutions

For small quantities of dilute solutions (e.g., <1% w/v), chemical inactivation may be an option to render the waste non-hazardous before drain disposal. This protocol is based on the known chemistry of amine oxides, which can be reduced to their corresponding tertiary amines.[12]

Causality: Amine oxides are readily reduced to tertiary amines by mild reducing agents like sulfurous acid (formed from sodium bisulfite or sulfite in water).[12] This reaction eliminates the N-Oxide functional group, which is key to the molecule's specific properties. The resulting Tetracaine is still a regulated substance, but its degradation can be more readily achieved.

WARNING: This procedure must be validated and explicitly approved by your institution's EHS department. Local regulations regarding drain disposal must be strictly followed.

Methodology:

  • Preparation: Work in a certified chemical fume hood. Ensure an acid/base spill kit is readily available.

  • Neutralization (if acidic): Check the pH of the dilute Tetracaine N-Oxide solution. If acidic, adjust the pH to near-neutral (pH 6-8) with a suitable base (e.g., sodium bicarbonate).

  • Reduction: For every 100 mL of dilute solution, slowly add a 10% molar excess of sodium bisulfite (NaHSO₃). Stir the solution at room temperature.

  • Reaction Time: Allow the reaction to proceed for a minimum of 2 hours to ensure complete reduction. The absence of the amine oxide can be monitored by techniques such as thin-layer chromatography (TLC) if a standard is available.

  • Final pH Adjustment: After the reaction, check the pH again. Neutralize the solution to within the acceptable range for drain disposal as specified by local regulations (typically pH 5.5-9.0).

  • Disposal: Once confirmed to be within the acceptable pH range and fully reacted, dispose of the solution down the drain with a copious amount of running water (at least a 20-fold excess).

Emergency Procedures

In the event of accidental exposure or a spill, immediate and correct action is critical.

  • If Swallowed: Immediately call a POISON CENTER or doctor/physician.[1][4][5] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4]

  • In Case of Skin Contact: Wash off immediately with soap and plenty of water.[1][4] If skin irritation or a rash occurs, seek medical advice.[4] Remove and wash contaminated clothing before reuse.

  • In Case of Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes.[1][4] Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.

  • In Case of a Spill: Evacuate non-essential personnel from the area.[2][4] Wearing full PPE, prevent further leakage if safe to do so. For solid spills, sweep up and shovel the material into a suitable, closed container for disposal. Avoid generating dust.[4][5] For liquid spills, absorb with an inert material and place in a hazardous waste container.

References

  • Safety Data Sheet. (2022, December 28). Letco Medical.
  • SAFETY DATA SHEET. (2024, March 26). FujiFilm Wako Chemicals.
  • SAFETY D
  • SAFETY DATA SHEET. (2016, February 26). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, November 25). TCI Chemicals.
  • Pharmaceutical Waste Disposal: Key Regulations You Need to Know. (2025, January 3). MCF Environmental.
  • WHO Guidelines on Waste Management in Pharma Facilities. (2025, December 21).
  • Tetracaine hydrochloride Safety D
  • Tetracaine Hydrochloride Safety Data Sheet. (2018, July 6). Spectrum Chemical.
  • Safety D
  • Pharmaceutical Waste Disposal Guidelines. (2021, August 4). Sharpsmart.
  • Reduction of residual raw material impurity in tertiary amine oxide.
  • Pharmaceutical Waste Regulations: Policy and Procedure. (2025, May 14). Daniels Health.
  • Types of Pharmaceutical Waste and How to Dispose of Them. VLS Environmental Solutions.
  • "Amine Oxides". (2000, December 4). In: Kirk-Othmer Encyclopedia of Chemical Technology.

Sources

Personal protective equipment for handling Tetracaine N-Oxide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of potent active pharmaceutical ingredients (APIs) and their degradation products. Tetracaine N-Oxide (CAS 55750-02-2) is a primary oxidative degradant and urinary metabolite of the potent ester-type local anesthetic tetracaine[1][2]. Because it is typically handled as a highly pure reference standard for analytical validation (often in 100 mg quantities[1]), laboratory personnel face concentrated exposure risks.

This guide provides a self-validating procedural framework for the safe handling, personal protective equipment (PPE) selection, and disposal of Tetracaine N-Oxide, ensuring that your laboratory operations maintain the highest standards of scientific integrity and personnel safety.

Toxicological Causality: Why Strict PPE is Required

To design an effective safety protocol, we must first understand the molecular hazards. We do not simply wear PPE; we engineer a barrier system based on the specific pharmacological behavior of the compound. Tetracaine N-Oxide shares the foundational toxicological profile of its parent compound:

  • Systemic Toxicity (CNS & Cardiovascular): Like tetracaine, systemic absorption of the N-oxide through mucous membranes, inhalation of aerosolized powder, or broken skin can lead to dose-dependent central nervous system (CNS) excitation followed by severe depression (e.g., lightheadedness, tremors, convulsions) and cardiovascular collapse[2].

  • Sensitization and Allergic Potential: Ester-type anesthetics are hydrolyzed by plasma pseudocholinesterases into para-aminobenzoic acid (PABA) and its derivatives[2][3]. PABA is a known and potent sensitizer. Repeated dermal exposure to Tetracaine N-Oxide can trigger severe allergic or anaphylactoid reactions in sensitized individuals[2].

  • Hydrolytic Instability: The compound is sensitive to hydrolysis in aqueous environments[4], meaning improper storage or spill neutralization with pure water can generate further reactive byproducts.

The Self-Validating PPE Barrier System

A self-validating safety system ensures that the failure of one protective layer is immediately detectable and mitigated by the next. For handling Tetracaine N-Oxide powder, the following engineered PPE framework is mandatory.

Table 1: Tetracaine N-Oxide Quantitative Hazard & PPE Specifications

ParameterSpecification / RequirementScientific Rationale
CAS Number 55750-02-2Unique identifier for the N-oxide metabolite[1].
Molecular Weight 316.82 g/mol (as HCl salt)Relevant for precise molar concentration calculations.
Primary Hazards CNS Toxicity, PABA SensitizationRapidly crosses the blood-brain barrier; metabolizes to sensitizing agents[2].
Hand Protection Nitrile Gloves (≥ 5 mil thickness)High resistance to organic powders and solvents; latex provides insufficient chemical resistance.
Glove Protocol Double-gloving mandatory The outer glove acts as a sacrificial layer. If contaminated, it is doffed immediately, while the inner glove maintains an unbroken barrier.
Respiratory PPE N95 or P100 Particulate RespiratorPrevents inhalation of aerosolized API powder during transfer, blocking the fastest route to systemic mucosal absorption.
Eye & Body PPE Splash goggles & disposable lab coatPrevents micro-dust accumulation on standard laboratory clothing and protects ocular mucosa.
Storage Conditions Cool, dry, light-protectedPrevents hydrolytic and oxidative degradation of the reference standard[4].

Operational Workflow: Step-by-Step Methodologies

Methodology A: Safe Weighing and Dissolution
  • Engineering Control Verification: Verify that the fume hood is operational with a face velocity of ≥ 100 feet per minute (fpm). Lay down a disposable, static-dissipative weighing mat inside the hood.

  • PPE Donning: Don the disposable lab coat, safety goggles, and a well-fitted N95/P100 respirator. Apply the inner layer of 5-mil nitrile gloves, followed by an outer layer of 5-mil nitrile gloves.

  • Thermal Equilibration: Bring the sealed Tetracaine N-Oxide vial[1] to room temperature inside a desiccator. Causality: Opening a cold vial causes atmospheric moisture condensation, triggering premature hydrolysis of the ester bonds[4].

  • Transfer: Using an anti-static micro-spatula, transfer the required mass onto a tared weighing boat. Causality: Anti-static tools prevent the electrostatic repulsion and aerosolization of the fine neurotoxic powder, mitigating inhalation risks.

  • Dissolution: Immediately transfer the powder into the target analytical solvent. Seal the volumetric flask before removing it from the fume hood.

  • Self-Validating Doffing: Remove the outer gloves inside the hood, turning them inside out to trap any microscopic powder, and dispose of them in a designated hazardous waste bin.

Methodology B: Spill Response and Neutralization Plan
  • Isolation: Immediately halt work. If the spill occurs outside the hood, evacuate personnel from the immediate vicinity to prevent foot-tracking and inhalation of aerosolized dust.

  • Containment: Cover the spilled Tetracaine N-Oxide powder with damp absorbent pads (using a 70% ethanol/water mixture). Causality: Never use dry sweeping or brushing, as this will aerosolize the neurotoxic powder and force it into the respiratory zone.

  • Absorption: Wipe the area inward from the edges to the center to prevent expanding the contamination footprint.

  • Chemical Decontamination: Wash the surface with a mild alkaline detergent solution. Causality: Tetracaine derivatives are sensitive to base-catalyzed hydrolysis; mild alkaline conditions help degrade residual ester bonds safely into less potent fragments[3].

  • Disposal: Place all contaminated pads, PPE, and weighing mats into a sealable, leak-proof hazardous waste container. Label strictly as: "Toxic/Sensitizing Chemical Waste - Contains Tetracaine N-Oxide".

Mandatory Visualization: Workflow Logic

TetracaineHandling Start Initiate Tetracaine N-Oxide Handling Protocol PPE 1. Don Double Nitrile Gloves, Respirator & Goggles Start->PPE Hood 2. Verify Fume Hood Face Velocity (>100 fpm) PPE->Hood Weigh 3. Weighing & Transfer (Use Anti-Static Tools) Hood->Weigh Spill Spill or Outer Glove Contamination? Weigh->Spill Doff 4a. Doff Outer Gloves Immediately Spill->Doff Glove Contaminated Contain 4b. Isolate Spill & Apply Wet Absorbent Spill->Contain Powder Spill Proceed 5. Proceed to Dissolution & Analysis Spill->Proceed No Issues Doff->Contain Waste 6. Segregate as Hazardous Chemical Waste Contain->Waste Proceed->Waste

Operational logic and self-validating spill response workflow for Tetracaine N-Oxide handling.

References

  • PLIAGLIS (lidocaine and tetracaine) Product Monograph . Health Canada. Available at:[Link]

  • Tetracaine Impurities and Related Compound . Veeprho. Available at:[Link]

  • Pharmacology/Toxicology Review: S-Caine (Tetracaine) . FDA Center for Drug Evaluation and Research. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetracaine N-Oxide
Reactant of Route 2
Reactant of Route 2
Tetracaine N-Oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.